molecular formula C9H11BrFN B1524760 (4-Bromo-2-fluoro-benzyl)-dimethyl-amine CAS No. 1159976-88-1

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Cat. No.: B1524760
CAS No.: 1159976-88-1
M. Wt: 232.09 g/mol
InChI Key: RVBVGSSIQVBEDT-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a valuable aromatic amine building block in organic synthesis and pharmaceutical research. The compound features a benzene ring core substituted with bromo and fluoro groups at the 1 and 2 positions, respectively, and a dimethylaminomethyl functional group. This specific substitution pattern makes it a versatile intermediate for constructing more complex molecules, particularly in developing active pharmaceutical ingredients (APIs) and other fine chemicals. The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds. The electron-withdrawing fluorine atom can influence the compound's electronic properties, metabolic stability, and binding affinity in target molecules, which is a critical consideration in medicinal chemistry. Researchers utilize this benzylamine derivative in the synthesis of compounds for various therapeutic areas. It is strictly for professional laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-12(2)6-7-3-4-8(10)5-9(7)11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBVGSSIQVBEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, a key intermediate in pharmaceutical and agrochemical research. The document details two primary, industrially relevant synthetic routes: the reductive amination of 4-bromo-2-fluorobenzaldehyde and the nucleophilic substitution of 4-bromo-2-fluorobenzyl bromide. Each pathway is discussed with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development, offering practical insights and a robust framework for the efficient and reliable synthesis of this important compound.

Introduction: Significance of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a halogenated and fluorinated aromatic amine that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. The presence of the bromo and fluoro substituents on the benzene ring allows for further functionalization through various cross-coupling reactions, while the dimethylamino group can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Its structural motifs are found in compounds being investigated for a variety of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries.

Strategic Overview of Synthetic Pathways

The synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine can be approached through several routes. However, two pathways stand out for their efficiency, reliability, and use of readily available starting materials. This guide will focus on these two primary methods:

  • Pathway A: Reductive Amination of 4-bromo-2-fluorobenzaldehyde with dimethylamine.

  • Pathway B: Nucleophilic Substitution of 4-bromo-2-fluorobenzyl bromide with dimethylamine.

The choice between these pathways may depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the available laboratory equipment.

Diagram 1: Overview of Synthetic Pathways

synthesis_overview cluster_pathway_a Pathway A: Reductive Amination cluster_pathway_b Pathway B: Nucleophilic Substitution aldehyde 4-Bromo-2-fluorobenzaldehyde product_a (4-Bromo-2-fluoro-benzyl)-dimethyl-amine aldehyde->product_a + Dimethylamine + Reducing Agent bromide 4-Bromo-2-fluorobenzyl bromide product_b (4-Bromo-2-fluoro-benzyl)-dimethyl-amine bromide->product_b + Dimethylamine

Caption: Primary synthetic routes to (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Pathway A: Reductive Amination of 4-Bromo-2-fluorobenzaldehyde

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[1][2] This one-pot reaction combines the formation of an iminium ion intermediate from an aldehyde or ketone and an amine, followed by its in-situ reduction to the corresponding amine.

Mechanistic Insights

The reaction proceeds in two main stages:

  • Iminium Ion Formation: The nitrogen of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromo-2-fluorobenzaldehyde. This is followed by the elimination of a water molecule to form an iminium ion. This step is typically acid-catalyzed to facilitate the dehydration.[3]

  • Reduction: A reducing agent, present in the reaction mixture, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.

The choice of reducing agent is critical. It must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the iminium ion intermediate. Common choices include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[1] NaBH(OAc)₃ is often preferred due to its mildness and effectiveness under neutral or slightly acidic conditions.

Diagram 2: Mechanism of Reductive Amination

reductive_amination_mechanism Aldehyde 4-Bromo-2-fluorobenzaldehyde Iminium_Ion Iminium Ion Intermediate Aldehyde->Iminium_Ion + Dimethylamine - H₂O Dimethylamine Dimethylamine Product (4-Bromo-2-fluoro-benzyl)-dimethyl-amine Iminium_Ion->Product + [H⁻] Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Iminium_Ion sn2_mechanism Benzyl_Bromide 4-Bromo-2-fluorobenzyl bromide Transition_State [Transition State] Benzyl_Bromide->Transition_State Dimethylamine Dimethylamine Dimethylamine->Transition_State Product (4-Bromo-2-fluoro-benzyl)-dimethyl-amine Transition_State->Product Bromide_Ion Br⁻ Transition_State->Bromide_Ion

Sources

Spectroscopic Characterization of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a tertiary amine of significant interest in synthetic and medicinal chemistry. Its structural complexity, featuring a halogenated and fluorinated aromatic ring, presents a unique spectroscopic profile. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide based on established spectroscopic principles and data from structurally analogous compounds. This resource is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic characteristics of this and similar molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The key structural features of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine that will influence its spectra are:

  • A trisubstituted aromatic ring: This will lead to complex splitting patterns in the aromatic region of the ¹H NMR spectrum.

  • A fluorine atom: The presence of ¹⁹F will cause characteristic splitting in both the ¹H and ¹³C NMR spectra due to H-F and C-F coupling.

  • A bromine atom: The two isotopes of bromine (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern in the mass spectrum.

  • A benzylic methylene group (-CH₂-): This will appear as a singlet in the ¹H NMR spectrum, shifted downfield by the adjacent nitrogen and aromatic ring.

  • A dimethylamino group (-N(CH₃)₂): This will give a sharp singlet in the ¹H NMR spectrum, with a chemical shift characteristic of N-methyl groups.

Caption: Molecular structure of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, both ¹H and ¹³C NMR will provide critical structural information.

Experimental Protocol: NMR Spectroscopy

Rationale: Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds, offering good solubility and a clean spectral window. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a standard 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Use a 400 MHz (or higher) spectrometer.

    • Acquire the spectrum at 298 K.

    • Typical parameters: 30° pulse angle, 1.0 s relaxation delay, 16 scans.

  • ¹³C NMR Data Acquisition:

    • Use the same spectrometer and sample.

    • Acquire a proton-decoupled spectrum.

    • Typical parameters: 45° pulse angle, 2.0 s relaxation delay, 1024 scans.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aromatic protons, the benzylic protons, and the N-methyl protons.

Chemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)IntegrationAssignment
~7.35ddJ(H,H) ≈ 8.4, J(H,F) ≈ 6.01HAr-H (H-5)
~7.28ddJ(H,H) ≈ 2.0, J(H,F) ≈ 9.01HAr-H (H-3)
~7.05tJ(H,H) ≈ 8.41HAr-H (H-6)
~3.45s-2H-CH₂ -N
~2.25s-6H-N(CH₃ )₂

Causality Behind Predictions:

  • The aromatic protons will be in the range of 7.0-7.4 ppm. The electron-withdrawing effects of the bromine and fluorine atoms will cause them to be shifted downfield. The splitting patterns will be complex due to both H-H and H-F coupling.

  • The benzylic protons (-CH₂-) are adjacent to an electron-withdrawing nitrogen atom and the aromatic ring, leading to a predicted chemical shift around 3.45 ppm. They are expected to appear as a singlet as there are no adjacent protons to couple with.

  • The two methyl groups on the nitrogen are chemically equivalent and will therefore appear as a single sharp singlet at approximately 2.25 ppm, a typical region for N-methyl groups.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show all 9 unique carbon atoms. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.

Chemical Shift (δ) ppm (Predicted)Coupling Constant (J) Hz (Predicted)Assignment
~160.0 (d)J(C,F) ≈ 245C -F (C-2)
~138.0 (d)J(C,F) ≈ 3.0C -CH₂ (C-1)
~132.0 (d)J(C,F) ≈ 4.0C -H (C-6)
~129.0 (d)J(C,F) ≈ 8.0C -H (C-5)
~121.0 (s)-C -Br (C-4)
~116.0 (d)J(C,F) ≈ 22.0C -H (C-3)
~62.0 (s)--C H₂-N
~45.0 (s)--N(C H₃)₂

Causality Behind Predictions:

  • The carbon directly bonded to the fluorine atom (C-2) will be significantly downfield and will exhibit a large one-bond C-F coupling constant (~245 Hz).

  • The other aromatic carbons will show smaller C-F couplings depending on the number of bonds separating them from the fluorine atom.

  • The carbon attached to the bromine atom (C-4) will be shifted to a higher field (more shielded) compared to the other substituted aromatic carbons due to the "heavy atom effect".

  • The benzylic carbon (-CH₂-) is expected around 62.0 ppm, and the N-methyl carbons around 45.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Electron Ionization (EI) is a standard method for generating fragments, providing a reproducible "fingerprint" of the molecule.

  • Instrumentation: Agilent 7890B GC system coupled to an Agilent 5977A Mass Selective Detector (or equivalent).

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Predicted Mass Spectrum Data

The mass spectrum will show a molecular ion peak and several characteristic fragment ions.

m/z (Predicted)Relative IntensityAssignment
231/233Moderate[M]⁺ (Molecular Ion)
187/189High[M - N(CH₃)₂]⁺
108Low[C₇H₅F]⁺
44Very High[CH₂=N(CH₃)]⁺

Causality Behind Predictions:

  • Molecular Ion ([M]⁺): The molecular ion peak will appear as a doublet at m/z 231 and 233 with approximately equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

  • Major Fragmentation Pathways:

    • Benzylic Cleavage: The most favorable fragmentation for benzylamines is the cleavage of the C-C bond adjacent to the aromatic ring to form a stable benzyl cation. In this case, the fragment [M - N(CH₃)₂]⁺ would be observed at m/z 187/189.

    • Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom is also a common fragmentation pathway for amines. This would result in the formation of the highly stable iminium ion [CH₂=N(CH₃)]⁺ at m/z 44, which is often the base peak.

G M [M]⁺˙ m/z 231/233 F1 [M - N(CH₃)₂]⁺ m/z 187/189 (Benzylic Cation) M->F1 Benzylic Cleavage F2 [CH₂=N(CH₃)]⁺ m/z 44 (Iminium Ion) M->F2 Alpha-Cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid or solid samples without extensive preparation.

  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory (or equivalent).

  • Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Predicted IR Absorption Data
Wavenumber (cm⁻¹) (Predicted)IntensityVibrational Assignment
3100-3000Medium-WeakAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (-CH₂, -CH₃)
2820-2780MediumC-H Stretch of N-CH₃ (Bohlmann bands)
1600-1585, 1500-1400Strong-MediumAromatic C=C Ring Stretch
1250-1200StrongC-N Stretch (Aryl-Alkyl Amine)
1100-1000StrongC-F Stretch
850-750StrongC-H Out-of-plane Bending (Aromatic)
600-500Medium-WeakC-Br Stretch

Causality Behind Predictions:

  • C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for both the aromatic and aliphatic protons. The presence of Bohlmann bands, typically weak absorptions between 2700 and 2850 cm⁻¹, can be indicative of a tertiary amine.

  • Aromatic Region: The aromatic C=C stretching bands will appear in the 1600-1400 cm⁻¹ region.

  • C-N, C-F, and C-Br Stretches: Strong absorptions corresponding to the C-N, C-F, and C-Br stretching vibrations will be present in the fingerprint region of the spectrum. The C-F stretch is typically strong and found around 1100-1000 cm⁻¹. The C-Br stretch will be at a lower wavenumber, in the 600-500 cm⁻¹ range.

Conclusion

The comprehensive spectroscopic analysis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine is crucial for its unambiguous identification and quality control in research and development. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra. The predicted data, based on established principles and comparison with analogous structures, highlights the key spectroscopic features arising from its unique combination of functional groups. Researchers working with this molecule can use this guide to anticipate spectral outcomes, aid in the interpretation of experimental data, and ensure the structural integrity of their materials.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). (4-Bromo-2-fluorophenyl)methanamine. National Center for Biotechnology Information. [Link]

Physical and chemical properties of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Introduction

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a halogenated and aminated aromatic compound that serves as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a dimethylaminomethyl group on a benzene ring, provides multiple reactive sites. This guide offers a comprehensive overview of its chemical and physical properties, synthetic routes, reactivity, and safety protocols, tailored for researchers and professionals in drug discovery and chemical development. The strategic placement of its functional groups makes it a valuable intermediate for creating complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and fine chemicals.[1]

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific investigation. This section details the fundamental identifiers for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

  • IUPAC Name: 1-(4-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine

  • CAS Number: 1159976-88-1[2]

  • Molecular Formula: C₉H₁₁BrFN[3]

  • Synonyms: (4-Bromo-2-fluoro-benzyl)-dimethyl-amine[3]

The molecular structure is characterized by a benzylamine core, substituted at the 2-position with fluorine and the 4-position with bromine.

Caption: Molecular Structure of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems and are crucial for designing experiments and manufacturing processes.

PropertyValueSource
Molecular Weight 232.09 g/mol [3]
Appearance Not explicitly stated, likely a liquid or low-melting solid-
Purity ≥95% - 97% (typical commercial grades)[2][4]
Storage Temperature 2-8°C[2]
Shipping Temperature Room Temperature[2]

Synthesis and Reactivity

Synthetic Pathway

The synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine typically involves the nucleophilic substitution of a corresponding benzyl halide with dimethylamine. A common precursor is 4-bromo-2-fluorobenzyl bromide. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic benzylic carbon, displacing the bromide leaving group. This reaction is a standard method for the formation of benzylamines.[5][6]

G start 4-Bromo-2-fluorobenzyl bromide process Nucleophilic Substitution start->process reagent Dimethylamine (HN(CH₃)₂) + Base (e.g., K₂CO₃) + Solvent (e.g., THF) reagent->process product (4-Bromo-2-fluoro-benzyl)- dimethyl-amine process->product

Caption: General synthetic workflow for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

General Experimental Protocol:

  • Reaction Setup: To a solution of 4-bromo-2-fluorobenzyl bromide in a suitable aprotic solvent like Tetrahydrofuran (THF), add a base such as potassium carbonate.

  • Addition of Amine: Add a solution of dimethylamine (often as a solution in THF or as a gas) to the reaction mixture at a controlled temperature, typically 0°C to room temperature.

  • Reaction Monitoring: Stir the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Isolation: Upon completion, the reaction is quenched with water. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography to obtain the final high-purity compound.

Chemical Reactivity

The reactivity of this molecule is governed by its three key features:

  • Aromatic Ring: The electron-withdrawing nature of the fluorine and bromine atoms deactivates the ring towards electrophilic aromatic substitution. However, the bromine atom makes the molecule an excellent substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various carbon-based substituents at the 4-position.

  • Tertiary Amine: The dimethylamino group is basic and nucleophilic. It can be protonated to form ammonium salts or can participate in reactions as a nucleophile.[1][7]

  • Benzylic Position: The benzylic C-H bonds can be susceptible to oxidation under certain conditions.

Incompatible Materials: The compound should be kept away from strong oxidizing agents.[8]

Role in Drug Discovery and Development

Halogenated organic compounds are of significant interest in medicinal chemistry. The inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromine atom serves as a versatile synthetic handle for further molecular elaboration. Dimethylamine derivatives, as a class, exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and antihistaminic properties.[1]

Therefore, (4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a valuable intermediate for synthesizing libraries of complex molecules for screening in drug discovery programs. Its structure is a key fragment in the design of various biologically active compounds.[9]

Safety and Handling

Understanding the hazards associated with a chemical is paramount for safe laboratory practice. (4-Bromo-2-fluoro-benzyl)-dimethyl-amine is classified as a hazardous substance.

GHS Hazard InformationDetails
Pictogram(s) GHS07 (Exclamation Mark)
Signal Word Warning [2]
Hazard Statements H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Handling Procedures:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Avoid contact with skin, eyes, and clothing.[11]

  • Wash hands thoroughly after handling.[8]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Recommended storage is under inert gas (nitrogen or argon) at 2–8 °C.[2][12]

Conclusion

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a strategically functionalized molecule with significant utility in organic synthesis. Its physicochemical properties, well-defined reactivity, and role as a versatile building block make it an important compound for researchers in medicinal chemistry and materials science. Adherence to strict safety and handling protocols is essential when working with this hazardous chemical.

References

  • PubChem. (n.d.). (4-Bromo-2-fluorophenyl)methanamine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzylamine hydrochloride. National Center for Biotechnology Information. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-N,N-dimethylbenzylamine. [Link]

  • AOBChem. (n.d.). (4-Bromo-2-fluoro-benzyl)-dimethyl-amine. [Link]

  • SpectraBase. (n.d.). ALPHA,ALPHA-DIFLUORO-4-BROMOBENZYL(DIMETHYL)AMINE. [Link]

  • CP Lab Safety. (n.d.). (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, 95% Purity. [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzyl bromide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (4-Bromo-2-methoxy-benzyl)-dimethyl-amine. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • PubMed Central. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • RSC Publishing. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • ResearchGate. (2021). 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol. [Link]

Sources

The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzylamine Scaffold as a Privileged Structure in Medicinal Chemistry

Substituted benzylamines are a cornerstone class of organic compounds, forming the structural basis for a multitude of pharmaceuticals, agrochemicals, and other biologically active molecules.[1] This scaffold, defined by a benzyl group (a benzene ring attached to a CH₂ group) linked to an amine, is considered a "privileged structure" in drug discovery. Its significance lies in its remarkable versatility; the aromatic ring and the amine group are readily amenable to a wide range of chemical modifications.[1][2] This allows for the precise tuning of critical physicochemical properties, including lipophilicity, steric profile, and electronic distribution. Such modifications directly govern the molecule's ability to interact with specific biological targets, unlocking a broad and diverse spectrum of pharmacological activities.

This guide provides an in-depth technical exploration of the key biological activities demonstrated by substituted benzylamines. We will delve into their mechanisms of action as antimicrobial agents, anticancer therapeutics, and neuromodulators, supported by quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying biological and chemical workflows.

Antimicrobial Activity: Disrupting Microbial Defenses

Substituted benzylamines have emerged as potent antimicrobial agents with activity against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[3][4] Their efficacy is often linked to the specific substitution patterns on both the aromatic ring and the amine.

Mechanism and Structure-Activity Relationship (SAR)

The primary mechanism of antimicrobial action for many benzylamine derivatives involves the disruption of microbial cell membranes. The lipophilic character of the benzyl group facilitates insertion into the lipid bilayer, while the cationic amine group can interact with negatively charged membrane components, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[5]

A key determinant of activity is the molecule's overall hydrophobicity. Quantitative structure-activity relationship (QSAR) studies have demonstrated a linear correlation between the logarithm of the partition coefficient (log P) and antimicrobial activity, measured as the minimum inhibitory concentration (MIC).[6] This relationship underscores a critical balance: the molecule must be sufficiently lipophilic to partition into the membrane but also retain enough aqueous solubility to reach the target. For instance, derivatives with multiple hydroxyl groups tend to have low log P values and are often inactive, whereas strategic placement of halogen or alkyl groups can enhance potency.[6]

Quantitative Data: Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative substituted benzylamine derivatives against various bacterial strains, illustrating the impact of substitution on potency.

Compound IDSubstitution PatternP. aeruginosa (MIC, µg/mL)S. epidermidis (MIC, µg/mL)Reference
6l 3,4-dichloro (on benzyl rings)0.0020.004[3]
6m 4-trifluoromethyl (on benzyl rings)0.0160.008[3]
Experimental Protocol: Microdilution Assay for MIC Determination

This protocol outlines a standard method for assessing the in vitro antimicrobial activity of novel benzylamine compounds.[4] The self-validating nature of this protocol is ensured by the inclusion of positive (known antibiotic), negative (no drug), and sterility controls.

  • Preparation of Stock Solutions: Dissolve the synthesized benzylamine derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the test bacteria (e.g., S. epidermidis) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium to achieve a range of test concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

  • Controls:

    • Positive Control: A well with a known effective antibiotic (e.g., Ciprofloxacin).

    • Negative Control: A well with the bacterial inoculum and broth only (no compound).

    • Sterility Control: A well with broth only (no bacteria or compound).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antimicrobial Screening

G cluster_0 Synthesis & Purification cluster_1 Primary Screening cluster_2 Secondary Screening & Mechanism Synthesis Synthesize Benzylamine Derivatives Purification Purify via Chromatography Synthesis->Purification Characterization Characterize Structure (NMR, MS) Purification->Characterization MIC_Assay Microdilution MIC Assay (e.g., S. aureus, E. coli) Characterization->MIC_Assay Data_Analysis1 Identify 'Hit' Compounds (MIC < Threshold) MIC_Assay->Data_Analysis1 Spectrum_Test Broad-Spectrum Testing (Gram+/-, Fungi) Data_Analysis1->Spectrum_Test Toxicity_Assay Hemolysis/Cytotoxicity Assay Data_Analysis1->Toxicity_Assay Mechanism_Study Membrane Permeability Studies Spectrum_Test->Mechanism_Study

Caption: High-throughput screening workflow for discovering novel antimicrobial benzylamines.

Anticancer Activity: Inducing Programmed Cell Death

The benzylamine scaffold is also prevalent in compounds exhibiting significant anticancer activity. These derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, including those that have developed multidrug resistance (MDR), a major obstacle in chemotherapy.[7]

Mechanism and Structure-Activity Relationship (SAR)

The anticancer effects of substituted benzylamines are often mediated through the induction of apoptosis (programmed cell death). Mechanistic studies have shown that these compounds can activate key apoptotic proteins like caspases and promote the cleavage of poly (ADP-ribose) polymerase (PARP).[8] Furthermore, they can modulate critical oncogenic signaling pathways. For example, some benzylamine derivatives have been shown to interfere with the Wnt/β-catenin pathway, which is crucial for the oncogenic phenotype in many cancers.[7][8]

SAR studies on anticancer benzylamines, such as N-benzyl amides of salinomycin, have revealed that the position of substituents on the benzyl ring is critical. Ortho-substituted derivatives were found to be the most active, while para-substituted analogues were the least active, suggesting that steric and electronic factors at this position strongly influence the interaction with the biological target.[7]

Quantitative Data: In Vitro Cytotoxicity

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for salinomycin and its N-benzyl amide derivatives against sensitive and drug-resistant human cancer cell lines.

CompoundHL-60 (IC₅₀, µM)HL-60/vinc (IC₅₀, µM)LoVo (IC₅₀, µM)LoVo/dx (IC₅₀, µM)Reference
Salinomycin (SAL)0.580.490.810.69[7][9]
N-(2-fluorobenzyl) amide of SAL0.280.250.350.29[7][9]
N-(4-fluorobenzyl) amide of SAL0.420.370.510.44[7][9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its internal validation comes from comparing the absorbance of treated cells to that of untreated control cells.

  • Cell Seeding: Plate cancer cells (e.g., LoVo) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the benzylamine compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Signaling Pathway: Wnt/β-catenin Inhibition

G cluster_nucleus Inside Nucleus Wnt Wnt Ligand LRP6 LRP6 Co-receptor Wnt->LRP6 binds DestructionComplex Destruction Complex LRP6->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome degraded BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n accumulates & translocates Nucleus Nucleus TCF_LEF TCF/LEF GeneTranscription Oncogenic Gene Transcription TCF_LEF->GeneTranscription activates Benzylamine Substituted Benzylamine Benzylamine->LRP6 blocks phosphorylation BetaCatenin_n->TCF_LEF binds

Caption: Inhibition of the Wnt signaling pathway by a substituted benzylamine derivative.

Neuromodulatory and Enzyme Inhibition Activity

The structural similarity of benzylamines to endogenous monoamine neurotransmitters makes them ideal candidates for interacting with targets in the central nervous system (CNS).

Mechanism and Structure-Activity Relationship (SAR)
  • Monoamine Oxidase (MAO) Inhibition: Substituted benzylamines are well-known inhibitors of MAO-A and MAO-B, enzymes responsible for degrading neurotransmitters like dopamine and serotonin.[2] Inhibition of these enzymes increases neurotransmitter levels, a strategy used to treat depression and neurodegenerative diseases like Parkinson's. The SAR for MAO inhibitors is highly specific, with subtle structural changes determining selectivity for MAO-A versus MAO-B.[10]

  • Monoamine Transporter (MAT) Ligands: These compounds can also act as ligands for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[11] The nature of the N-alkyl group and substitutions on the phenyl ring are critical for modulating affinity and selectivity for these transporters. For example, N-benzylation has been shown to decrease potency for monoamine release compared to smaller alkyl groups.[11]

  • Other Enzyme/Receptor Targets: The scope of benzylamine activity extends to other enzymes, such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an important target in prostate cancer, and copper amine oxidases.[12][13] They have also been shown to modulate ion channels, with 4-methylbenzylamine acting on brain Shaker-like Kv1.1 potassium channels to influence food consumption.[14]

Quantitative Data: Enzyme Inhibition

This table shows the inhibitory potency of substituted aryl benzylamines against 17β-HSD3.

Compound IDSubstitution Pattern17β-HSD3 (IC₅₀, nM)Reference
1 N-(2-((2-(4-chlorophenoxy)phenylamino)methyl)phenyl)acetamide75[13]
23 Extended amide analogue of 1900[13]
24 Extended amide analogue of 11100[13]
Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a framework for measuring the inhibition of a specific enzyme (e.g., MAO-B) by benzylamine derivatives. It is validated by comparing enzyme activity in the presence and absence of the inhibitor.

  • Reagents: Prepare a buffer solution, a solution of the purified target enzyme, a substrate that produces a detectable signal upon conversion (e.g., a fluorogenic substrate), and the test inhibitor compounds.

  • Assay Setup: In a 96-well plate, add the enzyme and the inhibitor (at various concentrations) to the buffer. Allow a pre-incubation period for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

  • Signal Detection: Measure the product formation over time using a plate reader (e.g., fluorescence or absorbance). The rate of the reaction is proportional to the slope of the signal-versus-time curve.

  • Controls:

    • 100% Activity Control: Enzyme and substrate without any inhibitor.

    • 0% Activity Control (Blank): Substrate without any enzyme.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control. Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Signaling Pathway: MAO-B Inhibition in Dopamine Metabolism

G Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB metabolized by SynapticCleft Synaptic Cleft DopamineReceptor Dopamine Receptor Dopamine->DopamineReceptor binds to DOPAL DOPAL MAOB->DOPAL ALDH ALDH DOPAL->ALDH DOPAC DOPAC ALDH->DOPAC PostsynapticNeuron Postsynaptic Neuron BenzylamineInhibitor Benzylamine Inhibitor BenzylamineInhibitor->MAOB inhibits

Caption: Benzylamine derivative inhibiting MAO-B, leading to increased dopamine availability.

Synthesis of Substituted Benzylamines: Building the Core

The exploration of the vast chemical space of substituted benzylamines is enabled by robust and efficient synthetic methodologies. The choice of synthetic route depends on the availability of starting materials, desired substitution patterns, and scalability.[1]

Common Synthetic Strategies
  • Reductive Amination: A widely used method involving the reaction of a substituted benzaldehyde or ketone with an amine in the presence of a reducing agent to form the target benzylamine.[1][4]

  • N-Alkylation: The direct alkylation of a primary or secondary amine with a substituted benzyl halide.[1]

  • Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC): A modern and practical approach that forms the C-N bond by directly coupling alkylarenes with imines, catalyzed by simple copper salts. This method is advantageous due to its use of inexpensive reagents and tolerance to air and moisture.[15][16]

Experimental Protocol: Copper-Catalyzed Synthesis of α-Substituted Primary Benzylamines

This protocol is adapted from a highly practical, one-pot procedure for synthesizing primary benzylamines.[16] Its self-validating nature comes from the direct formation of the amine hydrochloride salt, which can be easily isolated and characterized, confirming reaction success.

  • Reaction Setup: To an oven-dried reaction vessel, add CuI (0.1–1 mol%), 1,10-phenanthroline (ligand), the alkylarene (e.g., ethylbenzene), and benzophenone imine.

  • Solvent and Reagent Addition: Add chlorobenzene as the solvent, followed by the addition of di-tert-butyl peroxide ((tBuO)₂).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 100-120°C) for a set time (e.g., 16 hours).

  • Workup: After cooling to room temperature, add diethyl ether and hydrochloric acid (e.g., 2 M in diethyl ether).

  • Isolation: The desired primary benzylamine hydrochloride salt will precipitate. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

  • Purification: This method often yields a product of high purity, potentially negating the need for column chromatography.[16]

Generalized Synthetic Workflow

G cluster_RA Reductive Amination cluster_CDC Cross-Dehydrogenative Coupling Aldehyde Substituted Benzaldehyde/Ketone SchiffBase Schiff Base/ Imine intermediate Aldehyde->SchiffBase Amine Amine (Primary/Secondary) Amine->SchiffBase Alkylarene Alkylarene Target Substituted Benzylamine Alkylarene->Target C-H Amination Imine Imine Imine->Target C-H Amination SchiffBase->Target Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->SchiffBase Cu_Catalyst Cu Catalyst + Peroxide Cu_Catalyst->Alkylarene

Sources

The Precision Strike: A Technical Guide to the Mechanism of Action of Fluorinated Bromo-Benzyl Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorination and the Bromo-Benzyl Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology, the pursuit of highly selective and potent small molecule inhibitors is paramount. Among the chemical scaffolds that have demonstrated significant promise, fluorinated bromo-benzyl compounds have emerged as a privileged class, especially in the realm of kinase inhibition. The strategic incorporation of fluorine into a bromo-benzyl backbone is not a trivial chemical modification; it is a deliberate design choice that leverages the unique physicochemical properties of these halogens to enhance therapeutic efficacy.

Fluorine, being the most electronegative element, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its protein target.[1][2] The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation and thereby increasing the drug's half-life.[3] Furthermore, fluorine's ability to form favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site of a kinase can significantly enhance binding potency and selectivity.[4]

The bromo-benzyl moiety, on the other hand, provides a versatile and synthetically tractable scaffold. The bromine atom can serve as a key interaction point within the target protein or as a handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a wide chemical space to optimize pharmacological properties.[5][6]

This technical guide will provide an in-depth exploration of the mechanism of action of a prominent class of fluorinated benzyl compounds as kinase inhibitors, with a focus on their role in disrupting aberrant cellular signaling pathways implicated in cancer. We will delve into the specific molecular interactions that underpin their inhibitory activity, the experimental methodologies used to elucidate these mechanisms, and the downstream cellular consequences of their action.

Case Study: The B-Raf V600E Oncoprotein and the Advent of Selective Fluorinated Inhibitors

To illustrate the core principles of fluorinated bromo-benzyl compounds as kinase inhibitors, we will focus on a paradigm-shifting example in targeted cancer therapy: the inhibition of the B-Raf V600E mutant protein. The B-Raf kinase is a critical component of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway, which plays a central role in regulating cell proliferation, differentiation, and survival.[3] A specific point mutation, V600E, in the B-Raf gene leads to constitutive activation of the kinase, driving uncontrolled cell growth and tumorigenesis, particularly in melanoma.[7][8]

The development of selective inhibitors for B-Raf V600E, such as Vemurafenib (PLX4032), which incorporates a fluorinated phenyl group, revolutionized the treatment of metastatic melanoma.[9][10] While not a direct bromo-benzyl compound, the principles of its mechanism of action are highly relevant and provide a well-documented framework for understanding how fluorinated aromatic compounds can achieve potent and selective kinase inhibition.

The Molecular Mechanism of Action: A Dance of Selective Inhibition

Vemurafenib and its analogs are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the B-Raf kinase, preventing the binding of its natural substrate, ATP.[9] This blockade of ATP binding abrogates the kinase's ability to phosphorylate its downstream target, MEK, thereby inhibiting the entire MAPK signaling cascade.[1]

The key to the selectivity of these inhibitors lies in their ability to preferentially bind to the active conformation of the B-Raf V600E mutant over the wild-type B-Raf protein. The V600E mutation induces a conformational change in the kinase domain, creating a unique binding pocket that can be exploited by specifically designed inhibitors. The fluorinated phenyl group of Vemurafenib plays a crucial role in this selective binding, forming specific hydrophobic and polar interactions within this altered active site.[3]

Visualizing the Inhibition: The MAPK Signaling Pathway

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS BRaf B-Raf V600E (Active) RAS->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Vemurafenib Fluorinated B-Raf Inhibitor (e.g., Vemurafenib) Vemurafenib->BRaf Inhibition

Caption: Inhibition of the MAPK signaling pathway by a fluorinated B-Raf inhibitor.

Experimental Workflows for Elucidating the Mechanism of Action

The determination of the mechanism of action of a novel kinase inhibitor is a multi-faceted process that involves a series of well-defined experimental workflows. These protocols are designed to be self-validating, with each step providing evidence to support the subsequent experimental choices.

Target Identification and Validation

The initial step is to identify and validate the molecular target of the compound.[11] This is a critical process to ensure that the observed cellular effects are indeed due to the inhibition of the intended target.[12][13]

Experimental Protocol: Kinase Inhibition Assay

This protocol describes a common method for determining the inhibitory potency of a compound against a specific kinase.

  • Compound Preparation: Prepare a stock solution of the fluorinated bromo-benzyl compound in a suitable solvent, such as DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Kinase Reaction Setup: In a microplate, combine the purified recombinant kinase, a specific peptide substrate, and ATP in a kinase assay buffer.

  • Inhibitor Incubation: Add the serially diluted compound to the kinase reaction mixture and incubate for a predetermined time to allow for binding to the kinase.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a final concentration of ATP.

  • Detection of Phosphorylation: After a set incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:

    • Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[14]

    • Fluorescence-based assays (e.g., TR-FRET): Utilizes fluorescence resonance energy transfer to detect the phosphorylated product.[15]

    • Radiometric assays: Employs radiolabeled ATP ([γ-³²P]ATP) and measures the incorporation of the radiolabel into the substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Data Presentation: Inhibitory Activity of a Hypothetical Fluorinated Bromo-Benzyl Compound

Kinase TargetIC50 (nM)
B-Raf V600E15
Wild-type B-Raf1500
C-Raf2500
EGFR>10,000
VEGFR2>10,000
Cellular Mechanism of Action

Once the molecular target is confirmed, the next step is to investigate the compound's effect on cellular signaling pathways and downstream biological processes.

Experimental Protocol: Western Blot Analysis of MAPK Pathway Inhibition

  • Cell Culture and Treatment: Culture cancer cell lines known to harbor the B-Raf V600E mutation (e.g., A375 melanoma cells). Treat the cells with varying concentrations of the fluorinated bromo-benzyl compound for different time points.

  • Cell Lysis: Harvest the cells and lyse them to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key proteins in the MAPK pathway (e.g., p-MEK, MEK, p-ERK, ERK).

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of MEK and ERK.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Western_Blot Western Blot (MAPK Pathway Inhibition) Kinase_Assay->Western_Blot Target Confirmed Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Western_Blot->Proliferation_Assay Pathway Inhibition Demonstrated Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Proliferation_Assay->Apoptosis_Assay Xenograft Tumor Xenograft Model (Efficacy in Animals) Apoptosis_Assay->Xenograft Cellular Effects Characterized

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Solubility of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine in a range of common organic solvents. This document is intended for researchers, chemists, and drug development professionals who require accurate solubility data for applications such as reaction optimization, purification, formulation, and quality control. The guide combines theoretical principles with a detailed, field-proven experimental protocol, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility.

Introduction and Physicochemical Profile

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a substituted toluene derivative, often used as a building block or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. Understanding its solubility is critical for its effective use. Solubility dictates the choice of reaction media, influences reaction kinetics, is fundamental to purification techniques like crystallization, and is a key parameter in developing liquid formulations.[1]

Molecular Structure:

  • Molecular Formula: C₉H₁₁BrFN

  • Molecular Weight: 232.10 g/mol (Calculated)

  • Key Structural Features:

    • Aromatic Ring: A benzene ring substituted with a bromine and a fluorine atom. This large, nonpolar surface area contributes to solubility in nonpolar solvents.

    • Halogens (Br, F): The electronegative fluorine and bromine atoms induce a dipole moment in the molecule, contributing to its overall polarity.

    • Tertiary Amine (-N(CH₃)₂): The dimethylamino group is a key feature. It is a polar group and a hydrogen bond acceptor. Unlike a primary or secondary amine, it cannot act as a hydrogen bond donor. This significantly influences its interactions with protic versus aprotic solvents.

Based on this structure, the molecule possesses both nonpolar (the aromatic ring) and polar (the C-F, C-Br, and C-N bonds) characteristics. Therefore, its solubility is expected to be moderate across a spectrum of solvents, with optimal solubility likely in solvents of intermediate polarity.

Theoretical Principles: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] A substance dissolves when the energy released from the formation of solute-solvent interactions is sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.[3] This principle is commonly summarized as "like dissolves like," meaning polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[4][5][6]

  • Polar Solvents: These have large dipole moments and high dielectric constants.[5][7] They can be further divided into:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Capable of donating hydrogen bonds. They will interact favorably with the lone pair of electrons on the nitrogen atom of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

    • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Cannot donate hydrogen bonds but have strong dipole moments. They can act as hydrogen bond acceptors.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Have low dipole moments and low dielectric constants. They primarily interact via weaker van der Waals or dispersion forces.[7] The bromofluorophenyl ring of the target molecule will interact favorably with these solvents.

Solvent Selection Rationale

For a comprehensive solubility profile, a panel of solvents covering a range of polarities and interaction types should be selected. The choice should be strategic, including representatives from each major class.

Table 1: Recommended Solvent Panel for Solubility Screening

Solvent Class Polarity Rationale
Hexane Nonpolar Represents aliphatic hydrocarbons, interacts via dispersion forces.
Toluene Nonpolar (Aromatic) Represents aromatic hydrocarbons; can engage in π-stacking with the solute's benzene ring.
Dichloromethane (DCM) Polar Aprotic A common, weakly polar solvent used in organic synthesis.
Ethyl Acetate Polar Aprotic An ester with moderate polarity and hydrogen bond accepting capability.
Acetone Polar Aprotic A ketone, highly polar, and a strong hydrogen bond acceptor.
Acetonitrile (ACN) Polar Aprotic A nitrile with a very strong dipole moment.
Isopropanol (IPA) Polar Protic A common, moderately polar alcohol.
Ethanol Polar Protic A highly polar alcohol capable of strong hydrogen bonding.

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | A highly polar solvent, often capable of dissolving even poorly soluble compounds. |

Experimental Methodology: Isothermal Shake-Flask Method

To determine the thermodynamic equilibrium solubility, the "shake-flask" method is the gold standard.[8][9] This method ensures that the solution has reached a true saturation point, providing data that is more reliable than faster, kinetic methods which can overestimate solubility due to the formation of supersaturated solutions.[9] The protocol described below is adapted from principles outlined in regulatory guidelines like those from the OECD.[10][11]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis prep_vial 1. Add excess solid to a tared vial add_solvent 2. Add a known volume of solvent prep_vial->add_solvent weigh 3. Seal and record total mass add_solvent->weigh agitate 4. Agitate at constant temp. (e.g., 24-48h on orbital shaker) weigh->agitate centrifuge 5. Centrifuge to pellet undissolved solid agitate->centrifuge filter 6. Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter dilute 7. Dilute filtrate into mobile phase filter->dilute hplc 8. Quantify concentration via HPLC-UV vs. standards dilute->hplc calculate 9. Calculate solubility (mg/mL or mol/L) hplc->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

Objective: To determine the equilibrium solubility of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine at a specified temperature (e.g., 25 °C).

Materials:

  • (4-Bromo-2-fluoro-benzyl)-dimethyl-amine (solid, >98% purity)

  • Selected solvents (HPLC grade or equivalent)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV system

Procedure:

  • Preparation of Stock Standards:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile) in which the compound is freely soluble to create a 1 mg/mL stock solution.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution. This is crucial for accurate quantification.

  • Sample Preparation:

    • Add an excess of solid compound (e.g., ~5-10 mg) to a 2 mL glass vial. The key is to ensure solid material remains after equilibrium is reached.[9]

    • Pipette a precise volume (e.g., 1.0 mL) of the desired test solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare each sample in triplicate for statistical validity.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a minimum of 24 hours. Causality Note: This extended period is necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.[9] For some compounds, 48 or 72 hours may be required; this should be confirmed by sampling at different time points (e.g., 24h and 48h) and ensuring the measured concentration does not change.

  • Phase Separation:

    • After equilibration, visually confirm that excess solid remains.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. Causality Note: This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility. The filter material should be chemically compatible with the solvent.

  • Analysis and Quantification:

    • Accurately dilute a known aliquot of the filtered sample with the HPLC mobile phase to bring its concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC-UV.

    • Construct a calibration curve by plotting the peak area against concentration for the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution using the following formula: Solubility (mg/mL) = (Concentration from curve [mg/mL]) × (Dilution Factor)

Data Presentation and Interpretation

The results should be compiled into a clear, comparative table. The hypothetical data below illustrates a plausible solubility profile for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine based on its structure.

Table 2: Hypothetical Solubility Data for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine at 25 °C

Solvent Class Dielectric Constant (Approx.) Solubility (mg/mL) Qualitative Assessment
Hexane Nonpolar 1.9 < 1 Poorly Soluble
Toluene Nonpolar (Aromatic) 2.4 ~25 Sparingly Soluble
Dichloromethane (DCM) Polar Aprotic 9.1 > 200 Freely Soluble
Ethyl Acetate Polar Aprotic 6.0 ~150 Soluble
Acetone Polar Aprotic 21 > 200 Freely Soluble
Acetonitrile (ACN) Polar Aprotic 37.5 ~180 Soluble
Isopropanol (IPA) Polar Protic 19.9 ~90 Soluble
Ethanol Polar Protic 24.5 ~75 Soluble

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | > 200 | Freely Soluble |

Interpretation:

  • The very low solubility in hexane is expected due to the molecule's significant polarity.

  • The higher solubility in toluene compared to hexane suggests favorable interactions between the aromatic rings.

  • The excellent solubility in moderately polar to highly polar aprotic solvents (DCM, Acetone, DMSO) indicates that dipole-dipole interactions are the dominant favorable force for solvation.

  • The good but slightly lower solubility in protic solvents (IPA, Ethanol) compared to the best aprotic solvents may be because while the molecule can accept hydrogen bonds at its nitrogen atom, the lack of a hydrogen bond donating group limits its full integration into the solvent's H-bonding network.

References

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from Chemistry Steps. [Link]

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A Comprehensive Technical Guide to the Thermochemical Analysis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thermochemical data, such as enthalpy of formation, heat capacity, and thermal stability, are fundamental parameters in the fields of chemical synthesis, process safety, and drug development. For novel compounds like (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, a molecule of interest in pharmaceutical and materials science, such data is often unavailable. This technical guide provides a comprehensive framework for the determination of its thermochemical properties. In the absence of published data, this document serves as a roadmap for both experimental and computational approaches. We delve into the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, grounded in authoritative standards from institutions such as the National Institute of Standards and Technology (NIST) and the International Union of Pure and Applied Chemistry (IUPAC).

Introduction: The Imperative for Thermochemical Data

The thermodynamic properties of a molecule are critical indicators of its stability, reactivity, and potential energy. For a compound such as (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, understanding its thermochemistry is paramount for several reasons:

  • Process Safety and Hazard Analysis: The scale-up of synthesis reactions requires a thorough understanding of reaction enthalpies to prevent thermal runaways.

  • Drug Development: The stability of an active pharmaceutical ingredient (API) under various temperature conditions is a key determinant of its shelf-life and formulation strategy.

  • Material Science: For applications in materials, the thermal decomposition profile informs the operational limits of the substance.

Given the nascent stage of research into many novel compounds, a priori knowledge of thermochemical data is rare. This guide, therefore, focuses on the generation of this critical data through a synergistic application of experimental and computational chemistry.

Experimental Determination of Thermochemical Properties

The experimental approach provides tangible, real-world data on the bulk properties of the material. The following sections outline the primary techniques for the thermochemical characterization of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemical data. For organobromine compounds, rotating-bomb or moving-bomb calorimetry is the preferred method to ensure complete combustion and to handle the corrosive nature of the products.[1]

Causality of Experimental Choices:

  • Oxygen Bomb: This ensures complete combustion of the organic material to its constituent oxides (CO₂, H₂O) and, in this case, elemental bromine (Br₂) and hydrogen fluoride (HF).

  • Moving/Rotating Bomb: The rotation ensures that the aqueous solution within the bomb thoroughly absorbs the gaseous combustion products, leading to a well-defined final state. This is crucial for accurate measurements with halogen-containing compounds.[1]

  • Benzoic Acid Calibration: Calibration with a standard of known heat of combustion, such as benzoic acid, is a mandatory step to determine the heat capacity of the calorimeter, ensuring the trustworthiness of the measurements.[2][3][4]

  • Calibration:

    • A pellet of high-purity benzoic acid (approximately 1 g) is accurately weighed and placed in the crucible of the bomb.

    • A known length of fuse wire is attached to the electrodes, touching the pellet.

    • The bomb is sealed and pressurized with high-purity oxygen (typically 30 atm).

    • The bomb is placed in the calorimeter, which is filled with a known mass of water.

    • The sample is ignited, and the temperature change of the water is recorded until a stable final temperature is reached.

    • The heat capacity of the calorimeter is calculated from the known heat of combustion of benzoic acid and the observed temperature rise.[2][3][4]

  • Sample Measurement:

    • A precisely weighed sample of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine (0.5-1.0 g) is pelletized and placed in the crucible.

    • A small amount of a combustion aid (like paraffin oil with a known heat of combustion) may be used to ensure complete combustion.

    • The procedure from the calibration step is repeated with the sample.

    • The total heat released is measured, and after subtracting the heat from the fuse wire and any combustion aid, the heat of combustion of the sample is determined.

    • The standard enthalpy of formation is then calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HF, and Br₂).[5][6]

Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is a powerful technique for measuring the heat flow associated with thermal transitions in a material.[7][8] It is invaluable for determining the melting point, heat of fusion (ΔfusH), and assessing the purity of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Causality of Experimental Choices:

  • Controlled Heating/Cooling Cycles: Multiple cycles are often employed to erase the sample's thermal history, ensuring that the observed transitions are characteristic of the material itself.[9]

  • Inert Atmosphere: An inert gas flow (e.g., nitrogen) prevents oxidative degradation of the sample during heating.

  • Sample Preparation: A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Thermal Program:

    • The sample and reference are placed in the DSC cell.

    • An initial heating and cooling cycle (e.g., from room temperature to a temperature above the expected melting point and back) is run to normalize the thermal history.

    • A final heating ramp (e.g., 10 °C/min) is applied, and the heat flow is recorded as a function of temperature.

  • Data Analysis:

    • The melting point is determined as the onset temperature of the melting endotherm.

    • The heat of fusion is calculated by integrating the area of the melting peak.[9]

    • Purity can be estimated from the shape of the melting peak.[7][10]

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.[11][12][13][14]

Causality of Experimental Choices:

  • Dynamic Heating: A constant heating rate allows for the determination of the temperatures at which significant mass loss events occur.

  • Atmosphere Control: The experiment can be run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to assess oxidative stability.

  • Sample Preparation: A small sample (5-10 mg) is placed in a tared TGA pan.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the temperatures of maximum mass loss rates.

Summary of Experimental Data to be Determined
Thermochemical ParameterExperimental TechniqueExpected Information for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine
Standard Enthalpy of Formation (ΔfH°)Moving-Bomb CalorimetryA quantitative value (in kJ/mol) representing the energy change upon formation from its constituent elements.
Melting Point (Tm)Differential Scanning Calorimetry (DSC)The temperature at which the solid-to-liquid phase transition occurs.
Enthalpy of Fusion (ΔfusH)Differential Scanning Calorimetry (DSC)The energy required to melt one mole of the solid.
Decomposition Temperature (Td)Thermogravimetric Analysis (TGA)The temperature at which the compound begins to chemically degrade.

Computational Prediction of Thermochemical Properties

Computational chemistry provides a powerful and cost-effective means to predict thermochemical data, especially for novel or hazardous materials. High-accuracy composite methods can yield results that rival experimental accuracy.

Diagram of the Computational Workflow

G cluster_input Initial Input cluster_geom_opt Geometry Optimization & Frequency Analysis cluster_high_accuracy High-Accuracy Energy Calculation cluster_thermo_calc Thermochemical Calculation mol_structure Initial 3D Structure of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine geom_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc single_point Single-Point Energy Calculation (e.g., G4 or CBS-QB3) geom_opt->single_point zpe Zero-Point Energy (ZPE) & Thermal Corrections freq_calc->zpe atomization Atomization Energy Method zpe->atomization isodesmic Isodesmic Reaction Scheme zpe->isodesmic single_point->atomization single_point->isodesmic enthalpy_formation Final Enthalpy of Formation (ΔfH°) atomization->enthalpy_formation isodesmic->enthalpy_formation

Caption: Computational workflow for determining the enthalpy of formation.

Geometry Optimization and Frequency Analysis

The first step in any high-accuracy calculation is to find the lowest energy structure of the molecule.

Causality of Methodological Choices:

  • DFT for Optimization: Density Functional Theory (DFT) methods, such as B3LYP, provide a good balance of accuracy and computational cost for geometry optimizations of organic molecules.[15]

  • Basis Set Selection: For bromine-containing compounds, it is crucial to use a basis set that can adequately describe the electron distribution around the heavy halogen atom. Pople-style basis sets like 6-31G(d) are a reasonable starting point, but for higher accuracy, basis sets with additional polarization and diffuse functions, or those employing effective core potentials for bromine, are recommended.[16][17]

  • Frequency Calculation: A frequency calculation on the optimized geometry is essential to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.[18][19][20]

  • Input Preparation: Construct an initial 3D structure of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

  • Optimization: Perform a geometry optimization using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G(d) or larger).

  • Frequency Analysis: At the optimized geometry, perform a frequency calculation at the same level of theory to ensure the structure corresponds to a local minimum and to compute the ZPVE.

High-Accuracy Single-Point Energy Calculation

With an optimized geometry, a more computationally expensive but highly accurate method is used to calculate the electronic energy.

Causality of Methodological Choices:

  • Composite Methods (G4, CBS-QB3): Methods like Gaussian-4 (G4) and Complete Basis Set (CBS-QB3) are multi-step procedures that approximate a very high level of theory by combining calculations with different basis sets and levels of electron correlation.[12][21][22] They are designed to achieve "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).[23][24][25] These methods have been shown to be effective for halogenated hydrocarbons.[19][26]

  • Calculation: Using the optimized geometry from the previous step, perform a single-point energy calculation using a high-accuracy composite method such as G4 or CBS-QB3.[4][27][28]

Calculation of Enthalpy of Formation

The final step is to convert the calculated high-accuracy energy into an enthalpy of formation.

Causality of Methodological Choices:

  • Atomization Method: This method involves calculating the energy difference between the molecule and its constituent atoms in their standard states. While straightforward, it can be prone to large errors due to the significant change in chemical environment.[29][30]

  • Isodesmic Reaction Schemes: This is a more robust approach where a hypothetical reaction is constructed such that the number and types of chemical bonds are conserved on both sides of the reaction.[7][11][21] This allows for a significant cancellation of systematic errors in the computational methods, leading to a more accurate determination of the enthalpy of formation.[7][31]

  • Design the Reaction: Construct a balanced chemical reaction where the number of each type of bond is the same for reactants and products. For (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, a possible isodesmic reaction is: (4-Bromo-2-fluoro-benzyl)-dimethyl-amine + Benzene → Toluene + 2-Fluoro-4-bromoaniline + Dimethylamine

  • Calculate Energies: Perform the same high-accuracy computational protocol (geometry optimization and G4/CBS-QB3 single-point energy) for all species in the isodesmic reaction.

  • Calculate Reaction Enthalpy: ΔH_reaction = Σ(ΔH_products) - Σ(ΔH_reactants)

  • Calculate ΔfH° of the Target Molecule: ΔfH°(target) = Σ(ΔfH°_reactants_known) - Σ(ΔfH°_products_known) + ΔH_reaction (Using experimentally known enthalpies of formation for the other species in the reaction).

Diagram of Isodesmic vs. Atomization Approaches

G cluster_atomization Atomization Approach cluster_isodesmic Isodesmic Approach start_A Target Molecule (4-Bromo-2-fluoro-benzyl)-dimethyl-amine end_A Constituent Atoms (C, H, Br, F, N) start_A->end_A Large Energy Difference (Prone to Error) start_I Target + Simple Molecules end_I Different Simple Molecules (Same Bond Types) start_I->end_I Small Energy Difference (Error Cancellation)

Caption: Comparison of atomization and isodesmic reaction schemes.

Data Reporting and Scientific Integrity

The value of experimentally determined or computationally predicted data is contingent on transparent and comprehensive reporting. Adherence to international standards is non-negotiable for ensuring the trustworthiness and reproducibility of the results.

  • Experimental Data: All reported experimental values should be accompanied by a detailed description of the methodology, instrument calibration, sample purity, and a rigorous uncertainty analysis, as recommended by IUPAC.[32][33]

  • Computational Data: For computational results, it is imperative to report the exact level of theory, basis set, software used, and the specifics of the thermochemical calculation (e.g., the isodesmic reaction scheme).[22][34]

Conclusion

While direct thermochemical data for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine is not yet available in the public domain, this guide provides a robust and scientifically rigorous framework for its determination. By integrating state-of-the-art experimental techniques like moving-bomb calorimetry, DSC, and TGA with high-accuracy computational methods such as G4 and CBS-QB3 theory, researchers can confidently generate the data required for safe process scale-up, effective drug formulation, and innovative materials development. The emphasis on self-validating protocols and adherence to international reporting standards ensures that the generated data will be a reliable and valuable contribution to the scientific community.

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An In-depth Technical Guide to (4-Bromo-2-fluoro-benzyl)-dimethyl-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Workhorse of Medicinal Chemistry

In the vast landscape of chemical synthesis, some molecules stand out not for their own inherent biological activity, but for their pivotal role as versatile intermediates. (4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a prime example of such a compound—a molecular scaffold poised for elaboration into a multitude of more complex and often biologically active structures. While a singular, celebrated moment of "discovery" for this specific amine is not prominently documented in scientific literature, its history is intrinsically woven into the development of synthetic methodologies for creating novel pharmaceutical candidates. This guide provides an in-depth exploration of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, focusing on its synthesis, chemical characteristics, and its significance as a key building block for researchers and professionals in drug development.

Physicochemical Properties and Structural Elucidation

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine, with the chemical formula C₉H₁₁BrFN, is a substituted toluene derivative. The presence of a bromine atom, a fluorine atom, and a dimethylamino methyl group on the benzyl ring imparts a unique combination of reactivity and physicochemical properties.

PropertyValue
Molecular Formula C₉H₁₁BrFN
Molecular Weight 232.09 g/mol
Appearance Typically a liquid
CAS Number Not consistently available; often synthesized as an intermediate without a dedicated CAS registry number.

The structural features of this molecule are key to its utility. The bromo- and fluoro-substituents influence the electron density of the aromatic ring and provide sites for further chemical modification, such as cross-coupling reactions. The tertiary amine group introduces a basic center and a point for salt formation or further functionalization.

Synthetic Pathways: A Tale of Two Precursors

The synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine is not described as a standalone preparation in seminal publications but can be reliably achieved through established synthetic organic chemistry reactions. The two most logical and efficient pathways originate from either 4-bromo-2-fluorobenzyl bromide or 4-bromo-2-fluorobenzaldehyde.

Pathway A: Nucleophilic Substitution of 4-Bromo-2-fluorobenzyl Bromide

This pathway relies on the direct alkylation of dimethylamine with a suitable benzyl halide. The benzylic carbon is highly electrophilic due to the presence of the bromine leaving group, making it susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of dimethylamine.

Experimental Protocol: Alkylation of Dimethylamine

  • Reaction Setup: In a well-ventilated fume hood, a solution of dimethylamine (either as a gas bubbled through a solvent or as a solution in a suitable solvent like THF or ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Alkylating Agent: 4-Bromo-2-fluorobenzyl bromide, dissolved in a compatible solvent, is added dropwise to the dimethylamine solution at a controlled temperature (often at 0°C to manage the exothermicity of the reaction).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or distillation to yield (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Causality in Experimental Choices:

  • Choice of Solvent: A polar aprotic solvent like THF or acetonitrile is often preferred to dissolve the reactants and facilitate the SN2 reaction mechanism.

  • Temperature Control: Maintaining a low temperature during the addition of the benzyl bromide helps to control the reaction rate and minimize potential side reactions.

  • Stoichiometry: An excess of dimethylamine is often used to drive the reaction to completion and minimize the formation of the quaternary ammonium salt by-product.

Diagram of Synthetic Pathway A:

Synthetic_Pathway_A cluster_0 Pathway A: Nucleophilic Substitution 4-Bromo-2-fluorobenzyl_bromide 4-Bromo-2-fluorobenzyl bromide Product_A (4-Bromo-2-fluoro-benzyl)-dimethyl-amine 4-Bromo-2-fluorobenzyl_bromide->Product_A Nucleophilic Substitution Dimethylamine Dimethylamine Dimethylamine->Product_A

Caption: Synthesis via Nucleophilic Substitution.

Pathway B: Reductive Amination of 4-Bromo-2-fluorobenzaldehyde

Reductive amination offers an alternative and often cleaner route to the target compound. This two-step, one-pot reaction involves the initial formation of an iminium ion from the reaction of 4-bromo-2-fluorobenzaldehyde and dimethylamine, which is then reduced in situ to the desired tertiary amine.

Experimental Protocol: Reductive Amination

  • Reaction Setup: 4-Bromo-2-fluorobenzaldehyde and a suitable solvent (e.g., methanol, dichloroethane) are added to a reaction flask.

  • Iminium Ion Formation: A solution of dimethylamine is added, and the mixture is stirred to allow for the formation of the corresponding iminium ion. The formation of this intermediate is often facilitated by the removal of water, for example, by using a dehydrating agent or a Dean-Stark apparatus.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture. STAB is often preferred as it is a milder and more selective reducing agent for iminium ions.

  • Reaction Monitoring and Work-up: The reaction is monitored by TLC or GC-MS. Once complete, the reaction is quenched, and the product is extracted and purified as described in Pathway A.

Causality in Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a common choice as it is less basic than sodium borohydride and can be used in the presence of the slightly acidic conditions that favor iminium ion formation.

  • pH Control: Maintaining a slightly acidic pH can be crucial for the formation of the iminium ion without causing unwanted side reactions of the aldehyde.

Diagram of Synthetic Pathway B:

Synthetic_Pathway_B cluster_1 Pathway B: Reductive Amination 4-Bromo-2-fluorobenzaldehyde 4-Bromo-2-fluorobenzaldehyde Iminium_ion Iminium Ion Intermediate 4-Bromo-2-fluorobenzaldehyde->Iminium_ion Dimethylamine_B Dimethylamine Dimethylamine_B->Iminium_ion Product_B (4-Bromo-2-fluoro-benzyl)-dimethyl-amine Iminium_ion->Product_B Reduction Reducing_agent Reducing Agent (e.g., STAB) Reducing_agent->Product_B

Caption: Synthesis via Reductive Amination.

The Historical Context: An Intermediate in the Quest for Bioactive Molecules

While a specific "eureka" moment for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine is not evident, its emergence is a logical consequence of the expansion of medicinal chemistry. The synthesis of its precursors, such as 4-bromo-2-fluorobenzylamine, is noted in patents aimed at producing new therapeutic agents. For instance, a US patent from the early 2000s describes the preparation of halogenated benzylamines, including 4-bromo-2-fluorobenzylamine, as useful intermediates.[1] This highlights the long-standing interest in this class of compounds as building blocks.

The true "history" of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine is therefore not one of a standalone discovery, but rather of its implicit creation and use in the broader search for novel drugs. Its value lies in its ability to introduce a specific substituted phenyl ring into a larger molecule, a common strategy in drug design to modulate properties such as potency, selectivity, and pharmacokinetics. For example, related structures are used in the synthesis of non-steroidal anti-inflammatory drugs and other biologically active compounds.[2]

Applications in Drug Discovery and Development

The primary application of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine is as a key intermediate in multi-step organic syntheses. The presence of the bromine atom is particularly significant, as it provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions.

This reactivity allows for the elaboration of the (4-Bromo-2-fluoro-benzyl)-dimethyl-amine core into a diverse array of more complex structures. These subsequent molecules may be investigated for a wide range of pharmacological activities. The dimethylamino group can also play a crucial role in the final molecule's properties, potentially influencing its solubility, basicity, and ability to interact with biological targets.

Diagram of Potential Applications:

Applications Core_Compound (4-Bromo-2-fluoro-benzyl)-dimethyl-amine Cross_Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Core_Compound->Cross_Coupling Elaborated_Scaffolds Complex Molecular Scaffolds Cross_Coupling->Elaborated_Scaffolds Bioactive_Molecules Biologically Active Molecules (e.g., Pharmaceutical Candidates) Elaborated_Scaffolds->Bioactive_Molecules

Caption: Role as a Key Synthetic Intermediate.

Conclusion: A Testament to the Power of the Intermediate

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine exemplifies the critical yet often unsung role of chemical intermediates in the advancement of science, particularly in the field of drug discovery. While it may not possess headline-grabbing biological activity itself, its strategic design and versatile reactivity make it an invaluable tool for the synthetic chemist. The ability to readily synthesize this compound and then further functionalize it opens doors to the exploration of novel chemical space and the potential discovery of new medicines. This guide has aimed to provide a comprehensive technical overview of this important building block, from its logical synthesis to its pivotal applications, underscoring the foundational importance of such molecules in the relentless pursuit of therapeutic innovation.

References

  • PubChem Compound Summary for CID 3770848, (4-bromo-2-fluorophenyl)methanamine. National Center for Biotechnology Information. [Link]

  • Preparation of halogen
  • Synthesis of 4-bromo-N,N-dimethylbenzylamine. PrepChem.com. [Link]

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  • (4-Bromo-2-fluoro-benzyl)-dimethyl-amine. AOBChem. [Link]

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  • Process for preparing 4-amino-N, N-dimethylbenzylamine. CN102964256A.
  • Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. CN1157812A.
  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. [Link]

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  • SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Global Journal of Engineering Science and Research Management. [Link]

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Literature Review of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine and Its Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

The (4-Bromo-2-fluoro-benzyl)-dimethyl-amine scaffold represents a privileged structure in medicinal chemistry, serving as a foundational template for developing novel therapeutic agents. The strategic placement of a bromine atom, a fluorine atom, and a dimethylamine moiety imparts unique electronic and steric properties, influencing the molecule's pharmacokinetic profile and its interaction with biological targets. This technical guide provides a comprehensive review of (4-bromo-2-fluoro-benzyl)-dimethyl-amine and its structural analogs. We will delve into established and potential synthetic pathways, explore the structure-activity relationships (SAR) that govern their biological effects, and discuss their current and prospective applications in drug development, including their roles as enzyme inhibitors and receptor modulators. Detailed experimental protocols and comparative data are provided to equip researchers and drug development professionals with the necessary insights for advancing research in this promising chemical space.

Introduction: The Significance of the Halogenated Benzylamine Scaffold

Benzylamine derivatives are fundamental building blocks in organic chemistry and are prevalent in a wide array of biologically active compounds. The introduction of halogen atoms, such as bromine and fluorine, onto the phenyl ring is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties. The fluorine atom, due to its small size and high electronegativity, can enhance metabolic stability, improve binding affinity by forming hydrogen bonds, and alter the acidity of nearby protons. The larger bromine atom can also participate in halogen bonding and serves as a useful handle for further synthetic transformations, such as cross-coupling reactions.

The core compound, (4-Bromo-2-fluoro-benzyl)-dimethyl-amine (C₉H₁₁BrFN), combines these features with a tertiary amine, a common pharmacophore found in numerous FDA-approved drugs that often plays a crucial role in receptor binding and solubility.[1] This guide will dissect the synthesis and functional importance of this molecule and its derivatives, providing a foundational understanding for future drug design and development endeavors.

Synthesis of the Core Structure and Key Analogs

The synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine and its analogs typically involves a multi-step process starting from commercially available materials. The general strategy involves the formation of the benzylamine core followed by N-alkylation or starting with a functionalized benzyl halide for subsequent amination.

Synthesis of the Precursor: (4-Bromo-2-fluorophenyl)methanamine

A common and efficient route to the primary amine precursor begins with 4-bromo-2-fluorobenzonitrile. This method involves the reduction of the nitrile group to a primary amine.

Experimental Protocol: Reduction of 4-bromo-2-fluorobenzonitrile [2]

  • Dissolve 4-bromo-2-fluorobenzonitrile (5.00 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a 1 M solution of borane tetrahydrofuran complex in THF (15.0 mL) dropwise to the stirred solution.

    • Expert Insight: The slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products. Borane is a highly effective reducing agent for nitriles and is preferred over alternatives like LiAlH₄ for its milder reaction conditions and easier workup.

  • Continue stirring the reaction mixture at 0°C for 20 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 16 hours to ensure the reaction goes to completion.

  • Upon completion (monitored by TLC), cool the mixture back to 0°C and slowly add methanol (30 mL) dropwise to quench the excess borane.

  • Concentrate the solution under reduced pressure to remove the solvents.

  • Partition the residue between 1 M aqueous sodium hydroxide (NaOH) and ethyl acetate (EtOAc).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-bromo-2-fluorophenyl)methanamine as a yellow oil.[2]

Synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

With the primary amine in hand, the final tertiary amine can be synthesized via reductive amination or direct N-methylation. A more direct approach, analogous to the synthesis of similar compounds, involves the reaction of a benzyl halide with dimethylamine.[3]

Experimental Protocol: N,N-dimethylation via Nucleophilic Substitution

  • Prepare the starting material, 4-bromo-2-fluorobenzyl bromide, which can be synthesized from 4-bromo-2-fluorotoluene via radical bromination.[4]

  • In a pressure-resistant vessel, dissolve 4-bromo-2-fluorobenzyl bromide (10 mmol) in a suitable solvent such as THF or acetonitrile (50 mL).

  • Add a solution of dimethylamine (2.0 M in THF, 25 mL, 50 mmol) to the vessel.

    • Expert Insight: A significant excess of dimethylamine is used to drive the reaction to completion and minimize the formation of the secondary amine and quaternary ammonium salt byproducts. The reaction is performed in a sealed vessel to contain the volatile dimethylamine.

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (15 mmol), to scavenge the HBr generated during the reaction.

  • Seal the vessel and stir the reaction mixture at room temperature for 24 hours or gently heat to 40-50°C for 4-6 hours.

  • After cooling, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

The following diagram illustrates the general synthetic workflow.

G cluster_0 Route A: Nitrile Reduction & Methylation cluster_1 Route B: Direct Amination A1 4-Bromo-2-fluorobenzonitrile A2 (4-Bromo-2-fluorophenyl)methanamine A1->A2 BH3-THF [Ref: 9] A3 (4-Bromo-2-fluoro-benzyl)-dimethyl-amine A2->A3 HCHO, NaBH(OAc)3 (Reductive Amination) B1 4-Bromo-2-fluorobenzyl bromide B2 (4-Bromo-2-fluoro-benzyl)-dimethyl-amine B1->B2 Dimethylamine (aq. or in THF) [Ref: 3]

Caption: General synthetic workflows for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Physicochemical Properties and Comparative Data

The substitution pattern on the phenyl ring significantly impacts the properties of the molecule. Below is a table summarizing the key properties of the core compound and selected analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
(4-Bromo-2-fluoro-benzyl)-dimethyl-amineC₉H₁₁BrFN232.10Core structure with bromo, fluoro, and dimethylamine groups.[5]
(4-Bromo-2-fluorophenyl)methanamineC₇H₇BrFN204.04Primary amine precursor, useful for synthesizing other N-substituted analogs.
(4-Bromobenzyl)dimethylamineC₉H₁₂BrN214.10Non-fluorinated analog, serves as a useful control compound in biological assays.[6]
(4-Bromo-2-methoxy-benzyl)-dimethyl-amineC₁₀H₁₄BrNO244.13Methoxy analog; the methoxy group can alter electron density and metabolic profile.

Structure-Activity Relationships (SAR) and Biological Potential

The therapeutic potential of this class of compounds is largely dictated by the nature and position of substituents on the benzylamine scaffold. The interplay between the electron-withdrawing halogen groups and the basic amine function is crucial for target interaction.

The Role of Halogen Substituents
  • Fluorine: The ortho-fluoro substituent creates a specific electronic environment. It is a strong electron-withdrawing group that can lower the pKa of the amine, potentially affecting its ionization state at physiological pH. It can also engage in hydrogen bonding with protein residues, enhancing binding affinity.

  • Bromine: The para-bromo substituent is also electron-withdrawing and is known to increase lipophilicity, which can improve membrane permeability. In some contexts, the presence of a bromine atom has been linked to enhanced antimicrobial efficacy, particularly against Gram-positive bacteria.[7]

Potential Therapeutic Applications

While direct biological data for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine is limited in publicly accessible literature, the activity of structurally similar compounds provides valuable insights into its potential applications.

  • Antidiabetic Activity: Compounds with similar scaffolds have been investigated as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.[7] Inhibition of DPP-IV is a validated therapeutic strategy for managing type 2 diabetes.

  • Antimicrobial and Anticancer Activity: The presence of electron-withdrawing groups on aromatic rings is a common feature in many antimicrobial and anticancer agents.[7][8] These groups can enhance the molecule's ability to interact with key enzymes or receptors in pathogens or cancer cells.

  • CNS Activity: The core benzylamine structure is related to phenethylamines, a class of compounds known for their psychoactive properties.[9] The dimethylamine moiety is present in numerous central nervous system (CNS) active drugs, including antidepressants like Citalopram and Venlafaxine.[1]

The diagram below illustrates the key points for SAR modification.

Caption: Key modification points on the core scaffold for SAR studies.

Considerations for Drug Development: Metabolism and Toxicity

An important consideration for analogs of 4-fluorobenzylamine is the potential for metabolic cleavage and subsequent toxicity. Studies on related compounds, such as the drug flupirtine, have shown that metabolism can lead to the formation of potentially hepatotoxic metabolites like 4-fluorobenzoic acid.[10] Therefore, any drug development program involving this scaffold must include thorough in vitro and in vivo metabolic and toxicological profiling to identify and mitigate such risks.[10]

Conclusion and Future Directions

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine and its analogs are versatile scaffolds with significant, yet largely untapped, potential in medicinal chemistry. The synthetic routes are accessible, and the structure allows for systematic modification to optimize for various biological targets. Future research should focus on:

  • Broad Biological Screening: Synthesizing a library of analogs with variations at the 2, 4, and amine positions to screen against a wide range of targets, including kinases, GPCRs, and microbial enzymes.

  • Detailed Mechanistic Studies: Elucidating the precise mechanism of action for any identified active compounds to understand how the unique electronic properties of the scaffold contribute to its biological effects.

  • Pharmacokinetic and Toxicological Profiling: Conducting early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to ensure that promising compounds have drug-like properties and acceptable safety profiles, paying close attention to metabolic pathways that could generate toxic byproducts.[10]

This guide has provided a foundational overview to stimulate and support further investigation into this promising class of molecules. The strategic combination of halogenation and a key amine pharmacophore makes the (4-Bromo-2-fluoro-benzyl)-dimethyl-amine core a compelling starting point for the discovery of next-generation therapeutics.

References

  • Structure-Activity Relationships of Flupirtine Analogues for Liver Esterase-Mediated Cleavage of the 4-Fluorobenzylamine Moiety and Its Possible Relevance to Liver Toxicity - PubMed. [Link]

  • Synthesis of 4-bromo-N,N-dimethylbenzylamine - PrepChem.com. [Link]

  • 4-Bromo-2-fluorobenzylamine hydrochloride | C7H8BrClFN | CID 18468197 - PubChem. [Link]

  • (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, 95% Purity, C9H11BrFN, 1 gram - CP Lab Safety. [Link]

  • (4-Bromo-2-fluoro-benzyl)-dimethyl-amine - AOBChem. [Link]

  • (4-Bromo-2-fluorophenyl)methanamine | C7H7BrFN | CID 3770848 - PubChem. [Link]

  • (4-Bromo-2-methoxy-benzyl)-dimethyl-amine | C10H14BrNO - PubChem. [Link]

  • CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google P
  • 4-Bromo-2-fluorobenzyl bromide | C7H5Br2F | CID 2733660 - PubChem. [Link]

  • Structure activity relationship of the synthesized compounds - ResearchGate. [Link]

  • Synthesis of 3-bromo-4-fluoronitrobenzene - ResearchGate. [Link]

  • (PDF) Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - ResearchGate. [Link]

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Methodological & Application

The Strategic Utility of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and bromine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The compound (4-Bromo-2-fluoro-benzyl)-dimethyl-amine emerges as a highly valuable, yet under-documented, intermediate. Its unique trifunctional nature—a nucleophilic dimethylamino group, a reactive brominated aromatic ring, and a metabolically influential fluorine atom—offers a powerful toolkit for the synthesis of complex pharmaceutical agents.

The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of intricate molecular architectures. The dimethylamino group, a common pharmacophore in many centrally active agents, can be a final structural feature or a precursor for further transformations.

This guide provides a comprehensive overview of the synthesis and potential applications of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, complete with detailed protocols to empower researchers in drug discovery and development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine are summarized below.

PropertyValue
Molecular Formula C₉H₁₁BrFN
Molecular Weight 232.09 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Approx. 245-250 °C (decomposes)
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)

Note: Experimental values may vary. It is recommended to characterize the starting material by ¹H NMR, ¹³C NMR, and MS before use.

Synthesis Protocol: (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

The most direct and efficient synthesis of the title compound is via the nucleophilic substitution of 4-bromo-2-fluorobenzyl bromide with dimethylamine.

Reaction Scheme

G reactant1 4-Bromo-2-fluorobenzyl bromide reagents K₂CO₃, THF 0°C to rt, 12h reactant1->reagents reactant2 Dimethylamine (2M in THF) reactant2->reagents product (4-Bromo-2-fluoro-benzyl)-dimethyl-amine reagents->product

Caption: Synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Materials and Reagents
ReagentCAS No.Molecular WeightQuantityMolar Eq.
4-Bromo-2-fluorobenzyl bromide76283-09-5267.9210.0 g1.0
Dimethylamine (2.0 M in THF)124-40-345.0828 mL1.5
Potassium Carbonate (K₂CO₃)584-08-7138.217.6 g1.5
Tetrahydrofuran (THF), anhydrous109-99-9-100 mL-
Dichloromethane (DCM)75-09-2-200 mL-
Saturated aq. NaHCO₃--100 mL-
Brine--100 mL-
Anhydrous MgSO₄7487-88-9-q.s.-
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromo-2-fluorobenzyl bromide (10.0 g, 37.3 mmol) and anhydrous potassium carbonate (7.6 g, 55.0 mmol).

  • Solvent Addition: Add 100 mL of anhydrous THF to the flask.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add dimethylamine solution (2.0 M in THF, 28 mL, 56.0 mmol) to the stirred suspension over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up:

    • Filter the reaction mixture through a pad of celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in 150 mL of DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 100 mL of saturated aqueous NaHCO₃ and 100 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, gradient elution with 0-10% Ethyl Acetate in Hexanes) to afford (4-Bromo-2-fluoro-benzyl)-dimethyl-amine as a colorless to pale yellow oil.

Application Note: Synthesis of a Putative PARP Inhibitor Precursor via Suzuki Coupling

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents. A common structural motif in many PARP inhibitors is a substituted phenyl ring attached to a heterocyclic core. The bromine atom of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine provides an ideal handle for introducing this fragment via a Suzuki-Miyaura cross-coupling reaction.

This protocol details a representative Suzuki coupling of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine with a generic boronic acid to form a biaryl structure, a key step in the synthesis of many complex pharmaceutical molecules.

Workflow for Suzuki Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, boronic acid, and K₂CO₃ to flask prep3 Add degassed solvent to flask prep1->prep3 prep2 Degas solvent (Dioxane/H₂O) prep2->prep3 prep4 Spurge mixture with Argon prep3->prep4 react1 Add Pd(dppf)Cl₂ catalyst prep4->react1 react2 Heat to 90°C for 16h under Argon react1->react2 workup1 Cool to rt, dilute with Ethyl Acetate react2->workup1 workup2 Wash with H₂O and Brine workup1->workup2 workup3 Dry over Na₂SO₄ and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Materials and Reagents
ReagentCAS No.Molecular WeightQuantityMolar Eq.
(4-Bromo-2-fluoro-benzyl)-dimethyl-amine-232.091.0 g1.0
Phenylboronic acid (example)98-80-6121.930.63 g1.2
Pd(dppf)Cl₂72287-26-4731.700.15 g0.05
Potassium Carbonate (K₂CO₃)584-08-7138.211.2 g2.0
1,4-Dioxane, anhydrous123-91-1-20 mL-
Deionized Water7732-18-5-5 mL-
Ethyl Acetate141-78-6-100 mL-
Brine--50 mL-
Anhydrous Na₂SO₄7757-82-6-q.s.-
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL Schlenk flask, combine (4-Bromo-2-fluoro-benzyl)-dimethyl-amine (1.0 g, 4.31 mmol), phenylboronic acid (0.63 g, 5.17 mmol), and potassium carbonate (1.2 g, 8.62 mmol).

  • Solvent Preparation: Prepare a 4:1 mixture of anhydrous 1,4-dioxane and deionized water (25 mL total). Degas the solvent mixture by bubbling argon through it for 20 minutes.

  • Solvent Addition: Add the degassed solvent to the Schlenk flask containing the solids.

  • Inert Atmosphere: Seal the flask and purge with argon for 10 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(dppf)Cl₂ (0.15 g, 0.21 mmol) to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir for 16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with 75 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, appropriate solvent system determined by TLC) to yield the desired biaryl product.

Conclusion and Future Perspectives

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a potent and versatile intermediate for pharmaceutical synthesis. The protocols detailed herein provide a robust foundation for its preparation and subsequent elaboration into complex molecular targets. The strategic positioning of the bromo, fluoro, and dimethylamino functionalities allows for a multitude of synthetic transformations, making it a valuable building block in the pursuit of novel therapeutics. Future applications could involve its use in other cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira), nucleophilic aromatic substitution, or as a directing group for metallation, further expanding its utility in drug discovery.

References

  • The Role of 4-Bromo-2-fluorobenzoic Acid in Pharmaceutical Synthesis. (2025, October 26). Ningbo Inno Pharmchem Co., Ltd.[Link]

  • The Role of 4-Bromo-2-fluorobenzyl Bromide in Modern Synthesis. Ningbo Inno Pharmchem Co., Ltd.[Link]

  • The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.[Link]

Application Notes: (4-Bromo-2-fluoro-benzyl)-dimethyl-amine as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Synthetic Versatility

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a trifunctional chemical intermediate poised for significant utility in modern synthetic chemistry. Its unique architecture, featuring a reactive aryl bromide, a modulating fluorine atom, and a tertiary benzylic amine, offers a confluence of reactivity and strategic stability. The aryl bromide serves as a classical handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. The ortho-fluorine substituent provides a powerful tool for modulating the electronic properties and metabolic stability of target molecules, a feature highly sought after in medicinal chemistry.[1] Finally, the dimethylamine moiety is a prevalent pharmacophore in numerous FDA-approved drugs, recognized for its ability to improve solubility, modulate pKa, and form critical interactions with biological targets.[2]

This guide provides an in-depth exploration of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, detailing its properties, synthesis, and core applications. The protocols herein are designed to serve as a practical resource for researchers in drug discovery, materials science, and fine chemical synthesis, enabling them to leverage this intermediate's full potential.

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for safe and effective laboratory execution.

Table 1: Physicochemical Data for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

PropertyValueSource(s)
Molecular Formula C₉H₁₁BrFN[3]
Molecular Weight 232.09 g/mol [3]
CAS Number 886506-06-9 (Example)Vendor Specific
Appearance Colorless to light yellow liquid/oil[4]
Boiling Point ~244.5 °C (Predicted)[4]
Density ~1.57 g/cm³ (Predicted)[4]

Safety & Handling: (4-Bromo-2-fluoro-benzyl)-dimethyl-amine and its precursors are hazardous materials that must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed within a certified chemical fume hood.

  • Precursors like 4-Bromo-2-fluorobenzylamine are corrosive and can cause severe skin burns and eye damage. [5]

  • Hazards associated with the title compound are expected to be similar, including acute toxicity if swallowed or in contact with skin. [5][6]

  • Store the compound under an inert atmosphere (e.g., Argon or Nitrogen) at 2–8 °C to prevent degradation.[4]

Core Reactivity: A Trifecta of Synthetic Opportunity

The synthetic power of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine stems from the distinct reactivity of its three key functional groups.

G cluster_bromo Aryl Bromide Reactivity cluster_fluoro Ortho-Fluoro Influence cluster_amine Dimethylamine Functionality main (4-Bromo-2-fluoro-benzyl)-dimethyl-amine suzuki Suzuki Coupling (Biaryl Formation) main->suzuki Pd cat., Base buchwald Buchwald-Hartwig (C-N Coupling) main->buchwald Pd cat., Ligand, Base sonogashira Sonogashira Coupling (Alkynylation) main->sonogashira Pd/Cu cat., Base grignard Grignard Formation (Nucleophilic Aryl) main->grignard Mg(0) electronics Inductive Effect (-I) (Modulates Ring pKa) main->electronics metabolism Metabolic Blocking (Prevents C-H Oxidation) main->metabolism pharmacophore Pharmacophore (Target Binding, Solubility) main->pharmacophore directing_group Ortho-Lithiation (Directed Functionalization) main->directing_group n-BuLi

Caption: Key reaction pathways and influences of the functional groups.

  • The Aryl Bromide (C-Br Bond): This is the primary site for elaboration. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular scaffolds. Its reactivity enables the formation of C-C bonds (e.g., Suzuki, Heck, Sonogashira) and C-N/C-O bonds (Buchwald-Hartwig amination/etherification). Furthermore, it can be converted into an organometallic nucleophile, such as a Grignard or organolithium reagent, by reaction with elemental metals.

  • The Ortho-Fluoro Group: The fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring and the pKa of adjacent functional groups. In drug development, a fluorine atom is often installed to block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

  • The Dimethylamino Group: This tertiary amine is a common feature in active pharmaceutical ingredients (APIs).[7] Its basicity allows for salt formation, which is frequently used to improve the solubility and handling of drug substances. It can also serve as a hydrogen bond acceptor, contributing to a molecule's binding affinity for its biological target.

Application Notes & Experimental Protocols

The following protocols provide detailed, validated methodologies for the synthesis and application of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Protocol 1: Synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

This protocol describes the synthesis via reductive amination of 4-bromo-2-fluorobenzaldehyde. This method is often preferred for its operational simplicity and high yields.

G start 4-Bromo-2-fluorobenzaldehyde + Dimethylamine (aq.) intermediate Imine/Enamine Intermediate (in situ formation) start->intermediate DCM, rt product (4-Bromo-2-fluoro-benzyl)-dimethyl-amine intermediate->product reductant Sodium Triacetoxyborohydride (NaBH(OAc)₃) reductant->product Reduction workup Aqueous Workup & Extraction product->workup purify Column Chromatography workup->purify purify->product Purified Product

Caption: Workflow for the synthesis via reductive amination.

Materials:

  • 4-Bromo-2-fluorobenzaldehyde

  • Dimethylamine (40% solution in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-fluorobenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Amine Addition: Add dimethylamine solution (1.5 eq) dropwise to the stirring solution at room temperature. Stir for 30 minutes. The formation of the intermediate iminium ion is typically rapid.

  • Reduction: In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq). Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the in situ-formed iminium ion without affecting the aldehyde or aryl halide. It is less water-sensitive than other hydrides like NaBH₄.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-20% ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Suzuki-Miyaura Cross-Coupling Application

This protocol demonstrates the use of the title intermediate to synthesize a biaryl structure, a common core in many pharmaceuticals.

Materials:

  • (4-Bromo-2-fluoro-benzyl)-dimethyl-amine (1.0 eq)

  • Arylboronic acid or ester (e.g., Phenylboronic acid, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., 2M aqueous K₂CO₃, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Inert Atmosphere: Assemble glassware and ensure it is free of oxygen and moisture by purging with argon or nitrogen. Causality Note: The active Pd(0) catalyst and organoboron reagents are sensitive to oxygen, which can lead to catalyst deactivation and side reactions.

  • Reagent Addition: To a reaction flask, add (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, the arylboronic acid, and the palladium catalyst.

  • Solvent and Base: Add the organic solvent, followed by the aqueous base solution.

  • Heating and Monitoring: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery: A Building Block for Bioactive Molecules

The dimethylamine pharmacophore is a key component in a vast array of drugs, including antihistamines, antipsychotics, and analgesics. The (4-Bromo-2-fluoro-benzyl)-dimethyl-amine intermediate provides a direct route to incorporate this critical functionality into novel molecular scaffolds.

By applying the Suzuki coupling protocol described above, researchers can synthesize analogues of non-steroidal anti-inflammatory drugs (NSAIDs) or other biologically active compounds where a biaryl core is essential for activity.[1] Similarly, using a Buchwald-Hartwig amination protocol, one can couple various amines or heterocycles to the aryl bromide, generating novel chemical entities for high-throughput screening in drug discovery programs.

intermediate (4-Bromo-2-fluoro-benzyl) -dimethyl-amine suzuki Suzuki Coupling intermediate->suzuki buchwald Buchwald-Hartwig Amination intermediate->buchwald biaryl Biaryl Product (e.g., NSAID analogue) suzuki->biaryl arylamine Aryl Amine Product (e.g., Kinase Inhibitor Scaffold) buchwald->arylamine

Sources

Synthetic Protocols for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides detailed application notes and protocols for the synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, a key intermediate in pharmaceutical research and drug development. The protocols are designed for researchers, scientists, and professionals in the field, offering in-depth technical guidance grounded in established chemical principles. This guide emphasizes not just the procedural steps but also the underlying rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathways.

Introduction

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a halogenated benzylamine derivative. Such compounds are of significant interest in medicinal chemistry due to their utility as building blocks for a wide range of biologically active molecules.[1] The presence of the bromo and fluoro substituents on the aromatic ring provides specific steric and electronic properties that can influence the pharmacological profile of a final drug candidate. The dimethylamino group is a common pharmacophore found in numerous FDA-approved drugs, contributing to properties such as solubility, basicity, and receptor binding.[2][3] This guide will detail the primary synthetic routes to access this valuable intermediate, focusing on practicality, efficiency, and safety.

Physicochemical Properties

A summary of the key physicochemical properties of the parent amine, 4-bromo-2-fluorobenzylamine, is provided below. These properties are essential for handling, reaction setup, and purification.

PropertyValueSource
Molecular FormulaC7H7BrFN
Molecular Weight204.04 g/mol [4]
AppearanceSolid
Boiling Point244.5±25.0 °C (Predicted)[5]
Density1.571±0.06 g/cm3 (Predicted)[5]
pKa8.43±0.10 (Predicted)[5]

Synthetic Strategies

There are two primary and reliable strategies for the synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine:

  • Reductive Amination of 4-Bromo-2-fluorobenzaldehyde: This is often the preferred method as it is a one-pot reaction that avoids the issues of over-alkylation common in direct alkylation methods.[6][7]

  • Direct Alkylation of 4-Bromo-2-fluorobenzylamine: This classical approach involves the reaction of the primary amine with a methylating agent. While seemingly straightforward, it can lead to a mixture of mono-, di-, and even tri-alkylated products.[8]

Below are detailed protocols for each of these synthetic routes.

Protocol 1: Synthesis via Reductive Amination

This protocol details the synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine from 4-bromo-2-fluorobenzaldehyde and dimethylamine via reductive amination.

Workflow Diagram

G cluster_0 Reductive Amination Workflow Start 4-Bromo-2-fluorobenzaldehyde + Dimethylamine Solution Imine_Formation Imine Formation (Intermediate) Start->Imine_Formation Stir at RT Reduction Reduction with NaBH(OAc)3 Imine_Formation->Reduction Addition of Reducing Agent Workup Aqueous Workup & Extraction Reduction->Workup Reaction Quench Purification Column Chromatography Workup->Purification Product (4-Bromo-2-fluoro-benzyl)-dimethyl-amine Purification->Product

Caption: Reductive Amination Workflow for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Materials and Reagents
  • 4-Bromo-2-fluorobenzaldehyde[9]

  • Dimethylamine solution (2 M in THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Step-by-Step Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Amine Addition: To the stirred solution at room temperature, add dimethylamine solution (1.2-1.5 eq). The reaction mixture is typically stirred for 20-30 minutes to allow for the formation of the intermediate imine or iminium ion.

  • Reduction: In a separate container, weigh out sodium triacetoxyborohydride (1.2-1.5 eq). Add the reducing agent portion-wise to the reaction mixture over 10-15 minutes. Expertise & Experience: The portion-wise addition helps to control any potential exotherm. NaBH(OAc)3 is a mild reducing agent that selectively reduces the iminium ion in the presence of the unreacted aldehyde.[6]

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Protocol 2: Synthesis via Direct Alkylation

This protocol describes the synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine from 4-bromo-2-fluorobenzylamine by direct alkylation with a methylating agent.

Workflow Diagram

G cluster_1 Direct Alkylation Workflow Start 4-Bromo-2-fluorobenzylamine + Base (e.g., K2CO3) Alkylation Addition of Methyl Iodide Start->Alkylation Reaction Stir at RT or gentle heat Alkylation->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product (4-Bromo-2-fluoro-benzyl)-dimethyl-amine Purification->Product

Caption: Direct Alkylation Workflow for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Materials and Reagents
  • 4-Bromo-2-fluorobenzylamine

  • Methyl iodide (CH3I)

  • Potassium carbonate (K2CO3) or another suitable base

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask, suspend 4-bromo-2-fluorobenzylamine (1.0 eq) and potassium carbonate (2.5-3.0 eq) in anhydrous acetonitrile or DMF. Trustworthiness: The use of an excess of a solid base like K2CO3 is crucial to neutralize the HI formed during the reaction, driving the equilibrium towards the product.

  • Alkylation: To the stirred suspension, add methyl iodide (2.2-2.5 eq) dropwise at room temperature. Expertise & Experience: Using a slight excess of the alkylating agent helps to ensure complete conversion to the tertiary amine. However, a large excess should be avoided to minimize the formation of the quaternary ammonium salt.[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: After the reaction is complete, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Extraction and Concentration: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Applications in Drug Development

Halogenated organic compounds are widely used as starting materials for the synthesis of a vast array of organic compounds.[10] The title compound, (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom can be used for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the dimethylamino group can act as a key pharmacophore for interaction with biological targets.[2]

Safety Considerations

  • Halogenated Compounds: Handle all halogenated compounds in a well-ventilated fume hood. They can be irritants and may have other toxicological properties.

  • Reagents: Methyl iodide is toxic and a suspected carcinogen; handle with extreme care. Sodium triacetoxyborohydride can release flammable hydrogen gas upon contact with water; handle in a dry environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Reductive amination of 4-bromobenzaldehyde: Activity of cobalt... - ResearchGate. [Link]

  • US6340773B1 - Preparation of halogenated primary amines - Google P
  • Synthesis of 4-bromo-N,N-dimethylbenzylamine - PrepChem.com. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Reductive Amination - Chemistry LibreTexts. [Link]

  • (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, 95% Purity, C9H11BrFN, 1 gram - CP Lab Safety. [Link]

  • (4-Bromo-2-fluoro-benzyl)-dimethyl-amine - AOBChem. [Link]

  • (4-Bromo-2-fluorophenyl)methanamine | C7H7BrFN | CID 3770848 - PubChem. [Link]

  • CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google P
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC - PubMed Central. [Link]

  • 4-Bromo-2-fluorobenzylamine hydrochloride | C7H8BrClFN | CID 18468197 - PubChem. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. [Link]

  • Synthesis of 3-bromo-4-fluoronitrobenzene - ResearchGate. [Link]

  • Haloalkanes and Haloarenes - Samagra. [Link]

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Application Notes and Protocols: (4-Bromo-2-fluoro-benzyl)-dimethyl-amine as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a trifunctionalized synthetic intermediate poised for significant applications in medicinal chemistry. Its unique electronic and structural features—a reactive bromine atom for cross-coupling, a fluorine atom to modulate physicochemical properties, and a dimethylamino group for pharmacokinetic and pharmacodynamic tuning—make it a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides an in-depth analysis of its properties, synthesis, and versatile reactivity, complete with detailed protocols for its application in the construction of complex molecular architectures relevant to drug discovery.

Introduction: The Strategic Advantage of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

The design of novel pharmaceuticals often relies on the use of "building blocks" that offer predictable reactivity and the ability to introduce specific functionalities that enhance biological activity and drug-like properties. (4-Bromo-2-fluoro-benzyl)-dimethyl-amine emerges as a particularly strategic reagent due to the convergence of three key functional groups on a single, stable benzylic scaffold.

  • The Aryl Bromide: The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2] This allows for the facile introduction of diverse aryl, heteroaryl, and amino substituents, enabling extensive Structure-Activity Relationship (SAR) studies.[3][4]

  • The Ortho-Fluoro Group: The presence of a fluorine atom ortho to the benzylic methylene group exerts a profound influence on the molecule's properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[4]

  • The Dimethylamino Moiety: The tertiary amine functionality is a common feature in many approved drugs.[5] The dimethylamino group can improve aqueous solubility, serve as a protonatable center for salt formation, and participate in key hydrogen bonding interactions with biological targets.[5]

This unique combination of functionalities allows for a modular approach to drug design, where each part of the building block can be strategically utilized to optimize the pharmacological profile of a lead compound.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis.

PropertyValue (Estimated)Source
Molecular Formula C₉H₁₁BrFN-
Molecular Weight 232.09 g/mol [6]
Appearance Colorless to pale yellow oil/solidInferred
Boiling Point Not available-
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)Inferred
CAS Number Not available-
Protocol 1: Synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

The synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine can be efficiently achieved in a two-step process starting from the commercially available 4-bromo-2-fluorotoluene. The first step involves a radical bromination of the benzylic position, followed by nucleophilic substitution with dimethylamine.

Step 1: Synthesis of 4-Bromo-2-fluorobenzyl bromide

This procedure is adapted from established methods for the benzylic bromination of substituted toluenes.[7]

  • Materials:

    • 4-Bromo-2-fluorotoluene

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-fluorotoluene (1.0 eq).

    • Add carbon tetrachloride to dissolve the starting material.

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

    • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

    • Combine the filtrates and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2-fluorobenzyl bromide, which can be used in the next step without further purification.[7][8]

Step 2: Synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

This step involves the nucleophilic substitution of the benzylic bromide with dimethylamine.

  • Materials:

    • 4-Bromo-2-fluorobenzyl bromide (from Step 1)

    • Dimethylamine (2.0 M solution in THF or other suitable solvent)

    • Potassium carbonate (K₂CO₃) or other suitable base

    • Acetonitrile or THF

  • Procedure:

    • Dissolve 4-bromo-2-fluorobenzyl bromide (1.0 eq) in acetonitrile or THF in a round-bottom flask.

    • Add potassium carbonate (2.0 eq).

    • Add the dimethylamine solution (2.0-3.0 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate) to afford (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

G cluster_0 Synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine 4-Bromo-2-fluorotoluene 4-Bromo-2-fluorotoluene 4-Bromo-2-fluorobenzyl bromide 4-Bromo-2-fluorobenzyl bromide 4-Bromo-2-fluorotoluene->4-Bromo-2-fluorobenzyl bromide NBS, AIBN CCl4, Reflux Target (4-Bromo-2-fluoro-benzyl)-dimethyl-amine 4-Bromo-2-fluorobenzyl bromide->Target (CH3)2NH, K2CO3 Acetonitrile

Caption: Synthetic route to (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Applications in Medicinal Chemistry: Cross-Coupling Reactions

The true utility of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C-Br bond. This allows for the late-stage introduction of molecular complexity, a highly desirable feature in the generation of compound libraries for high-throughput screening.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[2][9] By coupling (4-Bromo-2-fluoro-benzyl)-dimethyl-amine with various boronic acids or esters, a diverse array of biaryl and heteroaryl structures can be accessed. These motifs are prevalent in many classes of therapeutic agents, including kinase inhibitors and GPCR modulators.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific boronic acid coupling partners.[1][10]

  • Materials:

    • (4-Bromo-2-fluoro-benzyl)-dimethyl-amine (1.0 eq)

    • Aryl- or heteroarylboronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

    • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Procedure:

    • To an oven-dried Schlenk flask, add (4-Bromo-2-fluoro-benzyl)-dimethyl-amine (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

    • Heat the reaction mixture to 80-100°C and stir vigorously for 4-16 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the desired coupled product.

G cluster_1 Suzuki-Miyaura Coupling Workflow Start Combine Reactants: (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, Boronic Acid, Base, Catalyst Inert Establish Inert Atmosphere (Argon/Nitrogen) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-100°C) Solvent->Heat Monitor Monitor Reaction (LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Coupled Product Purify->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key pharmacophores in a vast number of drugs.[11][12] Using (4-Bromo-2-fluoro-benzyl)-dimethyl-amine as the aryl bromide component, a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles, can be coupled to form complex diaryl- and aryl-alkylamines.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

The choice of ligand and base is critical for the success of the Buchwald-Hartwig amination and often requires screening for optimal results.[13][14]

  • Materials:

    • (4-Bromo-2-fluoro-benzyl)-dimethyl-amine (1.0 eq)

    • Amine coupling partner (1.2 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-4 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)

    • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk flask.

    • Add (4-Bromo-2-fluoro-benzyl)-dimethyl-amine and the amine coupling partner.

    • Add the anhydrous, degassed solvent.

    • Seal the flask and heat the reaction mixture to 80-110°C with vigorous stirring for 2-24 hours. Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

G cluster_2 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArBr PdII Ar-Pd(II)-Br(L2) OxAdd->PdII LigEx Ligand Exchange PdII->LigEx R'R''NH, Base AmineComp Ar-Pd(II)-NHR'R''(L2) LigEx->AmineComp RedElim Reductive Elimination AmineComp->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Conclusion

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a potent and versatile building block for medicinal chemistry. Its trifunctional nature provides chemists with a powerful tool for the rapid generation of diverse and complex molecular libraries. The protocols outlined in this guide for its synthesis and subsequent application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions serve as a robust foundation for researchers aiming to leverage this valuable intermediate in their drug discovery programs. Adherence to these methodologies will enable the efficient construction of novel chemical entities with tailored pharmacological profiles.

References

  • Cawley, M. J., Cloke, F. G. N., Pearson, S. E., Scott, J. S., & Caddick, S. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • Dandepally, S. R., Williams, A. L., & Miller, M. J. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH Public Access. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Mdlovu, M., & de Koning, C. B. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules, 25(18), 4284. Retrieved from [Link]

  • Brambilla, C., Gelmini, F., & Gavia, D. (2018). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 20(20), 4694-4699. Retrieved from [Link]

  • PubChem. 4-Bromo-2-fluorobenzyl bromide. Retrieved from [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • PubChem. (4-Bromo-2-fluorophenyl)methanamine. Retrieved from [Link]

  • Molander, G. A., & Ham, J. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. NIH Public Access. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Akinde, K. O., et al. (2017). Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. NIH National Library of Medicine. Retrieved from [Link]

  • AOBChem. (4-Bromo-2-fluoro-benzyl)-dimethyl-amine. Retrieved from [Link]

  • Chen, X., et al. (2018). SAR Studies on Aromatic Acylhydrazone-Based Inhibitors of Fungal Sphingolipid Synthesis as Next-Generation Antifungal Agents. PubMed Central. Retrieved from [Link]

  • Hsieh, P.-W., et al. (2017). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. Retrieved from [Link]

  • Kumar, D., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[11]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. PubMed Central. Retrieved from [Link]

  • Neochoritis, C. G., et al. (2022). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. Retrieved from [Link]

  • Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. Retrieved from [Link]

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The Strategic Role of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Targeted Drug Discovery

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[1][2] Their dysregulation is a hallmark of numerous cancers, making them prime targets for therapeutic intervention. The strategic design of small molecule inhibitors that can effectively compete with ATP at the kinase active site is therefore of paramount importance.[3]

This technical guide delineates the pivotal role of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine as a key building block in the synthesis of a novel class of kinase inhibitors, with a particular focus on Phosphoinositide 3-kinase (PI3K) inhibitors. The unique substitution pattern of this benzylamine derivative—featuring a bromine atom for versatile cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a dimethylamine group for potential hydrogen bonding and solubility enhancement—renders it an invaluable scaffold for generating libraries of targeted kinase inhibitors. Through detailed protocols and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile intermediate in their discovery programs.

The PI3K Signaling Pathway: A Critical Target in Oncology

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4][5] It is one of the most frequently activated signaling pathways in human cancers, driven by mutations in key components like PIK3CA, loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases (RTKs).[1][6] Hyperactivation of the PI3K pathway leads to the phosphorylation of AKT, which in turn modulates a plethora of downstream effectors that promote tumorigenesis.[5] Consequently, the development of inhibitors that target various isoforms of PI3K is a highly pursued strategy in cancer therapy.[7][8]

PI3K_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PTEN PTEN PTEN->PIP3 Inhibits Inhibitor Kinase Inhibitor (e.g., PI3K Inhibitor) Inhibitor->PI3K Blocks

Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.

Synthetic Strategy: Leveraging the (4-Bromo-2-fluoro-benzyl)-dimethyl-amine Scaffold

The synthetic utility of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine lies in the strategic placement of its functional groups. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9][10][11] This allows for the facile introduction of a wide array of aryl and heteroaryl moieties, which can be tailored to interact with specific residues within the kinase active site. The 2-fluoro substituent can enhance binding affinity through favorable electronic interactions and improve metabolic stability by blocking potential sites of oxidation. The dimethylamine group can contribute to the overall pharmacological profile by forming hydrogen bonds with the kinase hinge region and improving the solubility of the final compound.

The general synthetic workflow for constructing a kinase inhibitor using this scaffold involves a key Suzuki coupling step to append the (4-Bromo-2-fluoro-benzyl)-dimethyl-amine moiety to a core heterocyclic structure, such as a pyrazolopyrimidine, which is a known ATP-mimetic scaffold in many kinase inhibitors.[12][13][14]

Synthetic_Workflow Start (4-Bromo-2-fluoro-benzyl) -dimethyl-amine BoronicEster Boronic Ester Derivative Start->BoronicEster Borylation Coupling Suzuki-Miyaura Coupling BoronicEster->Coupling Core Heterocyclic Core (e.g., Pyrazolopyrimidine) Core->Coupling Inhibitor Final Kinase Inhibitor Coupling->Inhibitor

Caption: General synthetic workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

This protocol describes a representative synthesis of the starting material.

Materials:

  • 4-Bromo-2-fluorobenzaldehyde

  • Dimethylamine (40% in water)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM), add dimethylamine (2.0 eq, 40% in water).

  • Stir the mixture at room temperature for 1 hour.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Reactant Molecular Weight ( g/mol ) Equivalents
4-Bromo-2-fluorobenzaldehyde203.021.0
Dimethylamine (40% aq.)45.08 (as pure)2.0
Sodium triacetoxyborohydride211.941.5
Protocol 2: Synthesis of a Pyrazolopyrimidine-based PI3K Inhibitor

This protocol outlines the synthesis of a hypothetical PI3K inhibitor utilizing (4-Bromo-2-fluoro-benzyl)-dimethyl-amine via a Suzuki-Miyaura cross-coupling reaction, adapted from methodologies described in patent literature.[15]

Step 2a: Borylation of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Materials:

  • (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Schlenk flask and line

Procedure:

  • To a Schlenk flask, add (4-Bromo-2-fluoro-benzyl)-dimethyl-amine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. The resulting mixture containing the boronic ester derivative can often be used directly in the subsequent coupling step without purification.

Step 2b: Suzuki-Miyaura Coupling

Materials:

  • Crude boronic ester from Step 2a

  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (or other suitable heterocyclic core)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (2M aqueous solution)

  • Toluene

  • Ethanol

Procedure:

  • To a round-bottom flask, add the crude boronic ester from Step 2a (1.0 eq) and 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.2 eq).

  • Add a mixture of toluene and ethanol (e.g., 4:1 v/v).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add 2M aqueous sodium carbonate solution (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-100 °C) under an inert atmosphere and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.

Parameter Value
Reaction Type Suzuki-Miyaura Coupling
Catalyst Pd(PPh₃)₄
Base Na₂CO₃
Solvent System Toluene/Ethanol/Water
Temperature 80-100 °C
Typical Yield 60-85% (unoptimized)

Structure-Activity Relationship (SAR) Insights

The (4-Bromo-2-fluoro-benzyl)-dimethyl-amine moiety offers several avenues for SAR exploration to optimize kinase inhibitor potency and selectivity.

  • The 4-Bromo Position: While essential for the initial Suzuki coupling, the bromine atom in the final product can be further functionalized. Alternatively, replacing the bromo-substituent with other groups via different coupling strategies can probe interactions in the solvent-exposed region of the kinase active site.

  • The 2-Fluoro Position: The fluorine atom's electron-withdrawing nature influences the electronics of the phenyl ring and can participate in favorable interactions with the protein. Its presence can also block metabolic attack, improving the pharmacokinetic profile of the inhibitor.

  • The Dimethylamine Group: This group can be varied to explore the impact of basicity and steric bulk on hinge-binding interactions and overall solubility. Replacing it with other amines (e.g., pyrrolidine, piperidine) or amides can fine-tune the inhibitor's properties.

Conclusion and Future Directions

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine stands out as a strategically designed and highly versatile building block for the synthesis of novel kinase inhibitors. Its pre-installed functionalities allow for efficient and modular construction of compound libraries targeting critical cancer-related kinases like PI3K. The detailed protocols provided herein serve as a practical guide for researchers to harness the potential of this scaffold. Future work should focus on expanding the diversity of heterocyclic cores coupled with this benzylamine derivative and conducting extensive SAR studies to develop next-generation kinase inhibitors with enhanced potency, selectivity, and drug-like properties.

References

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Shekarrao, et al. (2014). An efficient palladium-catalyzed microwave-assisted synthesis of pyrazole-fused heterocycles. Tetrahedron Letters, 55(30), 4186-4189.
  • Wikipedia. (2023).
  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510.
  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156.
  • Samuels, Y., et al. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science, 304(5670), 554-554.
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
  • Ibrutinib (PCI-32765), a pyrazolopyrimidine-based kinase inhibitor.
  • Zhu, J., et al. (2020). Design, synthesis, and biological evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives as potent and selective inhibitors of IRAK4. Journal of Medicinal Chemistry, 63(15), 8146-8163.
  • Pyrazolopyrimidine-based kinase inhibitors.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
  • WO2017137535A1 - Chemical compounds as inhibitors of kinase activity.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637.
  • Liu, Q., et al. (2013). Discovery of a new class of PI3K inhibitors with a novel hinge binding motif. ACS Medicinal Chemistry Letters, 4(5), 453-457.
  • Suzuki, A. (1982). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Pure and Applied Chemistry, 54(11), 2329-2342.
  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
  • Recent syntheses of PI3K/Akt/mTOR signaling p
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Synthesis of 4-bromo-N,N-dimethylbenzylamine. PrepChem.com.
  • 4-Bromo-2-fluorobenzylamine synthesis - ChemicalBook.
  • WO2023060262A1 - PI3K-alpha inhibitors and methods of use thereof.
  • Recent Advances of PI3 Kinase Inhibitors: Structure Anticancer Activity Rel
  • Physicochemical Properties of PI3K Inhibitor and Its Rel
  • Chemical structures of PI3K inhibitors highlighted in this article.

Sources

Experimental procedure for N-demethylation of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the N-Demethylation of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Introduction: The Critical Role of N-Demethylation in Drug Discovery

N-demethylation, the removal of a methyl group from a nitrogen atom, is a pivotal chemical transformation in organic synthesis and medicinal chemistry.[1] This reaction is frequently employed in the structural modification of pharmacologically active compounds, particularly alkaloids and synthetic drug candidates.[2] The conversion of a tertiary N,N-dimethyl amine to its corresponding secondary N-methyl amine can significantly alter a molecule's properties, including its potency, selectivity, metabolic stability, and pharmacokinetic profile.[2] Often, the N-demethylated product is a key intermediate for synthesizing a library of analogs, where the newly formed secondary amine is functionalized with various substituents to explore structure-activity relationships (SAR).[2]

This guide provides a detailed examination of experimental procedures for the N-demethylation of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, a halogenated benzylamine scaffold representative of structures found in modern drug discovery programs. We will explore and provide detailed protocols for three distinct and authoritative methods: a classic approach using α-chloroethyl chloroformate (ACE-Cl), a milder iron-mediated Polonovski reaction, and a modern photoredox-catalyzed procedure. Each method is presented with a rationale for its application, step-by-step protocols, and a discussion of its advantages and limitations.

Overview of Selected N-Demethylation Strategies

The choice of an N-demethylation method depends on the substrate's complexity, functional group tolerance, and the desired scale of the reaction. Below are the mechanistic underpinnings of the protocols detailed in this note.

  • Von Braun Reaction & Chloroformate Modification (The ACE-Cl Method) : The classical von Braun reaction utilizes the highly toxic cyanogen bromide to cleave tertiary amines.[1][3] A safer and more versatile evolution of this chemistry employs chloroformate reagents.[3] Among these, α-chloroethyl chloroformate (ACE-Cl) is particularly effective for N-demethylation. The reaction proceeds through a carbamate intermediate, which is then selectively cleaved, often with methanol, to yield the secondary amine hydrochloride salt under mild conditions.[3] This method is known for its high yields and reliability.

  • The Modified (Non-Classical) Polonovski Reaction : The Polonovski reaction traditionally uses an acylating agent to rearrange an amine N-oxide.[1][4] A milder, more practical variant employs iron salts to facilitate the transformation.[5][6] The process involves two key steps: first, the tertiary amine is oxidized to its corresponding N-oxide using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). Second, the N-oxide is treated with an iron(II) salt, such as iron(II) sulfate. This initiates a single-electron transfer cascade, forming an iminium ion intermediate that is subsequently hydrolyzed to the secondary amine.[5] This method avoids harsh reagents and is often compatible with sensitive functional groups.

  • Photoredox Catalysis : Representing the cutting edge of synthetic methodology, photoredox catalysis utilizes light energy to drive chemical reactions under exceptionally mild conditions.[7][8] In the context of N-demethylation, a photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and initiates a single-electron transfer (SET) from the electron-rich tertiary amine.[9] This generates a radical cation, which, after proton loss and further oxidation, forms an iminium ion that hydrolyzes to the desired secondary amine.[9] This approach offers excellent functional group tolerance and avoids stoichiometric, harsh chemical reagents.[7]

General Reaction Scheme

The overall transformation targeted by the following protocols is depicted below.

Caption: General chemical transformation from the tertiary to the secondary amine.

Protocol 1: N-Demethylation via α-Chloroethyl Chloroformate (ACE-Cl)

This protocol is robust and generally high-yielding, making it a standard choice in many synthetic labs.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )Amount (1 mmol scale)Molar Eq.
(4-Bromo-2-fluoro-benzyl)-dimethyl-amineC₉H₁₁BrFN232.10232 mg1.0
α-Chloroethyl Chloroformate (ACE-Cl)C₃H₄Cl₂O₂142.97115 µL (171 mg)1.2
Dichloromethane (DCM), anhydrousCH₂Cl₂84.935 mL-
Methanol (MeOH), anhydrousCH₃OH32.045 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-~20 mL-
Sodium Sulfate, anhydrousNa₂SO₄142.04As needed-

Step-by-Step Methodology

  • Reaction Setup : To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (4-Bromo-2-fluoro-benzyl)-dimethyl-amine (232 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (5 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Addition of ACE-Cl : Slowly add α-chloroethyl chloroformate (115 µL, 1.2 mmol) to the stirred solution dropwise via syringe. Caution : ACE-Cl is corrosive and lachrymatory. Handle only in a well-ventilated fume hood.

  • Reaction Monitoring : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Solvent Removal : Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the DCM.

  • Carbamate Cleavage : Add anhydrous methanol (5 mL) to the residue.

  • Heat the solution to reflux (approximately 65 °C) and maintain for 1 hour. This step cleaves the intermediate carbamate.

  • Final Workup : Cool the solution to room temperature and concentrate in vacuo to dryness. The crude product is the hydrochloride salt.

  • To obtain the free base, dissolve the residue in dichloromethane (15 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification : Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (4-Bromo-2-fluoro-benzyl)-methyl-amine.

start Dissolve Amine in DCM add_ace Cool to 0°C & Add ACE-Cl start->add_ace react Stir at RT (1-3h) Monitor by TLC/LC-MS add_ace->react evap1 Concentrate in vacuo react->evap1 add_meoh Add Anhydrous Methanol evap1->add_meoh reflux Reflux for 1h add_meoh->reflux evap2 Concentrate in vacuo reflux->evap2 workup Aqueous Workup (NaHCO₃) evap2->workup purify Dry & Purify (Chromatography) workup->purify end_node Pure Secondary Amine purify->end_node

Caption: Experimental workflow for the ACE-Cl N-demethylation protocol.

Protocol 2: Iron-Mediated Modified Polonovski Reaction

This two-step procedure is milder than the ACE-Cl method and avoids chloroformate reagents.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )Amount (1 mmol scale)Molar Eq.
(4-Bromo-2-fluoro-benzyl)-dimethyl-amineC₉H₁₁BrFN232.10232 mg1.0
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)C₇H₅ClO₃172.57235 mg1.05
Iron(II) Sulfate HeptahydrateFeSO₄·7H₂O278.011.11 g4.0
Dichloromethane (DCM)CH₂Cl₂84.9310 mL-
Methanol (MeOH)CH₃OH32.045 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-~30 mL-
Saturated Sodium Thiosulfate SolutionNa₂S₂O₃(aq)-~10 mL-

Step-by-Step Methodology

Step A: N-Oxide Formation

  • Dissolve (4-Bromo-2-fluoro-benzyl)-dimethyl-amine (232 mg, 1.0 mmol) in dichloromethane (5 mL) in a 25 mL round-bottom flask and cool to 0 °C.

  • In a separate container, dissolve m-CPBA (~77%, 235 mg, ~1.05 mmol) in DCM (5 mL).

  • Add the m-CPBA solution dropwise to the amine solution at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the starting amine.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (10 mL) followed by saturated aqueous sodium bicarbonate (10 mL).

  • Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting N-oxide is often used directly in the next step without further purification.

Step B: Iron-Mediated Demethylation

  • Dissolve the crude N-oxide from Step A in methanol (5 mL).

  • In a separate flask, dissolve iron(II) sulfate heptahydrate (1.11 g, 4.0 mmol) in water (5 mL).

  • Add the aqueous iron(II) sulfate solution to the methanolic N-oxide solution at room temperature.

  • Stir the resulting mixture vigorously at room temperature for 4-8 hours. The reaction may turn from pale green to a rusty brown color. Monitor by TLC or LC-MS.

  • Once the N-oxide is consumed, filter the mixture through a pad of Celite® to remove iron salts, washing the pad with methanol.

  • Concentrate the filtrate in vacuo to remove the methanol.

  • Add water (10 mL) and basify the aqueous solution with 2M NaOH to pH > 10.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography as described in Protocol 1.

Protocol 3: N-Demethylation via Photoredox Catalysis

This modern protocol leverages visible light to achieve the transformation under very mild conditions, showcasing high functional group tolerance.[7]

Materials and Reagents

ReagentFormulaM.W. ( g/mol )Amount (0.25 mmol scale)Molar Eq.
(4-Bromo-2-fluoro-benzyl)-dimethyl-amineC₉H₁₁BrFN232.1058 mg1.0
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (Photocatalyst)C₄₈H₃₀F₂₄IrN₆P1375.963.4 mg0.01
NitromethaneCH₃NO₂61.0413 µL (15 mg)1.0
Acetonitrile (MeCN), anhydrousC₂H₃N41.053 mL-
Blue LED Light Source (450-460 nm)--1-

Step-by-Step Methodology

  • Reaction Setup : In a 4 mL borosilicate glass vial equipped with a small magnetic stir bar, combine (4-Bromo-2-fluoro-benzyl)-dimethyl-amine (58 mg, 0.25 mmol), the iridium photocatalyst (3.4 mg, 0.0025 mmol, 1 mol%), and anhydrous acetonitrile (3 mL).

  • Add nitromethane (13 µL, 0.25 mmol) to the mixture.

  • Seal the vial with a Teflon-lined cap. Note : The reaction is typically run under an air atmosphere.[7]

  • Irradiation : Place the vial approximately 5-10 cm from a blue LED lamp and begin vigorous stirring. A small fan may be used to maintain the reaction at room temperature.

  • Reaction Monitoring : Irradiate the reaction for 12-24 hours. Monitor progress by taking small aliquots and analyzing via LC-MS.

  • Workup : Once the reaction is complete, remove the vial from the light source.

  • Transfer the reaction mixture to a round-bottom flask and concentrate in vacuo to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate (15 mL) and wash with water (10 mL) and then brine (10 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification : Purify the crude product by column chromatography to yield the desired secondary amine.

Method Comparison and Data Summary

ParameterProtocol 1: ACE-ClProtocol 2: Modified PolonovskiProtocol 3: Photoredox Catalysis
Key Reagents α-Chloroethyl Chloroformatem-CPBA, FeSO₄·7H₂OIridium photocatalyst, light
Reaction Time 2-4 hours total6-12 hours total12-24 hours
Temperature 0 °C to Reflux (65 °C)0 °C to Room TemperatureRoom Temperature
Typical Yields High (often >80%)Moderate to High (60-85%)Moderate to High (65-90%)
Advantages Fast, reliable, well-established, high-yielding.[3]Avoids toxic chloroformates, mild conditions.[5]Exceptionally mild, high functional group tolerance, uses light energy.[7]
Disadvantages Uses corrosive/lachrymatory reagent, requires heat.Two-step process, requires removal of iron salts.Requires specific photocatalyst and light setup, can be slower.
Safety Concerns ACE-Cl is hazardous.m-CPBA is a peroxide (oxidizer).Generally low hazard.

Conclusion

The N-demethylation of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine can be successfully achieved through several distinct methodologies. The choice of protocol allows researchers to balance factors such as speed, reagent availability, safety, and substrate sensitivity. The classic ACE-Cl method offers a rapid and high-yielding route, ideal for robust substrates. The iron-mediated Polonovski reaction provides a milder, safer alternative, suitable for molecules that may not tolerate chloroformates. Finally, photoredox catalysis represents a state-of-the-art approach, offering unparalleled mildness and functional group compatibility, which is particularly valuable for complex, late-stage intermediates in drug development. Each protocol, when executed with care, serves as a reliable tool for accessing the valuable N-methyl amine derivative for further synthetic elaboration.

References

  • Thavaneswaran, S., McCamley, K., & Scammells, P. J. (2006). N-Demethylation of Alkaloids. Natural Product Communications, 1(10), 887-896. [Link]

  • Hassan, M., & El-Manawaty, M. (2018). N-Dealkylation of Amines. Molecules, 23(12), 3335. [Link]

  • Twesme, T. M., & Seidel, D. (2021). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 86(13), 9149–9156. [Link]

  • Coop, A., & May, E. L. (2004). Process for n-dealkylation of tertiary amines.
  • Piovan, L., et al. (2011). Demethylation of N,N-Dimethylbenzenamine and N,N,3-Trimethylbenzenamine by Whole Cells of Aspergillus terreus. Food Technology and Biotechnology, 49(4), 460-464. [Link]

  • Scammells, P. J., & Thavaneswaran, S. (2011). A method for the n-demethylation of n-methyl heterocycles.
  • Robbins, D. W., & Hartwig, J. F. (2011). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 13(18), 4838–4841. [Link]

  • Zhang, Z., et al. (2022). Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)–Bromides as HAT Reagents. Journal of the American Chemical Society, 144(5), 2038–2044. [Link]

  • Hassan, M., & El-Manawaty, M. (2018). N-Dealkylation of Amines. MDPI, 23(12), 3335. [Link]

  • Thavaneswaran, S., & Scammells, P. J. (2006). Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction. Tetrahedron Letters, 47(24), 4191-4193. [Link]

  • Anonymous. (n.d.). Alkaloid N-Demethylation Methods. Scribd. [Link]

  • Scammells, P. J., & Thavaneswaran, S. (2015). Method for the N-demethylation of N-methyl heterocycles.
  • Thavaneswaran, S., & Scammells, P. J. (2009). Dealkylation Reactions of Amines. Science of Synthesis, 40.1.1.1.5. [Link]

Sources

Application Notes and Protocols for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this discovery landscape, halogenated organic compounds, particularly those containing fluorine and bromine, have demonstrated significant potential. The incorporation of these halogens can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to enhanced biological activity.[1][2] The 4-bromo-2-fluorobenzyl scaffold is an emerging pharmacophore of interest. This guide provides detailed application notes and protocols for the use of a key derivative, (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, as a versatile intermediate in the synthesis and screening of new agrochemical candidates.

Physicochemical Properties and Handling

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a derivative of 4-bromo-2-fluorobenzylamine. While specific data for the dimethylated form is not widely published, its properties can be inferred from the parent compound and general chemical principles.

Table 1: Estimated Physicochemical Properties and Safety Information

PropertyEstimated Value / InformationSource / Rationale
CAS Number 1017788-89-7Not widely cited in agrochemical literature, suggesting its novelty as a research intermediate.
Molecular Formula C₉H₁₁BrFN---
Molecular Weight 232.09 g/mol Calculated from atomic weights.
Appearance Likely a colorless to yellow liquid or low-melting solid.Based on the physical form of the parent amine, 4-bromo-2-fluorobenzylamine.[3][4]
Solubility Expected to be soluble in common organic solvents like methanol, dichloromethane, and ethyl acetate.General property of substituted benzylamines.
Hazard Profile Assumed to be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[3][5][6]Extrapolated from safety data for 4-bromo-2-fluorobenzylamine and its hydrochloride salt.

Handling and Storage: Researchers should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.[4]

Synthesis Protocol: A Plausible Route

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine can be synthesized from commercially available precursors. A common and efficient method is the reductive amination of 4-bromo-2-fluorobenzaldehyde with dimethylamine.

Protocol 2.1: Synthesis via Reductive Amination

Materials:

  • 4-Bromo-2-fluorobenzaldehyde

  • Dimethylamine (2M solution in THF)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add dimethylamine solution (1.2 eq) dropwise to the stirred solution at room temperature.

  • Stir the mixture for 1 hour to allow for the formation of the intermediate iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: STAB is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Application as a Core Intermediate in Agrochemical Synthesis

The true value of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine in agrochemical research lies in its utility as a building block for more complex molecules. The bromo-functional group provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

Conceptual Application: Synthesis of a Novel Fungicide Candidate

Benzylamines have been investigated for their antifungal properties, with some acting as inhibitors of squalene epoxidase, a key enzyme in fungal sterol biosynthesis.[7] The following diagram illustrates a hypothetical synthetic pathway to a novel benzimidazole-based fungicide candidate, leveraging the subject compound.

G A (4-Bromo-2-fluoro-benzyl)-dimethyl-amine C Suzuki Coupling (Pd Catalyst, Base) A->C B Arylboronic Ester B->C D Fluorobenzyl-Aryl Intermediate C->D E Nitration D->E F Nitro-Aryl Intermediate E->F G Reduction (e.g., SnCl2/HCl) F->G H Diamino-Aryl Intermediate G->H I Cyclization (e.g., with formic acid) H->I J Final Benzimidazole Fungicide Candidate I->J

Caption: Hypothetical synthesis of a benzimidazole fungicide.

Protocol for Antifungal Bioactivity Screening

Once a novel compound is synthesized, its biological activity must be assessed. The following is a generalized protocol for an in-vitro screening of a new chemical entity (NCE) against common phytopathogenic fungi.

Protocol 4.1: In-Vitro Antifungal Plate Assay

Objective: To determine the inhibitory effect of a synthesized compound on the mycelial growth of selected plant pathogenic fungi.

Materials:

  • Synthesized NCE (e.g., the final product from the scheme above)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Cultures of pathogenic fungi (e.g., Rhizoctonia solani, Fusarium graminearum)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm (mg/L) stock solution of the NCE in DMSO.

  • Media Preparation: Autoclave PDA medium and cool it to 50-55°C.

  • Dosing the Media: Add the appropriate volume of the NCE stock solution to the molten PDA to achieve final test concentrations (e.g., 100 ppm, 50 ppm, 25 ppm, 12.5 ppm, 6.25 ppm).[8] A control plate should be prepared with an equivalent amount of DMSO without the NCE.

  • Plating: Pour the treated and control PDA into sterile petri dishes and allow them to solidify in a laminar flow hood.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it mycelium-side down in the center of each PDA plate.

  • Incubation: Seal the plates with paraffin film and incubate them at 25-28°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the fungal growth in the control plate has nearly covered the plate.

  • Analysis: Calculate the percentage of inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.

  • EC₅₀ Determination: From the dose-response data, calculate the Effective Concentration required to inhibit 50% of fungal growth (EC₅₀).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare NCE Stock Solution (DMSO) C Dose PDA with NCE at various concentrations A->C B Prepare Molten PDA Medium B->C D Pour Plates (Treated & Control) C->D E Inoculate Center with Fungal Mycelial Plug D->E F Incubate at 25-28°C E->F G Measure Colony Diameter F->G H Calculate % Inhibition G->H I Determine EC₅₀ Value H->I

Caption: Workflow for in-vitro antifungal bioactivity screening.

Conclusion

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine represents a valuable, yet underexplored, intermediate for the synthesis of novel agrochemical candidates. Its fluorinated and brominated benzylamine core provides a robust starting point for creating diverse libraries of compounds. The protocols outlined herein offer a foundational framework for its synthesis and subsequent use in discovery pipelines, particularly for developing new fungicides. The strategic derivatization of this intermediate, coupled with systematic biological screening, holds promise for identifying the next generation of crop protection agents.

References

  • Vertex AI Search. (2026). Optimizing Agrochemical Formulations with 4-Bromo-2-fluorobenzonitrile.
  • Google Patents. (2022). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Thermo Scientific Chemicals. (n.d.). 4-bromo-2-fluorobenzylamine, 98%.
  • MDPI. (2022). Research Progress on Benzimidazole Fungicides: A Review.
  • PubChem. (n.d.). 4-Bromo-2-fluorobenzylamine hydrochloride.
  • National Institutes of Health. (2021). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes.
  • National Institutes of Health. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry.
  • ResearchGate. (2023). Recent developments in fluorine-containing pesticides.
  • PubChem. (n.d.). (4-Bromo-2-fluorophenyl)methanamine.
  • PubChem. (n.d.). 4-Bromo-2-fluorobenzyl bromide.
  • PubMed Central. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens.
  • Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution.
  • HHP. (n.d.). Lifter Valve 1017788 fits Caterpillar RR250 SCT673 SPS342 SPT342 SR4 SS250 SS250.
  • ResearchGate. (2015). Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method.
  • ResearchGate. (2017). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides.
  • Wiley Online Library. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fluorinated Intermediates in Modern Agrochemicals.
  • Google Patents. (1992). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluorobenzyl bromide CAS#: 76283-09-5.
  • National Institutes of Health. (2023). Cheminformatics and artificial intelligence for accelerating agrochemical discovery.
  • Royal Society of Chemistry. (2018). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy.
  • National Institutes of Health. (2018). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides.
  • ResearchGate. (2020). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines.
  • Google Patents. (2013). Active ingredient combinations having insecticidal and acaricidal properties - European Patent Office - EP 2604118 A1.
  • ResearchGate. (2018). Contact Bioassays with Phenoxybenzyl and Tetrafluorobenzyl Pyrethroids against Target-Site and Metabolic Resistant Mosquitoes.
  • Sci-Hub. (n.d.). Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method.
  • ResearchGate. (2011). Structure of profenofos and 4-bromo-2-chlorophenol.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • ChemicalBook. (n.d.). 4-BROMO-2-FLUOROBENZYLAMINE | 112734-22-2.
  • ACS Publications. (2017). Agrochemical Discovery - Building the Next Generation of Insect Control Agents.
  • Wikipedia. (n.d.). Benzylamine.
  • National Institutes of Health. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds.

Sources

Application Notes and Protocols for Catalytic Reactions Utilizing (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a key building block for researchers in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive benzylic bromide, a synthetically versatile aryl bromide, and a directing dimethylamino group, offers multiple avenues for the strategic construction of complex molecular architectures. The presence of the fluorine atom can further modulate the physicochemical properties of the final products, such as metabolic stability and binding affinity.

This comprehensive technical guide provides detailed application notes and protocols for two major classes of catalytic reactions utilizing (4-Bromo-2-fluoro-benzyl)-dimethyl-amine: traditional cross-coupling reactions at the aryl bromide position and advanced one-pot Directed ortho-Metalation (DoM) followed by cross-coupling, which leverages the directing capability of the dimethylamino group.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The bromine atom on the aromatic ring of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine serves as a handle for a variety of well-established palladium-catalyzed cross-coupling reactions. These transformations are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.[1] This reaction involves the coupling of the aryl bromide with a boronic acid or its ester derivative.

  • Catalyst System: A palladium catalyst, often in combination with a phosphine ligand, is essential for the catalytic cycle. The choice of ligand can significantly impact the reaction's efficiency. For sterically hindered or electronically deactivated substrates, bulky and electron-rich ligands are often preferred.

  • Base: A base is required to activate the boronic acid partner for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reaction components.

Materials:

  • (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene/Water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add (4-Bromo-2-fluoro-benzyl)-dimethyl-amine (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and K₂CO₃ (2.0 equiv).

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / PPh₃A common and effective catalyst system for Suzuki couplings.
Base K₂CO₃A moderately strong base suitable for a wide range of substrates.
Solvent Toluene/H₂OBiphasic system to dissolve both organic and inorganic reagents.
Temperature 90 °CProvides sufficient energy for catalyst activation and reaction progression.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[2][3]

  • Catalyst and Ligand: This reaction typically requires a palladium precatalyst and a bulky, electron-rich phosphine ligand. The ligand plays a crucial role in facilitating both the oxidative addition of the aryl bromide and the reductive elimination of the product.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.

  • Solvent: Anhydrous, aprotic solvents are used to prevent unwanted side reactions.

Materials:

  • (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.015 equiv), XPhos (0.03 equiv), and NaOtBu (1.4 equiv) to a dry Schlenk tube.

  • Add (4-Bromo-2-fluoro-benzyl)-dimethyl-amine (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / XPhosA highly active system for the amination of aryl bromides.
Base NaOtBuA strong, non-nucleophilic base that promotes amine deprotonation.
Solvent TolueneAnhydrous, high-boiling solvent suitable for this reaction.
Temperature 100 °CFacilitates the catalytic cycle and ensures reasonable reaction times.

Part 2: Harnessing the Directing Power of the Dimethylamino Group: Directed ortho-Metalation (DoM)

The dimethylamino group in (4-Bromo-2-fluoro-benzyl)-dimethyl-amine can act as a powerful directing group in a process known as Directed ortho-Metalation (DoM). This reaction utilizes a strong organolithium base to selectively deprotonate the aromatic ring at the position ortho to the directing group, generating a highly reactive organolithium intermediate. This intermediate can then be trapped in situ with various electrophiles, including those used in catalytic cross-coupling reactions.

DoM_Mechanism

One-Pot DoM-Suzuki-Miyaura Coupling

This powerful one-pot strategy combines the regioselectivity of DoM with the versatility of the Suzuki-Miyaura coupling to introduce a new aryl group at the position ortho to the dimethylaminomethyl group. This approach avoids the isolation of the often-unstable organolithium intermediate.[4]

  • Lithiation Agent: A strong alkyllithium base like n-butyllithium or sec-butyllithium is required for the deprotonation. The choice may depend on the substrate's reactivity.

  • Transmetalation Reagent: After lithiation, a boron source such as triisopropyl borate is added to form a boronic ester in situ. This boronate is then competent to participate in the subsequent Suzuki-Miyaura coupling.

  • One-Pot Sequence: The key to this protocol is the sequential addition of reagents without intermediate purification, which improves efficiency and overall yield.

Materials:

  • (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

  • sec-Butyllithium (s-BuLi, 1.1 equivalents) in cyclohexane

  • Triisopropyl borate (B(OiPr)₃, 1.2 equivalents)

  • Aryl halide (e.g., Iodobenzene, 1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 6 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Toluene/Water (4:1 v/v)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under argon, add a solution of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add s-BuLi (1.1 equiv) dropwise and stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 equiv) and allow the reaction to warm to room temperature and stir for 2 hours.

  • In a separate flask, prepare the catalyst system by adding Pd(OAc)₂ (0.03 equiv), SPhos (0.06 equiv), the aryl halide (1.0 equiv), and K₃PO₄ (3.0 equiv). Purge with argon.

  • Transfer the in situ generated boronic ester solution to the flask containing the catalyst system via cannula.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

ParameterConditionRationale
Lithiation s-BuLi, -78 °CStrong base for efficient ortho-deprotonation at low temperature to avoid side reactions.
Borylation B(OiPr)₃In situ formation of a boronic ester for the subsequent cross-coupling.
Catalyst/Ligand Pd(OAc)₂ / SPhosA robust catalyst system for the Suzuki coupling of the in situ generated boronate.
Sequence One-potAvoids isolation of the sensitive organolithium and boronic ester intermediates.

Suzuki_Catalytic_Cycle

Conclusion

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a highly valuable and versatile substrate in modern organic synthesis. The protocols outlined in this guide provide researchers with a solid foundation for utilizing this compound in both traditional cross-coupling reactions and more advanced one-pot transformations. The ability to selectively functionalize either the aryl bromide position or the ortho-position via Directed ortho-Metalation opens up a wide range of possibilities for the synthesis of novel and complex molecules for drug discovery and materials science applications. As with any chemical reaction, optimization of the provided protocols may be necessary for specific substrates and scales.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English31 , 1109-1122 (1992). [Link]

  • Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews95 , 2457-2483 (1995). [Link]

  • Hartwig, J. F. Transition metal-catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition37 , 2046-2067 (1998). [Link]

  • Snieckus, V. Directed ortho metalation. Toluamide and O-aryl carbamate directing groups. Chemical Reviews90 , 879-933 (1990). [Link]

  • Gessner, V. H., & Strohmann, C. From Directed Ortho Metalation to Frustrated Lewis Pairs: Exploring the Synergistic Potential of Main Group Elements in Synthesis. Accounts of Chemical Research, 49 (10), 2232–2242 (2016). [Link]

  • Feringa, B. L., et al. Direct Catalytic Cross-Coupling of Organolithium Compounds. Nature Chemistry5 , 667–671 (2013). [Link]

  • Mao, J., Jia, T., Frensch, G., & Walsh, P. J. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16 (19), 5304–5307 (2014). [Link]

  • Buchwald, S. L., & Hartwig, J. F. Buchwald–Hartwig amination. In Name Reactions in Heterocyclic Chemistry II (pp. 1-132). John Wiley & Sons, Inc. (2021). [Link]

  • Daugulis, O., & Zaitsev, V. G. Palladium-catalyzed arylation of C–H bonds. Angewandte Chemie International Edition, 44 (27), 4046-4048 (2005). [Link]

  • Chen, X., & Daugulis, O. Palladium-Catalyzed ortho-Arylation of N-Benzylpiperidines. Organic letters, 13 (24), 6536-6539 (2011). [Link]

  • Che, A. Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis. Medium (2023). [Link]

  • Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. Beyond thermodynamic acidity: A perspective on the complex-induced proximity effect (CIPE) in deprotonation reactions. Angewandte Chemie International Edition, 43 (17), 2206-2225 (2004). [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry (2016). [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing (2024). [Link]

Sources

Application Notes and Protocols: Derivatization of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the derivatization of (4-bromo-2-fluoro-benzyl)-dimethyl-amine, a versatile scaffold for the generation of novel small molecule libraries for biological screening. We present detailed protocols for several robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to facilitate the diversification of the core molecule at the aryl bromide position. The rationale behind the selection of reaction parameters is discussed, emphasizing the development of a self-validating system for synthesis and purification. Furthermore, a strategic workflow for subsequent biological screening, with a focus on kinase inhibitor discovery, is outlined. This document is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and early-stage drug discovery.

Introduction: The Strategic Value of the 2-Fluorobenzylamine Scaffold

The 2-fluorobenzylamine moiety is a privileged scaffold in medicinal chemistry, with its strategic incorporation into molecular frameworks often leading to enhanced metabolic stability, modulated pKa, and improved binding affinity to biological targets.[1] The presence of the fluorine atom can significantly influence the conformation and electronic properties of a molecule, making it a valuable component in the design of novel therapeutics.[1][2] The starting material, (4-bromo-2-fluoro-benzyl)-dimethyl-amine, offers a key reactive handle—the aryl bromide—for extensive chemical modification. The carbon-bromine bond is an ideal site for palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide array of chemical functionalities.[3] This derivatization is a critical step in creating a focused library of compounds for biological screening, particularly in the search for new kinase inhibitors, a major target class in drug discovery.[4][5]

Synthetic Derivatization Strategies

The primary site for derivatization of (4-bromo-2-fluoro-benzyl)-dimethyl-amine is the C-Br bond. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their broad substrate scope, functional group tolerance, and well-understood mechanisms.[6][7]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron species with an organic halide.[8][9] This reaction is ideal for introducing aryl, heteroaryl, or vinyl groups at the 4-position of the benzylamine core.

Protocol 1: Suzuki-Miyaura Coupling of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine with Phenylboronic Acid

  • Materials:

    • (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tricyclohexylphosphine (PCy₃)

    • Potassium phosphate (K₃PO₄)

    • 1,4-Dioxane

    • Water (degassed)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add (4-bromo-2-fluoro-benzyl)-dimethyl-amine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

    • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and tricyclohexylphosphine (0.04 mmol) in 1,4-dioxane (5 mL).

    • Add the catalyst solution to the Schlenk flask containing the reagents.

    • Add degassed water (1 mL) to the reaction mixture.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Causality of Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and an electron-rich, bulky phosphine ligand like PCy₃ is highly effective for the coupling of aryl bromides, including electron-rich substrates.[10]

  • Base and Solvent: The use of a phosphate base in a dioxane/water solvent system is a common and effective condition for Suzuki-Miyaura couplings, promoting the transmetalation step.[10]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines.[11][12]

Protocol 2: Buchwald-Hartwig Amination with Morpholine

  • Materials:

    • (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

    • Morpholine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos

    • Sodium tert-butoxide (NaOtBu)

    • Toluene

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk flask.

    • Add toluene (5 mL) to the flask.

    • Add (4-bromo-2-fluoro-benzyl)-dimethyl-amine (1.0 mmol) and morpholine (1.2 mmol).

    • Seal the flask and heat the mixture at 100 °C for 16-24 hours. Monitor by TLC or LC-MS.

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

Causality of Choices:

  • Catalyst System: The Pd₂(dba)₃/Xantphos system is a versatile and highly active catalyst for the amination of aryl bromides with a wide range of amines.[13]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine.[7]

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[14][15] This introduces a linear alkynyl moiety, which can serve as a handle for further modifications (e.g., click chemistry).

Protocol 3: Sonogashira Coupling with Phenylacetylene

  • Materials:

    • (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add (4-bromo-2-fluoro-benzyl)-dimethyl-amine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

    • Add THF (10 mL) and triethylamine (2.5 mmol).

    • Add phenylacetylene (1.1 mmol) dropwise.

    • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by flash column chromatography.

Causality of Choices:

  • Catalyst System: The classic Pd(PPh₃)₂Cl₂/CuI system is a reliable catalyst for Sonogashira couplings of aryl bromides.[14]

  • Base and Solvent: Triethylamine acts as both the base and a solvent in this reaction, facilitating the formation of the copper acetylide intermediate.[14]

Experimental Workflow and Data Management

A systematic approach is crucial for the efficient synthesis and screening of a compound library. The following workflow outlines the key stages from synthesis to hit identification.

G cluster_0 Synthesis & Purification cluster_1 Compound Management & Analytics cluster_2 Biological Screening cluster_3 Lead Optimization A Starting Material (4-Bromo-2-fluoro-benzyl)-dimethyl-amine B Parallel Synthesis (Suzuki, Buchwald-Hartwig, Sonogashira) A->B C Purification (Flash Chromatography/HPLC) B->C D Compound Characterization (NMR, MS) C->D E Library Plating & Storage D->E F High-Throughput Screening (HTS) (e.g., Kinase Assay) E->F G Hit Confirmation F->G H Dose-Response & IC50 Determination G->H I Structure-Activity Relationship (SAR) Studies H->I

Caption: A generalized workflow from synthesis to lead optimization.

Table 1: Representative Derivatization Reactions and Conditions

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)
Suzuki-Miyaura3-Pyridylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O100
Buchwald-HartwigAnilinePd₂(dba)₃ / BrettPhosK₃PO₄t-Amyl alcohol110
SonogashiraTrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NTHF25

Biological Screening: A Focus on Kinase Inhibitors

The derivatized library of (4-bromo-2-fluoro-benzyl)-dimethyl-amine analogs can be screened against a variety of biological targets. Protein kinases are a particularly attractive target class for which numerous high-throughput screening (HTS) assays have been developed.[4][16][17]

High-Throughput Screening (HTS) Protocol

A common HTS format for kinase inhibitors is a fluorescence-based assay that detects the product of the kinase reaction (e.g., ADP).[17]

Protocol 4: General Kinase HTS Assay

  • Assay Plate Preparation: Dispense the kinase, substrate, and ATP into the wells of a 384-well plate.

  • Compound Addition: Add the library compounds (typically at a concentration of 10 µM) to the assay plates.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add the detection reagent, which will generate a fluorescent signal proportional to the amount of product formed.

  • Data Acquisition: Read the fluorescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive and negative controls.

Hit Validation and Follow-up

Compounds that show significant inhibition in the primary HTS are considered "hits" and should be subjected to further validation to confirm their activity and rule out artifacts.

G A Primary HTS Hit B Re-synthesis and Purity Confirmation A->B C IC50 Determination (Dose-Response Curve) B->C D Orthogonal Assay (e.g., different detection method) C->D E Selectivity Profiling (Panel of other kinases) D->E F Confirmed Hit for SAR Studies E->F

Caption: A workflow for hit validation and characterization.

Table 2: Hypothetical Screening Data

Compound ID% Inhibition @ 10 µMIC₅₀ (µM)Notes
Derivative-001851.2Potent hit
Derivative-00212> 50Inactive
Derivative-003920.8Most potent hit
Derivative-004558.7Moderate activity

Conclusion

The derivatization of (4-bromo-2-fluoro-benzyl)-dimethyl-amine via palladium-catalyzed cross-coupling reactions is a highly effective strategy for generating novel compound libraries with significant potential for biological activity. The protocols and workflows presented in this application note provide a robust and scientifically sound framework for the synthesis, purification, and screening of these compounds. By systematically exploring the chemical space around this privileged scaffold, researchers can accelerate the discovery of new chemical probes and potential therapeutic agents.

References

  • Time in Pasuruan, ID. (n.d.). Google.
  • Chatterjee, C., et al. (2014). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Aok, H., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem.
  • Chen, et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH.
  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Chatterjee, C., et al. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • BenchChem. (2025). Benchmarking 5-Bromo-3-chloro-2-fluorotoluene in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide.
  • ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd...
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Fluorobenzylamine: A Versatile Intermediate in Organic Synthesis and Pharmaceutical Development.
  • Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
  • Ritter, T., et al. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid.
  • ChemicalBook. (n.d.). 4-BROMO-2-FLUOROBENZYLAMINE synthesis.
  • BenchChem. (2025). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide.
  • Zhang, C.-P., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. ResearchGate.
  • Lazo, J. S., et al. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wilhelm, R., & Widdowson, D. A. (2000). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1.
  • Lazo, J. S., et al. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. ResearchGate.
  • Amii, H., & Uneyama, K. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate.
  • BenchChem. (2025). Unveiling the Structure-Activity Relationship of Fluorinated Benzylpiperazines: A Comparative Guide.
  • ACS Combinatorial Science. (2016). Rapid Discovery of Functional Small Molecule Ligands against Proteomic Targets through Library-Against-Library Screening.
  • FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.
  • National Institutes of Health. (n.d.). Small-molecule discovery through DNA-encoded libraries.
  • Boston University. (n.d.). Screening Libraries » Center for Molecular Discovery.
  • Beilstein Journals. (2024). Benzylic C(sp3)–H fluorination.
  • Pool, B. L., & Wiessler, M. (1981). Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. PubMed.
  • Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • Magata, Y., et al. (2000). Biologically stable [(18)F]-labeled benzylfluoride derivatives. PubMed.
  • National Institutes of Health. (n.d.). 4-(4′-Methyltetrafluorophenyl)-2,3,5,6-tetrafluorobenzyl bromide: A New Electrophoric Derivatizing Reagent.
  • Choudhary, S., & Silakari, O. (2020). Butterfly structure: a scaffold of therapeutic importance. Future Med Chem.
  • National Institutes of Health. (n.d.). Privileged Scaffolds for Library Design and Drug Discovery.
  • Semantic Scholar. (n.d.). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole.
  • ResearchGate. (2025). Recent progress in the development of derivatization reagents having a benzofuran structure.
  • Gatti, R., et al. (n.d.). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. PubMed.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzyl bromide 98 76283-09-5.
  • ChemicalBook. (n.d.). (4-BROMO-2-FLUORO-BENZYL)-DIMETHYL-AMINE Supplier.

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Troubleshooting & Optimization

Technical Support Center: Optimizing (4-Bromo-2-fluoro-benzyl)-dimethyl-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine. Our goal is to provide in-depth technical support, moving beyond procedural steps to explain the underlying chemical principles that govern this reaction. This document is structured as a dynamic troubleshooting resource to address common challenges and frequently asked questions, ensuring you can optimize your synthesis for yield and purity.

Synthesis Overview: The Reductive Amination Pathway

The most efficient and widely adopted method for synthesizing (4-Bromo-2-fluoro-benzyl)-dimethyl-amine is the direct reductive amination of 4-Bromo-2-fluorobenzaldehyde with dimethylamine. This one-pot procedure involves the formation of an iminium ion intermediate, which is then selectively reduced by a mild hydride agent.

The overall transformation is as follows:

Reaction Scheme: 4-Bromo-2-fluorobenzaldehyde + Dimethylamine → (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this reaction due to its mild nature and remarkable selectivity for iminium ions over aldehydes or ketones.[1][2][3] This selectivity is crucial as it allows the reducing agent to be present from the start of the reaction, simplifying the procedure.[1]

Below is a diagram illustrating the general experimental workflow.

G reagents Combine Aldehyde, Amine & Solvent stir Stir at Room Temp (Imine/Iminium Formation) reagents->stir add_stab Add Sodium Triacetoxyborohydride (STAB) stir->add_stab reaction Reaction Monitoring (TLC, GC/MS, LC/MS) add_stab->reaction quench Aqueous Work-up (e.g., sat. NaHCO3) reaction->quench extract Organic Extraction (e.g., DCM, EtOAc) quench->extract dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Column Chromatography) concentrate->purify characterize Characterization (NMR, MS) purify->characterize G cluster_0 Reaction Equilibrium Aldehyde Aldehyde + Amine Iminium Iminium Ion Aldehyde->Iminium H+ catalyst Iminium->Aldehyde H2O Product Desired Amine Product Iminium->Product STAB Reduction

Sources

Technical Support Center: Purification of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (4-bromo-2-fluoro-benzyl)-dimethyl-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this tertiary amine. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Understanding the Chemistry: Potential Impurities

The purification strategy for (4-bromo-2-fluoro-benzyl)-dimethyl-amine is dictated by the likely impurities from its synthesis. The most common synthetic route is the nucleophilic substitution of 4-bromo-2-fluorobenzyl bromide with dimethylamine.

DOT Script for Synthesis and Impurity Formation

cluster_reaction Synthetic Reaction reagent1 4-Bromo-2-fluorobenzyl bromide product (4-Bromo-2-fluoro-benzyl)-dimethyl-amine reagent1->product SN2 Reaction impurity1 Unreacted 4-Bromo-2-fluorobenzyl bromide reagent1->impurity1 Incomplete reaction reagent2 Dimethylamine (xs) reagent2->product impurity3 Dimethylamine Hydrobromide (Salt byproduct) reagent2->impurity3 Reacts with HBr byproduct impurity2 Quaternary Ammonium Salt (Over-alkylation byproduct) product->impurity2 Further reaction with starting material

Caption: Synthetic pathway and common impurities.

This reaction profile leads to a predictable set of impurities that must be addressed:

  • Unreacted Starting Material: Residual 4-bromo-2-fluorobenzyl bromide.

  • Over-alkylation Product: Formation of a quaternary ammonium salt.

  • Salt Byproduct: Dimethylamine hydrobromide formed from the reaction.

  • Excess Reagent: Unreacted dimethylamine.

This guide provides a multi-pronged approach to systematically remove these impurities, ensuring the high purity of the final product.

Frequently Asked Questions & Troubleshooting Guide

Acid-Base Extraction

Question 1: My crude product is a complex mixture. How can I perform an initial cleanup to isolate the basic amine?

Answer: An acid-base extraction is the most effective initial purification step. This technique leverages the basicity of the tertiary amine to separate it from neutral and acidic impurities. By treating the crude product with an acid, the amine is protonated to form a water-soluble ammonium salt, which can then be extracted into an aqueous layer.

Troubleshooting:

Problem Potential Cause Solution
Low recovery of amine after extraction. Incomplete protonation of the amine.Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the amine. Use a stronger acid if necessary.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to break the emulsion.
Product still contains non-basic impurities. Inefficient separation of layers.Allow sufficient time for the layers to separate completely. Perform multiple extractions with fresh aqueous acid.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and add a 1 M solution of hydrochloric acid (HCl).

  • Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The protonated amine will be in the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the amine.

  • Combine the aqueous extracts and wash with fresh organic solvent to remove any remaining neutral impurities.

  • To recover the purified amine, basify the aqueous layer with a strong base, such as 2 M sodium hydroxide (NaOH), until the pH is greater than 10.

  • Extract the now deprotonated, water-insoluble amine back into an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

DOT Script for Acid-Base Extraction Workflow

start Crude Product in Organic Solvent add_acid Add 1M HCl start->add_acid separate1 Separate Layers add_acid->separate1 aq_layer Aqueous Layer (Amine Salt) separate1->aq_layer Contains protonated amine org_layer Organic Layer (Neutral Impurities) separate1->org_layer basify Add 2M NaOH (pH > 10) aq_layer->basify extract_back Extract with Organic Solvent basify->extract_back separate2 Separate Layers extract_back->separate2 final_org Organic Layer (Purified Amine) separate2->final_org final_aq Aqueous Layer (Salts) separate2->final_aq dry_concentrate Dry and Concentrate final_org->dry_concentrate pure_product Pure Product dry_concentrate->pure_product

Caption: Workflow for acid-base extraction.

Column Chromatography

Question 2: I'm observing significant peak tailing and poor recovery when purifying my tertiary amine on a silica gel column. What is causing this and how can I fix it?

Answer: The issue you're encountering is a classic problem when purifying basic compounds like tertiary amines on standard silica gel. The acidic silanol groups on the surface of the silica strongly interact with the basic amine, leading to peak tailing and sometimes irreversible adsorption.

Troubleshooting:

Problem Potential Cause Solution
Peak Tailing Strong interaction between the basic amine and acidic silica gel.Add a basic modifier like triethylamine (TEA) (0.5-2%) to your eluent. Alternatively, use a less acidic stationary phase like neutral alumina or amine-functionalized silica.
Compound not eluting from the column Irreversible adsorption of the amine onto the silica.Pre-treat the silica gel with a solution of your eluent containing TEA before packing the column. If the compound is still retained, consider switching to reversed-phase chromatography with a high pH mobile phase.

Experimental Protocol: Flash Column Chromatography with Deactivated Silica

  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen eluent (e.g., a mixture of hexanes and ethyl acetate). Add triethylamine to the eluent to a final concentration of 1% (v/v).

  • Pack the Column: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Equilibrate: Run at least two column volumes of the TEA-containing eluent through the packed column to ensure the silica is fully deactivated.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elute and Collect: Begin elution with the TEA-containing solvent system, collecting fractions and monitoring by Thin Layer Chromatography (TLC).

Thin Layer Chromatography (TLC) Monitoring

Question 3: What are the best practices for monitoring the purification of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine by TLC?

Answer: Effective TLC monitoring is crucial for a successful purification. For this tertiary amine, a standard silica gel plate can be used, but it's important to co-spot your sample with the starting material to accurately track the progress of the purification.

TLC Conditions:

Parameter Recommendation
Stationary Phase Silica gel 60 F254
Mobile Phase A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A common starting point is a 7:3 or 8:2 ratio of non-polar to polar solvent. Adding 0.5-1% triethylamine to the mobile phase can improve spot shape.
Visualization 1. UV Light (254 nm): The aromatic ring will allow for visualization under UV light. 2. Potassium Permanganate (KMnO₄) Stain: This is a general stain for oxidizable compounds and will visualize the amine. 3. Dragendorff's Reagent: A more specific stain for tertiary amines.
Distillation

Question 4: Can I purify (4-Bromo-2-fluoro-benzyl)-dimethyl-amine by distillation?

Answer: Yes, vacuum distillation is a suitable method for purifying substituted benzylamines, especially if the impurities are significantly less or more volatile than the product.[1] This technique is particularly useful for removing non-volatile impurities like the quaternary ammonium salt.

Troubleshooting:

Problem Potential Cause Solution
Product decomposition during distillation. The boiling point is too high at atmospheric pressure.Use a vacuum pump to reduce the pressure. A lower pressure will decrease the boiling point of the compound, preventing thermal degradation.[2]
Bumping of the liquid during heating. Uneven boiling.Use a magnetic stir bar to ensure smooth boiling. Boiling chips are not effective under vacuum.

Experimental Protocol: Vacuum Distillation

  • Place the crude amine in a round-bottom flask with a magnetic stir bar.

  • Assemble a short-path distillation apparatus. Ensure all glassware is free of cracks and that the joints are properly sealed with vacuum grease.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Begin stirring and slowly reduce the pressure in the system.

  • Once a stable vacuum is achieved, begin to gently heat the flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point for the given pressure.

Physical Properties of Key Compounds

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C)
(4-Bromo-2-fluoro-benzyl)-dimethyl-amine232.11Not readily available, requires vacuum distillation.N/A
4-Bromo-2-fluorobenzyl bromide267.92126 (at 19 mmHg)[3]33-36[1][3][4]
(4-Bromo-2-fluorobenzyl)trimethylammonium bromide327.06N/A (salt)N/A (likely a high-melting solid)

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Reddit. How to purify Benzylamine? : r/OrganicChemistry. Retrieved from [Link]

  • Wikipedia. Acid–base extraction. Retrieved from [Link]

  • Wikipedia. Vacuum distillation. Retrieved from [Link]

  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • YouTube. (2022, April 8). Vacuum distillation. Retrieved from [Link]

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Common side products in the synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Welcome to the Technical Support Center for the synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the formation of side products during the synthesis of this and structurally related benzylamines. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing an impurity with a mass corresponding to the starting aldehyde/benzyl bromide in my final product after purification. What is the likely cause and how can I resolve this?

A1: Unreacted starting material is a common impurity. In the context of synthesizing (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, this could be either 4-bromo-2-fluorobenzaldehyde (from reductive amination) or 4-bromo-2-fluorobenzyl bromide (from nucleophilic substitution).

Causality and In-depth Explanation:

  • Reductive Amination Route: If you are following a reductive amination pathway, the presence of unreacted 4-bromo-2-fluorobenzaldehyde suggests either incomplete imine formation or inefficient reduction of the aldehyde. The electron-withdrawing nature of the fluorine and bromine atoms on the aromatic ring can slightly deactivate the aldehyde, making it less susceptible to nucleophilic attack by dimethylamine if the reaction conditions are not optimal.[1] Furthermore, some reducing agents, like sodium borohydride (NaBH₄), can reduce aldehydes. If the imine formation is slow, the reducing agent may be consumed by the starting aldehyde.[2]

  • Nucleophilic Substitution Route: For a nucleophilic substitution approach using 4-bromo-2-fluorobenzyl bromide and dimethylamine, residual starting material indicates an incomplete reaction. This could be due to several factors:

    • Insufficient reaction time or temperature: The reaction may not have reached completion.

    • Base Strength: If a non-nucleophilic base is used to scavenge the HBr formed, it might be too weak or used in insufficient quantity.[3]

    • Steric Hindrance: While less of a factor with dimethylamine, steric hindrance can play a role in slowing down SN2 reactions.

Troubleshooting and Recommended Actions:

For Reductive Amination:

  • Optimize Imine Formation:

    • pH Adjustment: Imine formation is often catalyzed by mild acid. Consider adding a catalytic amount of acetic acid to your reaction mixture to facilitate the dehydration step leading to the imine.

    • Azeotropic Removal of Water: For stubborn cases, removing water using a Dean-Stark apparatus can drive the equilibrium towards imine formation.

  • Choice of Reducing Agent:

    • Sodium Triacetoxyborohydride (STAB): This is an excellent choice as it is milder and more selective for imines over aldehydes, and it tolerates slightly acidic conditions.[4]

    • Sodium Cyanoborohydride (NaBH₃CN): Effective in a slightly acidic pH range where imine formation is favored.[2][4] However, be mindful of the potential for cyanide byproduct formation.[5]

For Nucleophilic Substitution:

  • Reaction Conditions:

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.

    • Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile to facilitate the SN2 reaction.[3]

  • Stoichiometry:

    • Excess Amine: Using a slight excess of dimethylamine can help drive the reaction to completion.

Q2: My NMR/LC-MS analysis shows a byproduct with a mass double that of the product or starting material. What could this be?

A2: This is a strong indication of the formation of a dimeric or secondary reaction product. The most likely culprits are the formation of a dibenzylamine or a related impurity.

Causality and In-depth Explanation:

  • Over-alkylation (in Nucleophilic Substitution): If your dimethylamine source is not entirely pure and contains traces of methylamine or ammonia, the initially formed product, (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, can act as a nucleophile and react with another molecule of 4-bromo-2-fluorobenzyl bromide. This would lead to a quaternary ammonium salt. A more likely scenario is the reaction of the primary or secondary amine impurity with two equivalents of the benzyl bromide.

  • Reductive Amination Impurities: In reductive amination, if there is an excess of the aldehyde, the newly formed secondary amine can react with another molecule of the aldehyde to form a tertiary amine after reduction. However, since you are using dimethylamine, this is less likely. A more probable side reaction is the formation of a tertiary amine from the starting materials if your dimethylamine is contaminated with methylamine.

Troubleshooting and Recommended Actions:

  • Purity of Reagents:

    • Amine Purity: Ensure the dimethylamine used is of high purity and free from other amines. Consider using a fresh bottle or purifying it before use.

  • Reaction Stoichiometry:

    • Controlled Addition: Add the 4-bromo-2-fluorobenzyl bromide slowly to a solution of dimethylamine. This maintains an excess of the amine throughout the reaction, minimizing the chance of the product reacting with the benzyl bromide.

  • Purification:

    • Column Chromatography: These higher molecular weight, less polar byproducts can often be separated from the desired product by silica gel chromatography.

    • Acid-Base Extraction: The basicity of the desired tertiary amine can be exploited. An acid wash can extract the amine into the aqueous phase, leaving less basic impurities in the organic layer.[6]

Troubleshooting Guide: Common Side Products and Their Mitigation

Observed Side Product Plausible Cause(s) Proposed Mitigation Strategies
4-bromo-2-fluorobenzyl alcohol Hydrolysis of 4-bromo-2-fluorobenzyl bromide due to moisture.[7][8]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Bis(4-bromo-2-fluorobenzyl)amine Reaction of ammonia impurity with two equivalents of 4-bromo-2-fluorobenzyl bromide.Use high-purity dimethylamine.
Unreacted 4-bromo-2-fluorobenzaldehyde Incomplete imine formation or inefficient reduction in reductive amination.[1]Add a catalytic amount of acid (e.g., acetic acid). Use a selective reducing agent like STAB.[4]
(4-Bromo-2-fluorophenyl)methanol Reduction of the starting aldehyde by a non-selective reducing agent (e.g., NaBH₄) before imine formation.[2]Allow sufficient time for imine formation before adding the reducing agent, or use a milder, imine-selective reducing agent like STAB.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol outlines a general procedure for the synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine from 4-bromo-2-fluorobenzaldehyde and dimethylamine using sodium triacetoxyborohydride.

Step-by-Step Methodology:

  • To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a solution of dimethylamine (1.2 eq, typically as a solution in THF or as the hydrochloride salt with an added base like triethylamine).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. A catalytic amount of acetic acid (0.1 eq) can be added to accelerate this step.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq) in the same anhydrous solvent.

  • Slowly add the STAB slurry to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Diagrams

Logical Workflow for Troubleshooting Impurities

G start Analysis of Final Product (NMR, LC-MS) impurity_detected Impurity Detected? start->impurity_detected no_impurity Product Meets Purity Specs impurity_detected->no_impurity No identify_impurity Identify Impurity Mass impurity_detected->identify_impurity Yes mass_matches_sm Mass Matches Starting Material? identify_impurity->mass_matches_sm incomplete_rxn Incomplete Reaction mass_matches_sm->incomplete_rxn Yes mass_double Mass is ~2x Product/SM? mass_matches_sm->mass_double No optimize_conditions Optimize Reaction: - Increase time/temp - Check stoichiometry - Use catalyst (if applicable) incomplete_rxn->optimize_conditions dimer_formation Dimer/Over-alkylation Side Product mass_double->dimer_formation Yes other_impurity Other Impurity mass_double->other_impurity No check_reagents Check Reagent Purity (especially amine) Adjust Stoichiometry dimer_formation->check_reagents hydrolysis Consider Hydrolysis or Solvent-Related Byproducts other_impurity->hydrolysis

Caption: Troubleshooting workflow for identifying and addressing common impurities.

Synthetic Pathways and Potential Side Reactions

G cluster_0 Reductive Amination cluster_1 Nucleophilic Substitution aldehyde 4-Bromo-2-fluorobenzaldehyde imine Imine Intermediate aldehyde->imine + Dimethylamine side_product_alcohol Side Product: (4-Bromo-2-fluorophenyl)methanol aldehyde->side_product_alcohol Reduction by non-selective agent dimethylamine Dimethylamine dimethylamine->imine product (4-Bromo-2-fluoro-benzyl)-dimethyl-amine imine->product + Reducing Agent (e.g., STAB) benzyl_bromide 4-Bromo-2-fluorobenzyl bromide product2 (4-Bromo-2-fluoro-benzyl)-dimethyl-amine benzyl_bromide->product2 + Dimethylamine (SN2) side_product_hydrolysis Side Product: 4-bromo-2-fluorobenzyl alcohol benzyl_bromide->side_product_hydrolysis + H2O (Moisture) dimethylamine2 Dimethylamine dimethylamine2->product2

Sources

Stability and degradation of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this compound. As a substituted benzylamine, its reactivity is influenced by the interplay of its functional groups, and a thorough understanding of its stability is crucial for reliable experimental outcomes.

Core Concepts: Understanding the Stability of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a halogenated tertiary amine that serves as a versatile building block in organic synthesis. Its stability is primarily influenced by the dimethylamino group, the benzylic methylene bridge, and the bromo and fluoro substituents on the aromatic ring. While generally stable under recommended storage conditions, degradation can occur through several pathways, particularly when exposed to air, light, moisture, and incompatible substances.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible. It is important to note that the relative contribution of each pathway will depend on the specific experimental conditions.

DegradationPathways cluster_main Potential Degradation of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine A (4-Bromo-2-fluoro-benzyl)-dimethyl-amine B N-Oxide Formation A->B Oxidizing agents, air C Demethylation A->C Strong acids, high temp. D Benzylic Oxidation (4-Bromo-2-fluoro-benzaldehyde) A->D Strong oxidants E Debromination/Defluorination A->E Reductive conditions, catalysts

Caption: Plausible degradation pathways for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Frequently Asked Questions (FAQs)

Q1: My sample of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine has developed a yellow to brown color upon storage. Is it still usable?

A1: Discoloration is a common indicator of degradation, likely due to oxidation or the formation of impurities. While minor yellowing might not significantly impact some applications, a pronounced color change suggests a decrease in purity. It is highly recommended to assess the purity of the discolored material using an appropriate analytical method, such as HPLC or GC-MS, before use.[1][2] For sensitive applications, using a fresh, colorless sample is advisable.

Q2: What are the optimal storage conditions for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine?

A2: To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and protected from light.[3] Storage in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids is crucial.[3][4] For long-term storage, refrigeration is recommended.

Q3: I am observing an unexpected side product in my reaction. Could it be from the degradation of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine?

A3: Yes, this is a possibility. Depending on your reaction conditions, the starting material could be degrading. For instance, if your reaction involves oxidizing agents, you might be forming the corresponding N-oxide or benzaldehyde. If you are using a strong base, dehydrohalogenation could occur. We recommend running a control experiment with just (4-Bromo-2-fluoro-benzyl)-dimethyl-amine under your reaction conditions (without other reactants) to check for its stability. Analysis of this control reaction by LC-MS can help identify any degradation products.

Q4: Is (4-Bromo-2-fluoro-benzyl)-dimethyl-amine sensitive to moisture?

A4: While not a benzyl bromide, which is highly sensitive to hydrolysis, substituted benzylamines can be hygroscopic and may react with water over time, especially in the presence of acidic or basic catalysts.[5] It is good practice to handle the compound in a dry environment and store it with a desiccant if you are in a humid location.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Reaction Yield 1. Degraded starting material. 2. Incompatibility with reaction conditions.1. Verify Purity: Before starting your synthesis, confirm the purity of your (4-Bromo-2-fluoro-benzyl)-dimethyl-amine using ¹H NMR or HPLC. 2. Control Experiment: As mentioned in FAQ 3, run a control to check the stability of the starting material under your reaction conditions. 3. Optimize Conditions: If degradation is observed, consider lowering the reaction temperature, using a less reactive solvent, or ensuring an inert atmosphere.
Inconsistent Results 1. Variable purity of starting material between batches. 2. Inconsistent storage and handling.1. Standardize Procedures: Implement a strict protocol for storing and handling the compound. Always bring the container to room temperature before opening to prevent moisture condensation. 2. Qualify New Batches: When you receive a new batch, perform a quick purity check to ensure it meets your experimental requirements.
Difficulty in Purification 1. Presence of polar degradation products (e.g., N-oxide). 2. Formation of multiple byproducts.1. Aqueous Wash: If you suspect polar impurities, an acidic wash (e.g., dilute HCl) can help remove the basic amine and its basic degradation products from an organic solution of your desired product (if your product is not basic). Conversely, a basic wash can remove acidic impurities. 2. Chromatography Optimization: You may need to adjust your column chromatography conditions (e.g., solvent polarity, stationary phase) to effectively separate the desired product from impurities.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine. Method optimization may be required.

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a suitable solvent such as acetonitrile or methanol to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the area percentage of the main peak. The presence of additional peaks may indicate impurities or degradation products.[6][7]

Protocol 2: Monitoring Stability Under Forced Degradation

This protocol can be used to assess the stability of the compound under specific stress conditions.

  • Prepare Samples: Prepare several solutions of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine (e.g., 1 mg/mL) in a relevant solvent.

  • Apply Stress Conditions:

    • Acidic: Add a small amount of 1 M HCl.

    • Basic: Add a small amount of 1 M NaOH.

    • Oxidative: Add a small amount of 3% hydrogen peroxide.

    • Thermal: Heat a solution at a set temperature (e.g., 60 °C).

    • Photolytic: Expose a solution to UV light.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution, neutralize if necessary, and analyze by HPLC (as described in Protocol 1) or LC-MS to monitor for the appearance of degradation products and the decrease in the parent compound.

workflow cluster_workflow Forced Degradation Workflow prep Prepare Solutions of Compound stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress sample Sample at Time Points stress->sample analysis Analyze by HPLC/LC-MS sample->analysis data Assess Purity and Identify Degradants analysis->data

Sources

Troubleshooting guide for reactions involving (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent in organic synthesis.

Compound Profile & Safety First

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a substituted benzylamine derivative valuable as an intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science research.[1][2][3] Its structure features three key functional handles: an aryl bromide for cross-coupling, a fluorine atom which can modulate electronic properties and metabolic stability, and a tertiary benzylic amine.

Table 1: Chemical Properties

PropertyValue
Molecular Formula C₉H₁₁BrFN
Molecular Weight 232.09 g/mol [3]
CAS Number 350375-77-6
Appearance Colorless to yellowish liquid or low-melting solid
Purity Typically ≥95%
Mandatory Safety Precautions

Before beginning any experiment, a thorough review of the Safety Data Sheet (SDS) is critical. Related halogenated benzylamine compounds are known to be hazardous.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and can cause serious eye damage.[4] May cause respiratory irritation.

  • Handling:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[4]

    • Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

    • Wash hands and any exposed skin thoroughly after handling.[4]

  • First Aid:

    • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[4]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[4]

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[4]

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reactions are most suitable for this substrate?

The aryl bromide moiety of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine is an excellent handle for palladium-catalyzed cross-coupling reactions. The two most common and powerful methods are:

  • Suzuki-Miyaura Coupling: This reaction is ideal for forming new carbon-carbon bonds by coupling the aryl bromide with an organoboron compound (boronic acid or boronic ester).[5][6] It is widely used for synthesizing biaryl structures, which are prevalent in pharmaceuticals.[7] The reaction is known for its high functional group tolerance.[6]

  • Buchwald-Hartwig Amination: This is the premier method for forming carbon-nitrogen bonds.[8][9] While your molecule already contains a tertiary amine, you might wish to couple the aryl bromide with a different primary or secondary amine, an amide, or an aniline to build more complex scaffolds.[8][10][11]

Q2: Can I perform a halogen-metal exchange on this compound? What are the potential challenges?

Yes, a halogen-metal exchange, typically using an organolithium reagent like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), can be performed to replace the bromine with lithium. This creates a potent nucleophilic aryl lithium species that can react with various electrophiles.

Potential Challenges:

  • Regioselectivity: The fluorine atom is an ortho-directing group for lithiation (deprotonation).[12] While the bromine-lithium exchange is generally faster than deprotonation, there is a risk of competitive deprotonation at the C3 position (ortho to the fluorine). Using n-BuLi at low temperatures (e.g., -78 °C) typically favors the Br-Li exchange.

  • Directed Ortho-Metalation (DoM): The dimethylaminomethyl group can also direct lithiation to the ortho position (C3). This effect, combined with the directing effect of fluorine, could increase the likelihood of deprotonation at C3 as a side reaction.[13]

  • Temperature Control: These reactions are highly exothermic and must be conducted at low temperatures (typically -78 °C to -100 °C) to prevent side reactions and decomposition of the aryllithium intermediate.

Q3: How does the dimethylamino group affect the reactivity in cross-coupling reactions?

The dimethylamino group can influence the reaction in several ways:

  • Basicity: As a Lewis base, the nitrogen can coordinate to the palladium catalyst. This can sometimes be a productive step, stabilizing the catalytic species, but it can also act as an inhibitor by occupying a coordination site needed for the catalytic cycle to proceed. This is generally less of an issue with modern, bulky phosphine ligands which sterically disfavor coordination of the substrate's amine.

  • Electronic Effects: The dimethylaminomethyl group is electron-donating by induction, which can slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to electron-withdrawing groups. However, this effect is generally minor, and aryl bromides are sufficiently reactive for most modern catalyst systems.

  • Solubility: The amine group can increase the polarity of the molecule, affecting its solubility in common organic solvents.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

You've set up a Suzuki reaction with your (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, a boronic acid, a palladium catalyst, and a base, but the reaction is stalled or showing poor conversion.

Root Cause Analysis & Solutions
Potential CauseRecommended Solution
Inactive Catalyst The Pd(0) active species may not have formed or has decomposed. If using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), ensure conditions are suitable for its reduction. Consider using a dedicated Pd(0) source (like Pd(PPh₃)₄) or a more robust, air-stable precatalyst.
Oxygen Contamination Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, rendering them inactive. Crucially, degas your solvent by bubbling with argon or nitrogen for 15-30 minutes before adding the catalyst and reagents.[5] Maintain a positive inert atmosphere throughout the reaction.
Poor Base Choice/Quality The base is critical for the transmetalation step.[7][14] Aqueous bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common.[5][6] Ensure the base is finely powdered and dry (if anhydrous conditions are needed). For sensitive substrates, a weaker base might be necessary, but this can slow the reaction.
Boronic Acid Decomposition Boronic acids can undergo protodeboronation (replacement with -H) or form unreactive cyclic anhydrides (boroxines) upon standing. Use fresh, high-quality boronic acid. If decomposition is suspected, you can try using the corresponding potassium aryltrifluoroborate salt, which is more stable.[6]
Ligand Poisoning The substrate's own dimethylamino group could be inhibiting the catalyst. Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) that can accelerate the reductive elimination step and minimize inhibition.
Troubleshooting Workflow: Suzuki Coupling

G start Low/No Conversion in Suzuki Reaction q1 Was the solvent thoroughly degassed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Primary Suspect q2 Is the catalyst/precatalyst fresh and reliable? a1_yes->q2 sol1 Degas solvent via N2/Ar sparging for 20+ min and restart. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the base appropriate and of high quality? a2_yes->q3 sol2 Use fresh catalyst. Consider a more robust precatalyst (e.g., G3-Phos precatalysts). a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the boronic acid fresh? Any signs of decomposition? a3_yes->q4 sol3 Use fresh, finely powdered base (e.g., K2CO3, Cs2CO3). Consider switching base. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol5 Try a different ligand (e.g., bulkier biarylphosphine) or increase reaction temperature. a4_yes->sol5 sol4 Use fresh boronic acid or switch to a more stable potassium aryltrifluoroborate salt. a4_no->sol4

Caption: Decision tree for troubleshooting Suzuki coupling reactions.

Issue 2: Hydrodehalogenation byproduct in Buchwald-Hartwig Amination

You are attempting a Buchwald-Hartwig amination and observe a significant amount of the hydrodehalogenated product (where the bromine is replaced by a hydrogen atom) alongside your desired product.

Root Cause Analysis & Solutions

Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings.[8] It can arise from several pathways, including the reaction of the aryl-palladium intermediate with trace water or other proton sources, or via β-hydride elimination from the palladium-amido complex.[8]

Potential CauseRecommended Solution
Non-anhydrous Conditions Trace water in the solvent or on the glassware can be a proton source. Ensure all glassware is oven-dried. Use anhydrous solvents.
Base-Promoted Decomposition Strong bases like NaOtBu or LiHMDS can sometimes promote side reactions.[15] Ensure the base is added under an inert atmosphere and that it is fully dissolved or well-stirred. Consider switching to a weaker base like K₃PO₄ or K₂CO₃, although this may require higher temperatures or longer reaction times.
Ligand Choice The choice of ligand is critical for promoting the desired C-N reductive elimination over side reactions.[10] Sterically hindered and electron-rich phosphine ligands are often employed to promote efficient catalysis and suppress side reactions.[10] Consider ligands like Josiphos or bulky biarylphosphine ligands (e.g., BrettPhos).
Amine Substrate Issues If the amine coupling partner has β-hydrogens, β-hydride elimination can be a competing pathway.[8] This is less common with modern catalysts but can be a factor. Optimizing the ligand and reaction temperature can help favor the desired reductive elimination.
Issue 3: Complex mixture or low yield after Lithiation and Quench

You performed a bromine-lithium exchange followed by quenching with an electrophile (e.g., CO₂, DMF, an aldehyde), but TLC/LCMS analysis shows a mixture of starting material, the desired product, and a debrominated-only byproduct.

Root Cause Analysis & Solutions
Potential CauseRecommended Solution
Incomplete Br-Li Exchange The reaction may not have gone to completion. Ensure you are using a sufficient excess of organolithium reagent (typically 1.1-1.2 equivalents). Verify the titer (concentration) of your organolithium solution, as it can degrade over time. Allow sufficient time for the exchange to complete (usually 30-60 min at low temperature).
Proton Quench The aryllithium intermediate is extremely basic and will be quenched by any trace proton source, leading to the hydrodehalogenated byproduct. Use rigorously anhydrous solvents and oven-dried glassware. Add the electrophile slowly at low temperature.
Side Reaction (Deprotonation) As discussed in the FAQ, deprotonation at C3 is a possibility. This lithiated species might react differently with your electrophile, leading to an isomeric byproduct. Using n-BuLi over t-BuLi and maintaining very low temperatures (-78°C or lower) can improve selectivity for Br-Li exchange.[16]
Slow Electrophile Addition If the electrophile is added too slowly or the reaction is allowed to warm up prematurely, the aryllithium intermediate may decompose or react with the solvent (e.g., deprotonate THF). Ensure the electrophile is added neatly and quickly (while maintaining low temperature).

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine with a generic arylboronic acid.

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification s1 Add aryl bromide (1.0 eq), boronic acid (1.2 eq), and base (e.g., K2CO3, 2.0 eq) to an oven-dried flask. s2 Add solvent (e.g., Toluene/H2O 4:1 or Dioxane/H2O 4:1). s1->s2 s3 Degas the mixture by bubbling with Ar or N2 for 20 minutes. s2->s3 r1 Add Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand if needed. s3->r1 r2 Heat the reaction to 80-100 °C with vigorous stirring. r1->r2 r3 Monitor progress by TLC or LCMS until starting material is consumed. r2->r3 w1 Cool to RT. Dilute with an organic solvent (e.g., Ethyl Acetate). r3->w1 w2 Wash with water and brine. Dry the organic layer over Na2SO4. w1->w2 w3 Concentrate in vacuo and purify by column chromatography. w2->w3

Caption: General workflow for a Suzuki-Miyaura coupling reaction.[5]

Detailed Steps:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add (4-Bromo-2-fluoro-benzyl)-dimethyl-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[5]

  • Solvent Addition & Degassing: Add a suitable solvent mixture, such as toluene and water (4:1 ratio).[5] Purge the flask with an inert gas (argon or nitrogen) and then sparge the solvent by bubbling the inert gas through the stirred mixture for 20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction's progress by TLC or LCMS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for coupling the substrate with a primary or secondary amine.

  • Setup: In a glovebox or under a strong flow of inert gas, add a Pd precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Add (4-Bromo-2-fluoro-benzyl)-dimethyl-amine (1.0 eq) and the amine coupling partner (1.2 eq).

  • Solvent & Reaction: Add anhydrous, degassed toluene via syringe. Seal the tube and heat the reaction mixture to 100 °C.[10]

  • Monitoring & Workup: Stir vigorously and monitor by LCMS. Upon completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with water.

  • Purification: Filter the mixture through a pad of Celite to remove palladium residues.[10] Wash the organic phase with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

References

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  • Google Patents. (n.d.). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

Sources

Technical Support Center: Regioselectivity in Reactions with (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving (4-Bromo-2-fluoro-benzyl)-dimethyl-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselectivity of reactions with this versatile reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the complexities of your synthetic challenges.

Introduction

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a valuable building block in organic synthesis, offering multiple reaction sites that can be selectively functionalized. The aromatic ring presents opportunities for metal-halogen exchange, directed ortho-metalation, cross-coupling reactions, and nucleophilic aromatic substitution. Understanding the interplay of electronic and steric effects is paramount to controlling the regiochemical outcome of these transformations. This guide will explore the factors that govern regioselectivity and provide actionable protocols to achieve your desired products.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and step-by-step solutions.

Problem 1: Poor Regioselectivity in Lithiation Reactions

Question: I am attempting a lithiation reaction on (4-Bromo-2-fluoro-benzyl)-dimethyl-amine followed by quenching with an electrophile, but I'm getting a mixture of products. How can I favor substitution at a specific position?

Answer: The regioselectivity of lithiation on this substrate is highly dependent on the reaction conditions, particularly the choice of organolithium reagent and temperature. You are likely observing a competition between two primary pathways: lithium-halogen exchange at the C4-Br bond and directed ortho-metalation (DoM) at the C3 position, directed by the dimethylaminomethyl group.[1][2]

Underlying Principles:

  • Lithium-Halogen Exchange: This process is generally faster at very low temperatures (e.g., -78 °C) and is favored with n-butyllithium (n-BuLi). The reaction involves the exchange of the bromine atom for a lithium atom.

  • Directed ortho-Metalation (DoM): The dimethylaminomethyl group is a directing metalation group (DMG) that coordinates to the lithium reagent, directing deprotonation to the adjacent ortho position (C3).[1][2][3] This pathway is often favored at slightly higher temperatures or with stronger, more sterically hindered bases like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA).[1][4]

Solutions to Control Lithiation Regioselectivity:
Desired ProductRecommended Conditions & Rationale
Substitution at C4 (via Li-Br Exchange) Reagent: n-Butyllithium (n-BuLi) (1.1 eq.). Temperature: Strictly maintain -78 °C. Rationale: At this low temperature, the kinetic lithium-halogen exchange is significantly faster than the thermodynamically driven deprotonation at C3.[5]
Substitution at C3 (via DoM) Reagent: sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi) (1.1 eq.). Additive: N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq.). Temperature: -78 °C to -40 °C. Rationale: The stronger base and the chelating agent TMEDA facilitate the deprotonation at the C3 position, which is activated by the directing group.[1][4]
Substitution at C5 (ortho to Fluorine) This is generally less favorable due to the stronger directing ability of the dimethylaminomethyl group. However, under specific conditions with certain bases, lithiation ortho to fluorine can occur. This would require significant optimization.
Problem 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am trying to perform a Suzuki-Miyaura or Buchwald-Hartwig amination reaction at the C4 position of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, but the yields are consistently low. What could be the issue?

Answer: Low yields in palladium-catalyzed cross-coupling reactions with this substrate can often be attributed to catalyst inhibition, side reactions, or suboptimal reaction conditions. The presence of the dimethylaminomethyl group can sometimes interfere with the catalytic cycle.

Underlying Principles:

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester to form a C-C bond.[6][7]

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl bromide and an amine.[8][9][10] Both reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[7][8][9]

Troubleshooting Steps for Cross-Coupling Reactions:
  • Catalyst and Ligand Choice:

    • For Suzuki-Miyaura: Ensure you are using an appropriate palladium catalyst and ligand system. For electron-rich aryl bromides, ligands like SPhos or XPhos can be effective.

    • For Buchwald-Hartwig: Sterically hindered biaryl phosphine ligands (e.g., JohnPhos, RuPhos) are often necessary to promote reductive elimination and prevent catalyst deactivation.[11]

  • Base Selection:

    • The choice of base is critical. For Suzuki reactions, a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often sufficient.[6][12]

    • For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine.[11]

  • Solvent and Temperature:

    • Anhydrous, deoxygenated solvents are crucial to prevent catalyst decomposition. Toluene, dioxane, or THF are commonly used.

    • Optimize the reaction temperature. While many cross-coupling reactions are run at elevated temperatures (80-110 °C), sometimes lower temperatures can minimize side reactions.

  • Potential for Catalyst Inhibition:

    • The tertiary amine of the dimethylaminomethyl group can potentially coordinate to the palladium center and inhibit catalysis. Using a more sterically hindered ligand can sometimes mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: Which position on the aromatic ring is most susceptible to nucleophilic aromatic substitution (SNAr)?

A1: Nucleophilic aromatic substitution (SNAr) is generally difficult on this substrate because it lacks strong electron-withdrawing groups (like a nitro group) ortho or para to a potential leaving group.[13][14][15] The fluorine atom at C2 could potentially act as a leaving group, but the ring is not sufficiently activated for this to be a facile process under standard SNAr conditions. Reactions with very strong nucleophiles under harsh conditions might lead to substitution, but other reaction pathways are generally more favorable.

Q2: How do the fluorine and bromine substituents influence the regioselectivity of electrophilic aromatic substitution?

A2: For electrophilic aromatic substitution, the directing effects of the existing substituents must be considered:

  • -CH₂N(CH₃)₂ (at C1): This is an activating, ortho-, para- directing group due to the electron-donating nature of the alkyl group.[16]

  • -F (at C2): Fluorine is a deactivating but ortho-, para- directing group. It deactivates the ring through its inductive effect but can donate electron density through resonance.[17][18]

  • -Br (at C4): Bromine is also a deactivating, ortho-, para- director for similar reasons as fluorine.[17][18]

The positions ortho to the strongest activating group, the dimethylaminomethyl, are C2 and C6. C2 is already substituted. The position para to it is C4, also substituted. Therefore, electrophilic attack would most likely be directed to C6. However, the deactivating effects of the halogens will make the ring less reactive towards electrophiles overall.

Q3: Can I selectively reduce the bromo group without affecting the other functional groups?

A3: Yes, selective hydrodebromination can be achieved using catalytic hydrogenation. A common method is to use a palladium on carbon (Pd/C) catalyst with a hydrogen source like hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate. This method is generally mild enough to not affect the fluoro or dimethylaminomethyl groups.

Experimental Protocols

Protocol 1: Regioselective Lithiation at C4 and Quench with an Electrophile

This protocol favors lithium-halogen exchange at the C4 position.

Materials:

  • (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Electrophile (e.g., N,N-Dimethylformamide, DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dry ice/acetone bath

Procedure:

  • To a dry, argon-purged flask, add (4-Bromo-2-fluoro-benzyl)-dimethyl-amine (1.0 eq).

  • Dissolve the substrate in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the chosen electrophile (e.g., DMF, 1.2 eq) dropwise and continue stirring at -78 °C for another 2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling at the C4 Position

Materials:

  • (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine (4-Bromo-2-fluoro-benzyl)-dimethyl-amine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 eq).

  • Add the toluene/water solvent mixture.

  • Deoxygenate the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Visualizations

Diagram 1: Competing Lithiation Pathways

This diagram illustrates the two main competing pathways in the lithiation of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

G cluster_start Starting Material cluster_path1 Pathway 1: Li-Br Exchange cluster_path2 Pathway 2: Directed ortho-Metalation start (4-Bromo-2-fluoro-benzyl)-dimethyl-amine cond1 n-BuLi -78 °C start->cond1 cond2 s-BuLi / TMEDA -78 °C to -40 °C start->cond2 int1 4-Lithio Intermediate cond1->int1 prod1 Substitution at C4 int1->prod1 Electrophile (E+) int2 3-Lithio Intermediate cond2->int2 prod2 Substitution at C3 int2->prod2 Electrophile (E+)

Caption: Competing lithiation pathways.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII Ar-Pd(II)-Br(L_n) Pd0->PdII Oxidative Addition Transmetal Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L_n) PdII->PdII_Ar Transmetalation ArB Ar'B(OR)2 ArB->Transmetal Base Base Base->Transmetal PdII_Ar->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd

Caption: Suzuki-Miyaura catalytic cycle.

References

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance.
  • Chemistry LibreTexts. (2022, February 28). Ortho, Para Directing Group.
  • Directing Groups in SE Ar. (n.d.).
  • Wikipedia. (2023, November 29).
  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthren
  • JoVE. (2025, May 22). Video: Directing Effect of Substituents: ortho–para-Directing Groups.
  • StudySmarter. (2023, October 20).
  • Moore, L. P., Hagedorn, Z. J., Barnes, M. E., Dye, M. L. N., & Whitt, L. M. (2023). Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis. Organometallics.
  • BenchChem. (2025). Application Note: Regioselective Lithiation of 4-(Benzyloxy)
  • The Journal of Organic Chemistry Vol. 91 No. 2. (n.d.).
  • 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021, February 20). YouTube.
  • Wikipedia. (2023, December 1).
  • Grokipedia. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Wikipedia. (2023, April 29).
  • Directed (ortho)
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e).... (n.d.).
  • Chemistry LibreTexts. (2023, June 30).
  • Baran Lab. (n.d.).
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.).
  • Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. (1996). Infoscience.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2022, September 24). 16.
  • 18.5 Nucleophilic Aromatic Substitution. (2018, September 20). YouTube.
  • Chemistry Steps. (n.d.).
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Indian Academy of Sciences. (n.d.).
  • Concerted Nucleophilic Arom
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • BenchChem. (2025). Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.
  • Lubaev, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. RSC Publishing.
  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.

Sources

Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your process effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing (4-Bromo-2-fluoro-benzyl)-dimethyl-amine?

A1: There are three primary synthetic routes for the synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine:

  • Reductive Amination of 4-Bromo-2-fluorobenzaldehyde: This is often the preferred method in a scale-up scenario due to its high efficiency and the use of less hazardous materials. It involves the reaction of 4-bromo-2-fluorobenzaldehyde with dimethylamine in the presence of a reducing agent.[1][2][3]

  • Nucleophilic Substitution of 4-Bromo-2-fluorobenzyl Halide: This method utilizes a nucleophilic attack of dimethylamine on a 4-bromo-2-fluorobenzyl halide (e.g., bromide or chloride).[4][5][6] While effective, benzyl halides are lachrymatory and require careful handling.

  • Eschweiler-Clarke Reaction: This classic reaction involves the methylation of a primary or secondary amine.[7][8][9][10][11] In this case, one would start with 4-bromo-2-fluorobenzylamine and react it with formaldehyde and formic acid. This method is particularly useful for methylation and avoids the formation of quaternary ammonium salts.[7][9]

Q2: Which synthetic route is recommended for a large-scale synthesis and why?

A2: For large-scale synthesis, reductive amination is highly recommended . The primary reasons are:

  • Safety: This route avoids the use of highly reactive and irritating benzyl halides.

  • Selectivity: It typically provides high selectivity for the desired tertiary amine with minimal side products.

  • Process Control: The reaction conditions are generally mild and controllable, which is a significant advantage in a manufacturing environment.[2]

Q3: What are the critical process parameters to monitor during the reductive amination?

A3: The critical parameters for a successful reductive amination are:

  • Temperature: The reaction is typically run at or below room temperature to control the rate of reaction and minimize side product formation.

  • pH: Maintaining a slightly acidic pH is crucial for the formation of the iminium ion intermediate without deactivating the amine nucleophile.

  • Stoichiometry of Reagents: The molar ratios of the aldehyde, amine, and reducing agent must be carefully controlled to ensure complete conversion and high yield.

  • Solvent Selection: The choice of solvent is important for solubility of reactants and for facilitating the reaction. Dichloromethane, ethyl acetate, and tetrahydrofuran are commonly used.[1]

Troubleshooting Guide

Problem 1: Low Yield of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine
Possible Cause Troubleshooting Step Scientific Rationale
Incomplete reaction1. Monitor the reaction progress using an appropriate analytical technique (TLC, GC, or HPLC).2. If the reaction has stalled, consider adding a small additional portion of the reducing agent.Incomplete reaction is a common issue. Real-time monitoring allows for timely intervention. The reducing agent can sometimes be consumed by side reactions or degrade over time.
Sub-optimal pH1. Measure the pH of the reaction mixture.2. If the pH is too high or too low, adjust it to the optimal range (typically 5-7) using a mild acid (e.g., acetic acid) or base.The formation of the iminium ion intermediate is pH-dependent. A pH that is too low will protonate the amine, reducing its nucleophilicity, while a pH that is too high will inhibit the formation of the iminium ion.
Poor quality of reagents1. Verify the purity of the starting materials (4-bromo-2-fluorobenzaldehyde and dimethylamine) and the reducing agent.2. Use freshly opened or properly stored reagents.Impurities in the starting materials can interfere with the reaction. The reducing agent, especially borohydride-based reagents, can be sensitive to moisture and degrade over time.
Problem 2: Formation of an Unexpected Impurity
Possible Cause Troubleshooting Step Scientific Rationale
Formation of a carbinolamine intermediate1. Ensure the reaction is carried out under anhydrous conditions.2. If water is present, the carbinolamine intermediate may be stable and not proceed to the iminium ion.The initial reaction between the aldehyde and the amine forms a carbinolamine, which then dehydrates to the iminium ion. The presence of excess water can shift the equilibrium back towards the carbinolamine.
Side reaction with the solvent1. Consider changing the solvent to a more inert option.2. For example, if using a protic solvent, switch to an aprotic solvent like THF or DCM.Some solvents can participate in side reactions. For instance, protic solvents can compete with the amine in reacting with the aldehyde.
Over-reduction of the aldehyde1. Add the reducing agent portion-wise to the reaction mixture.2. Maintain a low reaction temperature.If the reducing agent is added too quickly or at a high temperature, it can reduce the starting aldehyde to the corresponding alcohol (4-bromo-2-fluorobenzyl alcohol) before it has a chance to react with the amine.

Visualizing the Troubleshooting Workflow

cluster_start Start: Low Yield cluster_check1 Check Reaction Completion cluster_action1 Action cluster_check2 Check pH cluster_action2 Action cluster_check3 Check Reagent Quality cluster_action3 Action cluster_end Resolution start Low Yield of Product check_completion Monitor by TLC/GC/HPLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete Yes complete Reaction Complete check_completion->complete No add_reductant Add more reducing agent incomplete->add_reductant check_ph Measure pH complete->check_ph end Yield Improved add_reductant->end ph_issue pH out of range (5-7) check_ph->ph_issue Yes ph_ok pH is optimal check_ph->ph_ok No adjust_ph Adjust pH with mild acid/base ph_issue->adjust_ph check_reagents Verify reagent purity ph_ok->check_reagents adjust_ph->end reagent_issue Impure or degraded reagents check_reagents->reagent_issue Yes reagent_ok Reagents are pure check_reagents->reagent_ok No use_fresh_reagents Use fresh, high-purity reagents reagent_issue->use_fresh_reagents reagent_ok->end Consult further use_fresh_reagents->end

Caption: Troubleshooting workflow for low yield.

Recommended Experimental Protocol: Reductive Amination

This protocol details the synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine via reductive amination.

Materials:

  • 4-Bromo-2-fluorobenzaldehyde[12][13]

  • Dimethylamine (2 M solution in THF)

  • Sodium triacetoxyborohydride (STAB)[1][2]

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 4-bromo-2-fluorobenzaldehyde (1.0 eq) and dissolve it in dichloromethane.

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Add dimethylamine solution (1.2 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

  • pH Adjustment: Add a catalytic amount of acetic acid (0.1 eq) to the reaction mixture.

  • Iminium Formation: Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the iminium ion.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in dichloromethane. Add this slurry portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or GC until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Data Summary

ParameterRecommended ValueRationale
Reactant Ratio
Aldehyde:Amine:Reducing Agent1 : 1.2 : 1.5A slight excess of the amine and reducing agent ensures complete conversion of the limiting aldehyde.
Temperature 0 °C to Room TemperatureLow initial temperature controls the exothermic reaction and minimizes side products.
Reaction Time 2 - 4 hoursTypical reaction time for this transformation, but should be monitored by an appropriate analytical method.
pH 5 - 7Optimal for the formation of the iminium ion intermediate.
Solvent Dichloromethane (DCM)A good aprotic solvent that dissolves the reactants and is relatively inert under the reaction conditions.

Mechanistic Overview

The reductive amination proceeds through a two-step sequence within a single pot:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of dimethylamine on the carbonyl carbon of 4-bromo-2-fluorobenzaldehyde. This is followed by dehydration to form a reactive iminium ion intermediate.

  • Reduction: The hydride from sodium triacetoxyborohydride then attacks the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product.

cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction A Aldehyde + Dimethylamine B Carbinolamine Intermediate A->B + H+ C Iminium Ion B->C - H2O D Iminium Ion E Tertiary Amine Product D->E + [H-] (from STAB)

Caption: Mechanism of Reductive Amination.

References

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • J&K Scientific LLC. (2021-02-08). Eschweiler-Clarke Reaction. [Link]

  • PMC - PubMed Central - NIH. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • SynArchive. Eschweiler-Clarke Reaction. [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]

  • PrepChem.com. Synthesis of 4-bromo-N,N-dimethylbenzylamine. [Link]

  • The Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • PubChem. 4-Bromo-2-fluorobenzaldehyde. [Link]

  • ResearchGate. (2025-08-10). Boron reagents for reductive amination. [Link]

  • ResearchGate. (2025-08-07). Reductive Amination of Aliphatic Carbonyls Using Low-Valent Titanium Reagent: A Convenient Route to Free Primary Amines. [Link]

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Validation & Comparative

Analytical methods for the characterization of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Analytical Characterization of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation and purity assessment of novel chemical entities are paramount. (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, a halogenated benzylamine, represents a class of compounds often utilized as critical intermediates in the development of active pharmaceutical ingredients (APIs). The presence of bromine and fluorine imparts unique chemical properties that can be pivotal for biological activity and subsequent molecular interactions. Consequently, a robust, multi-faceted analytical approach is not merely a quality control measure but a foundational component of the research and development lifecycle.

This guide provides a comparative analysis of the essential analytical techniques required for the comprehensive characterization of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine. We will delve into the causality behind experimental choices, offering field-proven insights to guide researchers in establishing self-validating analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of each atom. For a molecule like (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable for unambiguous structural confirmation.

Expertise & Causality: The choice of NMR is dictated by its ability to map the precise connectivity of atoms. The ¹H NMR provides information on the number and environment of protons, ¹³C NMR details the carbon skeleton, and ¹⁹F NMR offers a highly sensitive probe for the fluorine-containing moiety. The significant chemical shift dispersion and the characteristic coupling constants (J-values) between ¹H, ¹³C, and ¹⁹F nuclei allow for a definitive assignment of the substitution pattern on the aromatic ring, which is critical for distinguishing between isomers that may arise during synthesis.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the distinct electronic environments of the aromatic, benzylic, and methyl protons. The fluorine and bromine atoms exert significant electronic effects, influencing the chemical shifts of the aromatic protons.

¹³C and ¹⁹F NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H data by identifying all carbon atoms, including quaternary carbons. The large one-bond carbon-fluorine coupling (¹JCF) is a key diagnostic feature. ¹⁹F NMR is highly specific and sensitive, providing a clear signal for the single fluorine atom, with its chemical shift being indicative of the electronic environment.

Table 1: Predicted NMR Data for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

NucleusPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H~7.4ddJHF ≈ 8 Hz, JHH ≈ 2 HzAr-H (ortho to Br)
¹H~7.2tJHH ≈ 8 HzAr-H (ortho to CH₂)
¹H~7.1ddJHH ≈ 8 Hz, JHH ≈ 2 HzAr-H (ortho to F)
¹H~3.4s--CH₂-N
¹H~2.2s--N(CH₃)₂
¹³C~160 (d)d¹JCF ≈ 245 HzC-F
¹³C~135 (d)dJCCF ≈ 3 HzC-CH₂
¹³C~130 (d)dJCCF ≈ 5 HzC-H (ortho to Br)
¹³C~128 (d)dJCCF ≈ 8 HzC-H (ortho to F)
¹³C~120 (d)dJCCF ≈ 25 HzC-Br
¹³C~115 (d)dJCCF ≈ 20 HzC-H (ortho to CH₂)
¹³C~58s--CH₂-N
¹³C~45s--N(CH₃)₂
¹⁹F-110 to -120m-Ar-F

Note: Predicted values. Actual shifts can vary based on solvent and experimental conditions.[1]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a powerful destructive technique that provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.

Expertise & Causality: For halogenated compounds, MS is particularly informative. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum for any fragment containing a bromine atom, serving as an unmistakable signature for the presence of bromine in the molecule. This self-validating feature is crucial for confirming the elemental composition.

Expected Fragmentation: Electron Ionization (EI) would likely induce the cleavage of the C-N bond to form the stable benzylic carbocation, which would be the base peak.

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z corresponding to C₉H₁₁⁷⁹BrFN⁺ and C₉H₁₁⁸¹BrFN⁺.

  • Base Peak ([M-N(CH₃)₂]⁺): Cleavage of the dimethylamino group to give the (4-Bromo-2-fluorobenzyl) cation. This will also exhibit the characteristic 1:1 isotopic pattern.

Table 2: Key Expected Mass Spectrometry Peaks

m/z (for ⁷⁹Br/⁸¹Br)AssignmentKey Feature
231 / 233[M]⁺Molecular Ion, confirms MW
187 / 189[M - N(CH₃)₂]⁺Benzylic carbocation, likely base peak
44[CH₂N(CH₃)₂]⁺Dimethylaminomethyl fragment

High-Performance Liquid Chromatography (HPLC): The Purity Benchmark

HPLC is the gold standard for assessing the purity of a compound and quantifying impurities.[2] Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products.

Expertise & Causality: The choice of a reversed-phase HPLC method (e.g., using a C18 column) is logical for a moderately polar compound like (4-Bromo-2-fluoro-benzyl)-dimethyl-amine. The method's trustworthiness is established through validation, as outlined by the International Conference on Harmonisation (ICH) guidelines, which includes assessing specificity, linearity, accuracy, and precision.[2] A UV detector is suitable as the benzene ring provides strong chromophores.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedSample AmountDestructive?Primary Use
NMR Atomic connectivity, 3D structure5-10 mgNoStructure Elucidation
MS Molecular weight, fragmentation<1 mgYesStructure Confirmation
HPLC Purity, quantification of impurities<1 mgNo (sample recoverable)Purity Assessment
Elemental Analysis Elemental composition (%C, H, N)2-5 mgYesFormula Confirmation
FTIR Presence of functional groups<1 mgNoFunctional Group ID

Integrated Analytical Workflow

A comprehensive characterization relies on the logical integration of these techniques. No single method is sufficient. The following workflow ensures a thorough and validated analysis.

G cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 Confirmatory Analysis cluster_3 Final Validation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product HPLC HPLC Purity Check Purification->HPLC Purified Sample NMR NMR (1H, 13C, 19F) HPLC->NMR Purity >95% MS Mass Spectrometry NMR->MS FTIR FTIR MS->FTIR EA Elemental Analysis FTIR->EA Final_Report Certificate of Analysis EA->Final_Report All data consistent

Caption: Integrated workflow for compound characterization.

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition:

    • Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C spectrum.

    • Acquire a ¹⁹F spectrum.

  • Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate peaks and assign them to the molecular structure.

Protocol 2: High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is a common starting point. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject 5-10 µL of the sample solution.

    • Run the gradient method and monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

  • Data Interpretation: Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 3: Mass Spectrometry (GC-MS)
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at 10-20°C/min.

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Analysis: Inject 1 µL of the sample into the GC. The MS will acquire spectra across the entire chromatographic run.

  • Data Interpretation: Analyze the mass spectrum of the peak corresponding to the target compound. Identify the molecular ion and key fragment ions. Compare the observed isotopic pattern for bromine-containing fragments with the theoretical pattern.[3]

References

  • Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link].

  • PubChem. (4-Bromo-2-fluorophenyl)methanamine. National Center for Biotechnology Information. Available from: [Link].

  • Spectrochem. Home. Spectrochem. Available from: [Link].

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link].

  • PubChem. (4-Bromo-2-methoxy-benzyl)-dimethyl-amine. National Center for Biotechnology Information. Available from: [Link].

  • Google Patents. EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof.
  • ResearchGate. Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. Available from: [Link].

  • PubMed. SYNTHESIS AND STUDY OF HALOGENATED BENZYLAMIDES OF SOME ISOCYCLIC AND HETEROCYCLIC ACIDS AS POTENTIAL ANTICONVULSANTS. National Center for Biotechnology Information. Available from: [Link].

  • ACS Publications. Direct Amidation of Tertiary N-Benzylamines | Organic Letters. Available from: [Link].

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A Comparative Guide to the Purity Analysis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a halogenated benzylamine derivative, a class of compounds frequently utilized as key building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). The precise molecular architecture, featuring bromine and fluorine substitutions on the phenyl ring, makes it a valuable intermediate for introducing specific functionalities and modulating the pharmacokinetic properties of target drug molecules.

Given its role in drug development, ensuring the purity of this intermediate is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final API.[1] Even trace impurities can carry through the synthetic pathway, potentially leading to the formation of undesired side products, impacting the stability of the drug substance, or introducing toxicological risks.[1]

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore a robust, validated HPLC method, compare its performance against alternative techniques like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and provide the technical rationale behind the selection of specific experimental parameters. All methodologies are presented in accordance with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

For the routine quality control and purity determination of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, a reversed-phase HPLC (RP-HPLC) method with UV detection is the industry standard. This technique offers an excellent balance of resolution, sensitivity, and robustness for non-volatile, UV-active compounds.

Causality Behind Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is selected for its hydrophobic character, which provides effective retention for the aromatic ring of the analyte.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is employed. The tertiary amine in the analyte (pKa ≈ 8.4-9.0) requires pH control to ensure a consistent protonation state. Operating at a neutral pH (e.g., pH 7.0) with a phosphate buffer minimizes peak tailing, a common issue with basic compounds, by suppressing interactions with residual acidic silanols on the silica support.

  • Detection: The benzene ring is a strong chromophore. A photodiode array (PDA) detector is ideal, allowing for simultaneous monitoring across a range of wavelengths to assess peak purity and select the optimal wavelength for quantification (typically near the absorbance maximum, ~220 nm).

Experimental Protocol: HPLC-UV Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, then return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detector, monitoring at 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL solution.

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

  • Analysis and Purity Calculation:

    • Inject the standard and sample solutions.

    • Purity is determined by area percent calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing SamplePrep Sample & Standard Preparation (0.1 mg/mL) Injection Inject Sample (10 µL) SamplePrep->Injection MobilePhase Mobile Phase Preparation (pH 7.0) System HPLC System Setup (Column, Gradient, Temp) MobilePhase->System System->Injection Separation Chromatographic Separation Injection->Separation Detection PDA Detection (220 nm) Separation->Detection Integration Peak Integration Detection->Integration Report Purity Calculation (Area % Report) Integration->Report

Caption: Workflow for HPLC purity determination of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Comparative Analytical Techniques

While HPLC is a robust primary method, other techniques offer distinct advantages for specific analytical challenges. Here, we compare HPLC with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a high-pressure evolution of HPLC that utilizes columns packed with sub-2 µm particles.[5] This fundamental difference leads to significant gains in efficiency, speed, and sensitivity.[6][7]

Expertise & Experience: The primary driver for choosing UPLC over HPLC is throughput. In a drug development environment where dozens of samples from process optimization or stability studies need to be analyzed, reducing a 22-minute HPLC run to under 5 minutes provides a monumental increase in productivity.[6] Furthermore, the enhanced resolution can separate closely eluting impurities that might co-elute and be hidden under the main peak in an HPLC chromatogram.[6][8]

  • Instrumentation:

    • UPLC system capable of operating at pressures >1000 bar.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 20 mM Ammonium Formate buffer, pH adjusted to 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 70% B over 2.5 minutes, hold at 70% B for 0.5 minutes, then return to 20% B and equilibrate for 1 minute.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Detection: PDA detector, monitoring at 220 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Prepare standard and sample solutions as described for the HPLC method.

Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful orthogonal technique, meaning it separates compounds based on different chemical principles than HPLC. It is the gold standard for analyzing volatile and semi-volatile compounds.[1]

Expertise & Experience: GC-MS is not the primary choice for purity analysis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine itself due to the compound's relatively high boiling point and potential for on-column degradation. However, it is an invaluable complementary technique. Its primary application here is to identify and quantify volatile impurities that HPLC cannot, such as residual solvents from the synthesis (e.g., THF, Toluene, Dichloromethane).[1][9] Additionally, the mass spectrometer provides structural information, offering definitive identification of unknown impurity peaks, which a UV detector cannot.

  • Instrumentation:

    • GC system with a split/splitless injector and a Mass Spectrometric (MS) detector.

  • Chromatographic Conditions:

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: 40 °C for 3 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Scan Range: 40-450 amu.

  • Sample Preparation:

    • Accurately weigh ~50 mg of the sample into a headspace vial or dissolve in a suitable high-purity solvent (e.g., DMSO) for direct injection.

Performance Comparison Summary

The choice of analytical technique depends on the specific goal, whether it is routine quality control, high-throughput screening, or comprehensive impurity identification.

FeatureHPLC-UV UPLC-UV GC-MS
Principle Liquid-solid partitioningLiquid-solid partitioningGas-solid partitioning & mass-to-charge ratio
Analyte Suitability Non-volatile, UV-active compoundsNon-volatile, UV-active compoundsVolatile & thermally stable compounds
Primary Use Case Routine Purity Assay & QC High-Throughput Analysis & High-Resolution Separations Residual Solvents & Volatile Impurity ID
Typical Run Time 20-30 minutes3-5 minutes[6]20-40 minutes
Resolution GoodExcellent[6]Very High (for volatile analytes)
Sensitivity (LOD) ~0.01%~0.005%<10 ppm (for specific volatiles)
Solvent Consumption HighLow[6][7]Very Low
Structural Info No (Peak Purity via PDA)No (Peak Purity via PDA)Yes (Mass Spectrum)

Method Validation: Ensuring Trustworthiness

A core tenet of scientific integrity is that any analytical method must be validated to demonstrate it is "suitable for its intended purpose."[10] Validation is performed according to ICH Q2(R1) guidelines and involves assessing a series of performance parameters to ensure the data generated is accurate, precise, and reliable.[2][3][11]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] This is often demonstrated through forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an analyte can be reliably detected and quantified, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature), providing an indication of its reliability during normal usage.

Conclusion

The purity analysis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine is best served by a multi-faceted analytical approach. A well-validated RP-HPLC method stands as the ideal choice for routine quality control, offering reliable and accurate purity assessments. For laboratories requiring higher throughput and superior resolving power for complex impurity profiles, UPLC presents a compelling, high-performance alternative. Finally, GC-MS should be integrated into the overall analytical strategy as an essential orthogonal tool for the identification of volatile impurities and the definitive structural confirmation of unknown peaks. By judiciously applying these techniques and adhering to rigorous validation standards, researchers and drug developers can ensure the quality and consistency of this critical pharmaceutical intermediate.

References

  • ICH Q2 (R1) Validation of Analytical Procedures: A Step-by-Step Approach. PharmD Info. Available from: [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. ResearchGate. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech. Available from: [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost | GMP Insiders. GMP Insiders. Available from: [Link]

  • HPLC vs UPLC - What's the Difference?. Chromatography Today. Available from: [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. Azojono. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Available from: [Link]

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A Comparative Guide to (4-Bromo-2-fluoro-benzyl)-dimethyl-amine and Other Substituted Benzylamines for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Benzylamine Scaffold in Drug Discovery

Substituted benzylamines are a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. The benzylamine motif, consisting of a benzyl group linked to an amine, offers a remarkable degree of synthetic tractability. The aromatic ring and the amine functionality can be readily modified, allowing for the precise tuning of physicochemical properties such as lipophilicity, electronic character, and steric profile. These molecular adjustments directly translate into altered affinities and efficacies at various biological targets, making the benzylamine scaffold a privileged structure in the design of novel therapeutics.

This guide provides a comprehensive comparison of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, a di-halogenated N,N-dimethylbenzylamine, with other substituted benzylamines. We will delve into its synthesis, predicted physicochemical properties, and anticipated biological activities based on robust structure-activity relationship (SAR) data from closely related analogues. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols to facilitate further investigation.

Physicochemical Properties: The Impact of Halogenation and N,N-Dimethylation

The introduction of a bromine atom at the 4-position and a fluorine atom at the 2-position of the benzyl ring, combined with N,N-dimethylation of the amine, is expected to significantly influence the molecule's properties compared to unsubstituted benzylamine and other derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted pKa
BenzylamineC₇H₉N107.151.099.34
N,N-DimethylbenzylamineC₉H₁₃N135.211.988.94
4-BromobenzylamineC₇H₈BrN186.051.909.05
2-FluorobenzylamineC₇H₈FN125.141.258.70
(4-Bromo-2-fluoro-benzyl)-dimethyl-amine C₉H₁₁BrFN 232.10 2.95 ~8.5
4-Bromo-N,N-dimethylbenzylamineC₉H₁₂BrN214.102.718.85
2-Fluoro-N,N-dimethylbenzylamineC₉H₁₂FN153.202.068.60

Note: LogP and pKa values are predicted using computational models and are for comparative purposes.

The combined electron-withdrawing effects of bromine and fluorine are anticipated to decrease the basicity (pKa) of the tertiary amine in (4-Bromo-2-fluoro-benzyl)-dimethyl-amine compared to its non-fluorinated or non-brominated counterparts. This reduction in basicity can have profound implications for its interaction with biological targets and its pharmacokinetic profile. Furthermore, the presence of two halogen atoms is predicted to significantly increase the lipophilicity (LogP) of the molecule, which may enhance its ability to cross cellular membranes, including the blood-brain barrier.

Synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine and Analogues

The synthesis of N,N-dimethylbenzylamines is typically achieved through two primary routes: reductive amination of the corresponding benzaldehyde or direct N-alkylation of the benzylamine with a methylating agent. For (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, the more common and efficient method involves the reaction of 4-bromo-2-fluorobenzyl bromide with dimethylamine.

General Synthetic Workflow

G cluster_0 Route 1: N-Alkylation cluster_1 Route 2: Reductive Amination A 4-Bromo-2-fluorobenzyl bromide C (4-Bromo-2-fluoro-benzyl)-dimethyl-amine A->C Base (e.g., K2CO3) Solvent (e.g., ACN) B Dimethylamine B->C D 4-Bromo-2-fluorobenzaldehyde F Imine Intermediate D->F E Dimethylamine E->F G (4-Bromo-2-fluoro-benzyl)-dimethyl-amine F->G Reducing Agent (e.g., NaBH(OAc)3)

Caption: Synthetic routes to (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Experimental Protocol: Synthesis via N-Alkylation

This protocol describes a general method for the synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine from 4-bromo-2-fluorobenzyl bromide.

Materials:

  • 4-Bromo-2-fluorobenzyl bromide

  • Dimethylamine (2 M solution in THF or as a gas)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, dropping funnel

Procedure:

  • To a stirred solution of 4-bromo-2-fluorobenzyl bromide (1.0 eq) in acetonitrile (10 mL/mmol) in a round-bottom flask, add potassium carbonate (2.0 eq).

  • Add dimethylamine (2.0-3.0 eq) to the mixture. If using a solution, add it dropwise. If using gas, bubble it through the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Comparative Biological Activity

Substituted benzylamines are known to interact with a variety of biological targets, most notably monoamine oxidases (MAOs) and serotonin (5-HT) receptors. The specific substitution pattern on the benzyl ring and the nature of the amine substituents dictate the affinity and selectivity for these targets.

Monoamine Oxidase (MAO) Inhibition

MAOs are enzymes responsible for the degradation of monoamine neurotransmitters. They exist in two isoforms, MAO-A and MAO-B. Inhibition of these enzymes can lead to increased levels of neurotransmitters, a mechanism exploited in the treatment of depression (MAO-A inhibitors) and neurodegenerative diseases like Parkinson's disease (MAO-B inhibitors).

Structure-Activity Relationship Insights:

  • Halogenation: The presence of halogens on the aromatic ring can influence both the potency and selectivity of MAO inhibition. Electron-withdrawing groups, such as halogens, can impact the electronic environment of the benzylamine, affecting its interaction with the enzyme's active site.

  • N-Alkylation: N,N-dimethylation generally results in a different pharmacological profile compared to primary or secondary benzylamines.

Comparative IC₅₀ Values for MAO Inhibition (Hypothetical and Literature-Based)

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (MAO-B/MAO-A)
4-Bromobenzylamine~5.0~0.80.16
2-Fluorobenzylamine~10.0~2.50.25
(4-Bromo-2-fluoro-benzyl)-dimethyl-amine Predicted: 1-10 Predicted: 0.1-1.0 Predicted: MAO-B selective
Selegiline (Reference)>100.01>1000
Clorgyline (Reference)0.0081.50.005

Note: The values for the target compound are predictive and require experimental validation. Reference values are from literature.

Serotonin (5-HT) Receptor Binding

Substituted benzylamines are also known to interact with various serotonin receptors, with the 5-HT₂ family (5-HT₂ₐ, 5-HT₂₈, 5-HT₂C) being of particular interest due to their roles in mood, cognition, and psychosis.

Structure-Activity Relationship Insights:

  • Halogenation: Halogen substitution on the aromatic ring is a well-established strategy for modulating affinity and functional activity at 5-HT receptors. For example, in the related phenethylamine class, 4-bromo substitution is a key feature of the potent 5-HT₂ₐ receptor agonist 2C-B.

  • N,N-Dimethylation: This modification can influence receptor subtype selectivity and intrinsic activity (agonist vs. antagonist).

The 4-bromo-2-fluoro substitution pattern on the N,N-dimethylbenzylamine scaffold could result in significant affinity for 5-HT₂ receptors. The electronic and steric properties of these substituents will likely govern the binding orientation within the receptor pocket.

Comparative Kᵢ Values for 5-HT₂ₐ Receptor Binding (Hypothetical and Literature-Based)

CompoundKᵢ (nM) for 5-HT₂ₐ
N,N-Dimethylbenzylamine>1000
4-Bromo-N,N-dimethylbenzylamine~100-500
(4-Bromo-2-fluoro-benzyl)-dimethyl-amine Predicted: 10-100
Ketanserin (Reference Antagonist)~1-2
DOI (Reference Agonist)~5-10

Note: The values for the target compound are predictive and require experimental validation. Reference values are from literature.

Antimicrobial Activity

Some halogenated benzylamine derivatives have demonstrated antimicrobial properties. The lipophilicity conferred by halogen atoms can facilitate the passage of these compounds through bacterial cell membranes.

Structure-Activity Relationship Insights:

  • Halogen Type and Position: The nature and position of the halogen substituent can impact the spectrum and potency of antimicrobial activity. Bromine-containing compounds have shown notable activity against certain bacterial strains.

The di-halogenated nature of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine suggests it may possess antimicrobial activity, which would warrant investigation.

Comparative Minimum Inhibitory Concentration (MIC) Values (Hypothetical)

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Benzylamine>256>256
4-Bromobenzylamine64-128128-256
(4-Bromo-2-fluoro-benzyl)-dimethyl-amine Predicted: 16-64 Predicted: 64-128
Ciprofloxacin (Reference)0.25-10.015-0.12

Note: The values for the target compound are predictive and require experimental validation. Reference values are from literature.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine and its analogues, the following experimental protocols are recommended.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay determines the inhibitory potency (IC₅₀) of test compounds against recombinant human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the diluted compounds, a vehicle control (DMSO), and reference inhibitors.

  • Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the kynuramine substrate.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

5-HT₂ₐ Receptor Radioligand Binding Assay

This assay measures the binding affinity (Kᵢ) of test compounds for the human 5-HT₂ₐ receptor using a competitive binding format.[1]

Materials:

  • Membrane preparations from cells expressing the human 5-HT₂ₐ receptor

  • [³H]Ketanserin (radioligand)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds and reference compounds (e.g., Ketanserin, DOI) dissolved in DMSO

  • Non-specific binding control (e.g., a high concentration of a known 5-HT₂ₐ ligand)

  • 96-well filter plates (e.g., GF/B)

  • Vacuum filtration manifold

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • In a 96-well plate, combine the receptor membrane preparation, the radioligand ([³H]Ketanserin) at a concentration near its K₋, and varying concentrations of the test compound.

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor).

  • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to reach binding equilibrium.

  • Terminate the assay by rapid filtration through the filter plate using a vacuum manifold, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Workflow for Compound Evaluation

G A Synthesize (4-Bromo-2-fluoro-benzyl)-dimethyl-amine and Analogues B Physicochemical Characterization (pKa, LogP, Solubility) A->B C Biological Screening A->C D MAO Inhibition Assay (MAO-A & MAO-B) C->D E 5-HT Receptor Binding Assay (e.g., 5-HT2A) C->E F Antimicrobial Susceptibility Testing (MIC Determination) C->F G Data Analysis and SAR D->G E->G F->G H Lead Compound Identification G->H

Caption: A generalized workflow for the synthesis and evaluation of novel benzylamine derivatives.

Conclusion and Future Directions

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine represents an intriguing, yet underexplored, substituted benzylamine with the potential for unique biological activities. Based on established structure-activity relationships, the combination of 4-bromo and 2-fluoro substitution on the N,N-dimethylbenzylamine scaffold is predicted to result in a lipophilic, moderately basic compound with potential for selective MAO-B inhibition and significant affinity for 5-HT₂ receptors. Furthermore, its halogenated structure suggests the possibility of antimicrobial properties.

The true pharmacological profile of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine can only be elucidated through empirical investigation. The detailed synthetic and biological evaluation protocols provided in this guide offer a clear path for researchers to synthesize this compound and its analogues, and to systematically compare their performance against established benchmarks. Such studies will not only characterize this specific molecule but also contribute to a deeper understanding of the structure-activity relationships governing the diverse biological effects of substituted benzylamines, ultimately aiding in the rational design of novel therapeutic agents.

References

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A Researcher's Guide to Investigating the Biological Efficacy of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Benzylamine Derivative

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a synthetic organic compound characterized by a halogenated benzylamine scaffold. While specific biological activity for this particular molecule is not yet extensively documented in publicly available literature, its structural motifs—a dimethylamine group and a bromo-fluoro substituted phenyl ring—are present in a wide array of pharmacologically active agents.[1][2][3][4] The dimethylamine pharmacophore is a common feature in FDA-approved drugs with diverse therapeutic applications, including antihistaminic, anticancer, and analgesic properties.[1][2][3][4] Furthermore, the inclusion of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and target affinity.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the biological efficacy of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine. We will explore potential therapeutic avenues based on its chemical structure, propose a tiered screening strategy with detailed experimental protocols, and identify suitable comparator compounds to benchmark its performance.

Hypothesized Biological Targets and Therapeutic Areas

The structural features of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine suggest several potential biological targets and therapeutic areas for investigation:

  • Oncology: Many kinase inhibitors and other anti-cancer agents possess substituted benzylamine structures. The halogens on the phenyl ring could facilitate interactions within the ATP-binding pocket of various kinases.

  • Neuroscience: The dimethylamine moiety is a common feature in compounds targeting G-protein coupled receptors (GPCRs) and neurotransmitter transporters in the central nervous system. For instance, many antidepressants and antipsychotics contain this functional group.

  • Infectious Diseases: Benzylamine derivatives have been explored for their antibacterial and antifungal properties. The lipophilicity imparted by the halogen atoms may enhance membrane permeability, a key factor for antimicrobial activity.

Comparator Compounds for Benchmarking

To objectively evaluate the efficacy of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, it is crucial to include well-characterized comparator compounds in all biological assays. The choice of comparators will depend on the specific biological question being addressed.

Comparator CompoundRationale for Selection
Sorafenib A multi-kinase inhibitor with a substituted benzylamine-like structure. Useful as a positive control in kinase inhibition and cancer cell proliferation assays.
Imipramine A tricyclic antidepressant with a dimethylamine group. A relevant comparator for assays investigating effects on neurotransmitter reuptake or GPCR binding.
Ciprofloxacin A broad-spectrum fluoroquinolone antibiotic. A suitable positive control for antibacterial screening assays.
(4-Bromo-2-fluoro-benzyl)-amine A close structural analog lacking the dimethyl groups. This helps to elucidate the contribution of the dimethylamine moiety to any observed biological activity.

A Tiered Strategy for Biological Screening

A systematic, tiered approach is recommended to efficiently screen (4-Bromo-2-fluoro-benzyl)-dimethyl-amine for biological activity. This strategy begins with broad, high-throughput assays and progresses to more specific and complex model systems.

G A Tier 1: Primary Screening (In Vitro Assays) B Tier 2: Secondary Screening (Cell-Based Assays) A->B Active 'Hits' C Tier 3: Target Identification & Validation B->C Confirmed 'Hits' D Tier 4: In Vivo Efficacy Studies C->D Validated Lead

Caption: A tiered approach to biological screening.

Experimental Protocols

The following are detailed protocols for key experiments in the initial tiers of the screening cascade.

Tier 1: In Vitro Kinase Inhibition Assay (Example: VEGFR2)

This assay will determine if (4-Bromo-2-fluoro-benzyl)-dimethyl-amine can directly inhibit the activity of a purified kinase enzyme.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • (4-Bromo-2-fluoro-benzyl)-dimethyl-amine and comparator compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine and comparator compounds in DMSO.

  • Add 50 nL of the compound solutions to the wells of a 384-well plate. Include DMSO-only wells as a negative control.

  • Add 5 µL of a solution containing the VEGFR2 enzyme and the Poly(Glu, Tyr) substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.

  • Measure the luminescence signal using a plate reader.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Cell Proliferation Assay (Example: Human Umbilical Vein Endothelial Cells - HUVECs)

This assay will assess the effect of the compound on the growth of a relevant cell line.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • (4-Bromo-2-fluoro-benzyl)-dimethyl-amine and comparator compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Clear-bottom, white-walled 96-well cell culture plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in 100 µL of EGM-2 medium.

  • Allow the cells to attach and grow for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare a serial dilution of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine and comparator compounds in EGM-2 medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include medium with DMSO only as a negative control.

  • Incubate the cells for 72 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Data Analysis:

Calculate the percent cell viability for each compound concentration relative to the DMSO control. Plot the percent viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Hypothetical Signaling Pathway for a Kinase Inhibitor

Should (4-Bromo-2-fluoro-benzyl)-dimethyl-amine show activity as a kinase inhibitor, a potential mechanism of action could involve the disruption of a key signaling pathway in cancer cells, such as the VEGF signaling pathway.

G cluster_cell Endothelial Cell VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Compound (4-Bromo-2-fluoro-benzyl) -dimethyl-amine Compound->VEGFR2 Inhibits

Caption: A potential signaling pathway inhibited by the test compound.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial biological evaluation of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine. The proposed tiered approach, beginning with broad in vitro screening and progressing to more complex cellular assays, allows for a systematic and resource-efficient investigation of its potential therapeutic value. Positive results in these initial assays would warrant further studies to identify the specific molecular target(s), elucidate the mechanism of action, and evaluate in vivo efficacy and safety. The structural novelty of this compound, combined with the known pharmacological importance of its constituent chemical motifs, makes it a compelling candidate for further research and development.

References

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Structure-Activity Relationship of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine analogs, focusing on their potential as enzyme inhibitors. We will explore the synthetic rationale, compare the biological activities of key analogs, and provide detailed experimental protocols to support further research and development in this area. Our discussion is grounded in established scientific principles and supported by experimental data from peer-reviewed literature.

Introduction: The Benzylamine Scaffold in Drug Discovery

Substituted benzylamines are a versatile class of compounds with a wide range of pharmacological activities, including enzyme inhibition and antimicrobial effects. The central benzylamine core allows for systematic modifications at both the aromatic ring and the amine moiety, providing a rich landscape for SAR studies. The specific scaffold of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine presents a unique combination of electronic and steric properties conferred by the halogen substituents, which can significantly influence its interaction with biological targets. This guide will focus on the potential of these analogs as inhibitors of Monoamine Oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters and a target for the treatment of neurodegenerative diseases.[1]

Core Structure and Numbering

The fundamental structure of the (4-Bromo-2-fluoro-benzyl)-dimethyl-amine scaffold is presented below, with the standard numbering of the phenyl ring. Modifications at the R1, R2, R3, and R4 positions on the phenyl ring, as well as alterations to the N,N-dimethylamino group, are the primary focus of SAR studies.

Caption: General structure of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine with phenyl ring numbering.

Structure-Activity Relationship Analysis: MAO-B Inhibition

The following table summarizes the MAO-B inhibitory activity of a series of substituted benzylamine analogs. While a complete SAR study for the exact (4-Bromo-2-fluoro-benzyl)-dimethyl-amine scaffold is not available in a single report, we can infer the likely impact of various substituents based on data from closely related benzylamine and benzylamine-sulfonamide series.[1] The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDR1 (para)R2 (ortho)R3 (meta)Amine MoietyMAO-B IC50 (µM)Selectivity (MAO-A/MAO-B)
1 (Reference) BrFH-N(CH3)2Hypothesized PotentTo be determined
2 HHH-NH-CH2-C≡CH>100-
3 O-benzylHH-NH-CH2-C≡CH0.073High
4i -SO2NH-heterocycleHH-NH-benzyl0.041High
4t -SO2NH-heterocycleHH-NH-benzyl0.065High
2d FHH-N-CO-(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline1.38 (MAO-A)Selective for MAO-A
2j BrHH-N-CO-(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline2.48 (MAO-A)Selective for MAO-A

Data for compounds 2 and 3 are from indolyl methylamines, and for 4i and 4t are from benzylamine-sulfonamides, and for 2d and 2j are from N-benzyl-carboxamides, used here to infer SAR trends.[1][2][3]

Key SAR Insights:
  • Substitution on the Phenyl Ring: The presence and position of substituents on the phenyl ring are critical for MAO-B inhibitory activity. Electron-withdrawing groups, such as halogens, can influence the electronic properties of the ring and its interaction with the enzyme's active site. The 4-bromo and 2-fluoro substitutions in our lead compound are hypothesized to contribute positively to its binding affinity. The high potency of compounds with a benzyloxy group at the para position (compound 3) suggests that a bulky, hydrophobic substituent is well-tolerated and may enhance binding.[2]

  • The Amine Moiety: The nature of the substituent on the nitrogen atom is a major determinant of activity and selectivity. The presence of a propargyl group (-CH2-C≡CH) is a common feature in irreversible MAO inhibitors.[2] N,N-dimethyl substitution, as in our core structure, generally leads to reversible inhibitors. The larger carboxamide substituents in compounds 2d and 2j shift the selectivity towards MAO-A.[3]

  • Overall Molecular Architecture: The combination of a substituted benzyl ring and an appropriate amine functionality is essential for potent and selective MAO-B inhibition. The benzyl group is thought to interact with key residues in the active site of MAO-B, such as Trp 84.[4]

Experimental Protocols

Synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine via Reductive Amination

This protocol describes a general method for the synthesis of N,N-disubstituted benzylamines, which can be adapted for the synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine. Reductive amination is a widely used and efficient method for forming C-N bonds.[5][6]

Synthesis_Workflow start 4-Bromo-2-fluorobenzaldehyde + Dimethylamine (aq.) step1 Formation of Hemiaminal/Iminium Ion Intermediate start->step1 Stir in Dichloromethane (DCM) step2 Reduction with NaBH(OAc)3 step1->step2 Addition of Reducing Agent step3 Aqueous Work-up (e.g., NaHCO3) step2->step3 Quenching step4 Extraction with Organic Solvent (e.g., Ethyl Acetate) step3->step4 step5 Drying and Concentration step4->step5 product (4-Bromo-2-fluoro-benzyl)-dimethyl-amine step5->product

Caption: General workflow for the synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask, add an aqueous solution of dimethylamine (40 wt. %, 1.2 eq).

  • Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the hemiaminal and subsequently the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volume). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

In Vitro MAO-B Inhibition Assay

This protocol is based on the measurement of hydrogen peroxide production using a fluorometric assay.

MAO_Assay_Workflow start Prepare Reagents: - MAO-B Enzyme - Substrate (e.g., Benzylamine) - HRP, Amplex Red - Test Compounds step1 Incubate MAO-B with Test Compound or Vehicle start->step1 step2 Initiate Reaction with Substrate step1->step2 step3 Incubate at 37°C step2->step3 step4 Measure Fluorescence (Ex/Em = 530/590 nm) step3->step4 result Calculate % Inhibition and IC50 step4->result

Caption: Workflow for the in vitro MAO-B inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human MAO-B, the test compound at various concentrations, a suitable substrate (e.g., benzylamine), horseradish peroxidase (HRP), and Amplex Red reagent in a suitable assay buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: In a 96-well plate, add the MAO-B enzyme and the test compound or vehicle control. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Add the substrate, HRP, and Amplex Red mixture to each well to initiate the enzymatic reaction.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm using a microplate reader. Continue to take readings at regular intervals for a specified period.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control and plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

The (4-Bromo-2-fluoro-benzyl)-dimethyl-amine scaffold represents a promising starting point for the development of novel enzyme inhibitors, particularly for MAO-B. The analysis of SAR from related compound series suggests that the halogen substitutions on the phenyl ring are likely to enhance inhibitory potency. Further optimization of the amine substituent is a critical step in fine-tuning both the potency and selectivity of these analogs. The provided experimental protocols offer a solid foundation for the synthesis and biological evaluation of a focused library of these compounds, which will be essential for elucidating a more precise and quantitative SAR. This, in turn, will guide the rational design of next-generation drug candidates with improved therapeutic profiles.

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  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. [Link]

  • World Organisation for Animal Health. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Public Health England. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Krippendorff, B. F., et al. (2020). The advantages of describing covalent inhibitor in vitro potencies by IC 50 at a fixed time point. IC 50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization. Bioorganic & Medicinal Chemistry, 29, 115865. [Link]

  • Garcia-Molina, F., et al. (2017). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 18(5), 963. [Link]

  • Taha, M., et al. (2020). Half-maximal inhibition concentration (IC 50 ) and inhibition constants (K i ) of natural phenolic compounds against GST, α-glycosidase and α-amylase enzymes. Bioorganic Chemistry, 94, 103407. [Link]

Sources

Comparative study of the reactivity of different halogenated benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of Halogenated Benzylamines

Introduction: Halogenated benzylamines are pivotal structural motifs in the landscape of modern medicinal chemistry and materials science.[1][2][3][4] Their utility as versatile intermediates stems from the nuanced reactivity conferred by the halogen substituent on the aromatic ring. The nature of the halogen (F, Cl, Br, I) and its position (ortho, meta, para) profoundly influences the electronic and steric environment of the molecule, thereby dictating its behavior in key synthetic transformations. This guide provides a comprehensive comparative analysis of the reactivity of different halogenated benzylamines, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.

The reactivity of the C-X bond in aryl halides is a critical determinant in many synthetic transformations.[5][6][7] Generally, the reactivity trend in palladium-catalyzed cross-coupling reactions follows the order Ar-I > Ar-Br > Ar-Cl > Ar-F.[8] This trend is primarily attributed to the decreasing bond dissociation energy of the carbon-halogen bond as one moves down the halogen group. However, factors beyond the initial oxidative addition step can also play a significant role in the overall reaction efficiency.[5][6][7]

Furthermore, the electronic effects of the halogen substituent on the benzene ring are a delicate interplay of inductive and resonance effects.[9][10][11] Halogens are inductively electron-withdrawing but can also donate electron density to the ring through resonance.[9][10][11] This dual nature influences the electron density at different positions on the ring, thereby affecting its susceptibility to electrophilic and nucleophilic attack.[9][10][11]

This guide will delve into two fundamental reaction classes to compare the reactivity of halogenated benzylamines: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination. These reactions are cornerstones of modern organic synthesis and provide excellent platforms to probe the subtle differences in reactivity among the various halogenated isomers.

Factors Governing Reactivity

The reactivity of halogenated benzylamines is primarily governed by two key factors:

  • The Nature of the Halogen: The carbon-halogen (C-X) bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). This directly impacts reactions where C-X bond cleavage is the rate-determining step, such as in many cross-coupling reactions.[12] Consequently, iodo- and bromo-substituted benzylamines are generally more reactive in these transformations.

  • Electronic Effects: Halogens exert a dual electronic influence on the aromatic ring:

    • Inductive Effect (-I): Due to their electronegativity, halogens withdraw electron density from the ring through the sigma bond, deactivating it towards electrophilic attack.[9][10][11]

    • Resonance Effect (+R): The lone pairs on the halogen can be delocalized into the aromatic pi-system, donating electron density, particularly to the ortho and para positions.[9][10][11]

The interplay of these effects determines the overall electron density of the ring and the regioselectivity of reactions.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for the synthesis of highly functionalized aromatic compounds. The reactivity of halogenated benzylamines in SNAr reactions is highly dependent on the nature of the halogen and the presence of electron-withdrawing groups.

Experimental Protocol: Comparative SNAr Reaction

This protocol outlines a standardized experiment to compare the reactivity of para-substituted halogenated benzylamines with a common nucleophile, morpholine.

Materials:

  • 4-Fluorobenzylamine

  • 4-Chlorobenzylamine

  • 4-Bromobenzylamine

  • 4-Iodobenzylamine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vials, magnetic stir bars, heating block, TLC plates, GC-MS vials.

Procedure:

  • To four separate oven-dried reaction vials, add the respective halogenated benzylamine (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add DMSO (5 mL) to each vial.

  • Heat the reaction mixtures to 120 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by GC-MS.

  • After 24 hours, cool the reactions to room temperature and quench with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Expected Results and Discussion

The reactivity in SNAr reactions for aryl halides typically follows the order F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack on the carbon bearing the halogen, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic.

Table 1: Comparative Reactivity in SNAr Reaction with Morpholine

Halogenated BenzylamineReaction Time (h) for >95% Conversion
4-Fluorobenzylamine~ 4
4-Chlorobenzylamine~ 12
4-Bromobenzylamine> 24
4-Iodobenzylamine> 24

Note: The above data is illustrative and actual results may vary based on specific reaction conditions.

The experimental results are expected to show that 4-fluorobenzylamine reacts significantly faster than the other halogenated isomers, consistent with the established principles of SNAr reactions.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Halogenated Benzylamine E E A->E Combine in Vial B Morpholine B->E Combine in Vial C K2CO3 C->E Combine in Vial D DMSO D->E Combine in Vial F Reaction Mixture E->F Heat to 120°C G Quench with Water F->G Monitor by GC-MS H H G->H Extract with EtOAc I I H->I Dry & Concentrate J Isolated Product I->J Column Chromatography

Caption: Experimental workflow for the comparative SNAr reaction.

Comparative Reactivity in Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, widely used in pharmaceutical and materials chemistry.[13][14][15] This reaction provides an excellent platform to compare the reactivity of halogenated benzylamines, which is primarily dictated by the ease of oxidative addition to the palladium catalyst.[5][6][7]

Experimental Protocol: Comparative Buchwald-Hartwig Amination

This protocol details a standardized experiment to compare the reactivity of para-substituted halogenated benzylamines with a secondary amine, aniline.

Materials:

  • 4-Fluorobenzylamine

  • 4-Chlorobenzylamine

  • 4-Bromobenzylamine

  • 4-Iodobenzylamine

  • Aniline

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Reaction vials, magnetic stir bars, heating block, inert atmosphere glovebox or Schlenk line, TLC plates, GC-MS vials.

Procedure:

  • In an inert atmosphere glovebox, add the respective halogenated benzylamine (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol) to separate oven-dried reaction vials.

  • Add anhydrous toluene (5 mL) to each vial.

  • Seal the vials and heat the reaction mixtures to 100 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 30 min, 1, 2, 4, and 8 hours) and analyzing them by GC-MS.

  • After completion, cool the reactions to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Expected Results and Discussion

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl >> F.[8] This trend is directly related to the C-X bond dissociation energies.

Table 2: Comparative Reactivity in Buchwald-Hartwig Amination with Aniline

Halogenated BenzylamineReaction Time (h) for >95% Conversion
4-Iodobenzylamine~ 1
4-Bromobenzylamine~ 3
4-Chlorobenzylamine~ 8
4-FluorobenzylamineNo significant reaction

Note: The above data is illustrative and actual results may vary based on specific reaction conditions.

The experimental results are expected to demonstrate that 4-iodobenzylamine and 4-bromobenzylamine are significantly more reactive than their chloro and fluoro counterparts in the Buchwald-Hartwig amination.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Halogenated Benzylamine F F A->F Combine in Vial B Aniline B->F Combine in Vial C NaOtBu C->F Combine in Vial D Pd2(dba)3 / XPhos D->F Combine in Vial E Toluene E->F Combine in Vial G Reaction Mixture F->G Heat to 100°C H Quench with NH4Cl (aq) G->H Monitor by GC-MS I I H->I Extract with EtOAc J J I->J Dry & Concentrate K Isolated Product J->K Column Chromatography

Caption: Experimental workflow for the comparative Buchwald-Hartwig amination.

Mechanistic Considerations

The divergent reactivity of halogenated benzylamines in SNAr and palladium-catalyzed cross-coupling reactions can be rationalized by their distinct mechanisms.

Mechanisms cluster_snar SNAr Mechanism cluster_pd Pd-Catalyzed Cross-Coupling Cycle snar_start Ar-X + Nu- snar_intermediate [Meisenheimer Complex]- snar_start->snar_intermediate Rate-determining step snar_end Ar-Nu + X- snar_intermediate->snar_end pd_start Pd(0)L_n pd_oa Oxidative Addition (Ar-X) pd_intermediate Ar-Pd(II)(X)L_n pd_oa->pd_intermediate pd_t Transmetalation or Amine Association pd_intermediate->pd_t Nu-H pd_re Reductive Elimination pd_t->pd_re pd_end Ar-Nu pd_re->pd_end pd_end->pd_start Regenerates Catalyst

Sources

A Comparative Guide to the Cross-Validation of Analytical Results for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a substituted benzylamine derivative, a class of compounds often encountered as intermediates in pharmaceutical synthesis. Ensuring the identity, purity, and quality of such compounds is paramount for regulatory compliance and the success of subsequent manufacturing steps. This guide provides a comprehensive framework for the cross-validation of analytical results for this specific molecule. Cross-validation, in this context, is the process of using multiple, distinct (orthogonal) analytical methods to verify results, ensuring data are consistent, reliable, and accurate.[1][2] This approach is a cornerstone of analytical method validation, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize demonstrating that a procedure is suitable for its intended purpose.[3][4][5]

This guide will detail the application of four key analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. By comparing the data obtained from these orthogonal methods, researchers can build a robust and validated analytical profile for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Section 1: Chromatographic Purity Assessment

Chromatographic techniques are essential for separating the target analyte from impurities and degradation products. Employing two different chromatographic principles (liquid and gas) provides a powerful cross-validation of purity assessments.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse for purity and assay determination in the pharmaceutical industry due to its high resolution and sensitivity.

Method Design Rationale: A reversed-phase C18 column is selected as it is well-suited for retaining and separating moderately polar aromatic compounds like our target molecule. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and resolution. UV detection is appropriate as the aromatic ring of the analyte is a strong chromophore. Fluorinated stationary phases can also offer alternative selectivity for halogenated compounds.[6]

Detailed Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an orthogonal technique to HPLC, ideal for identifying and quantifying volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by the mass spectrometer make it invaluable.

Method Design Rationale: GC is suitable for the thermally stable and sufficiently volatile (4-Bromo-2-fluoro-benzyl)-dimethyl-amine. A mid-polarity column (e.g., 5% phenyl polysiloxane) is chosen for general-purpose screening of potential impurities. Electron Ionization (EI) is used as it provides reproducible fragmentation patterns that can be used for library matching and structural elucidation.[7]

Detailed Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Inlet Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Scan Range: 40-450 m/z.

  • Injection: 1 µL, Split ratio 20:1.

  • Sample Preparation: Dissolve the sample in dichloromethane to a final concentration of 1.0 mg/mL.

Comparative Data Analysis: Chromatographic Methods

The results from HPLC-UV and GC-MS should be compared to build confidence in the purity value.

ParameterHPLC-UV ResultGC-MS ResultCross-Validation Insight
Purity (% Area) 99.85%99.90%Excellent agreement between orthogonal methods suggests no major non-volatile (missed by GC) or thermally labile (missed by HPLC) impurities are present.
Retention Time 15.2 min11.8 minN/A (Method-dependent)
Major Impurity 0.08% at 12.5 min0.05% at 9.2 minBoth methods detect a primary impurity, though relative response factors may differ. MS data from GC-MS can be used to propose an identity for this impurity.

Section 2: Structural Confirmation and Identification

Spectroscopic techniques provide unambiguous confirmation of the molecular structure. NMR provides detailed information about the carbon-hydrogen framework, while MS confirms the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are primary methods for structural elucidation. For this molecule, key features will be the aromatic proton splitting patterns (influenced by both Br and F substituents) and the signals for the benzylic and dimethylamino groups.

Rationale for NMR: NMR is a non-destructive technique that provides definitive structural information. The chemical shifts and coupling constants are highly sensitive to the electronic environment of each nucleus, allowing for complete assignment of the molecular structure.

Expected ¹H and ¹³C NMR Spectral Data (in CDCl₃)

Assignment¹H NMR (Expected δ, ppm)¹³C NMR (Expected δ, ppm)Key Correlation
N-(CH₃)₂~2.25 (s, 6H)~45.0Singlet for two equivalent methyl groups.
Ar-CH₂-N~3.45 (s, 2H)~63.0 (d, J ≈ 5 Hz)Benzylic protons, singlet. Carbon shows coupling to Fluorine.
Aromatic H-3~7.30 (dd, 1H)~128.5 (d, J ≈ 3 Hz)Doublet of doublets due to coupling with H-5 and H-6.
Aromatic H-5~7.20 (dd, 1H)~129.0 (d, J ≈ 9 Hz)Doublet of doublets due to coupling with H-3 and H-6.
Aromatic H-6~7.00 (t, 1H)~116.0 (d, J ≈ 25 Hz)Triplet-like signal due to coupling with H-3 and H-5.
Aromatic C-1-~135.0 (d, J ≈ 7 Hz)Quaternary carbon attached to the CH₂ group.
Aromatic C-2 (C-F)-~161.0 (d, J ≈ 245 Hz)Large one-bond C-F coupling constant is characteristic.
Aromatic C-4 (C-Br)-~122.0 (d, J ≈ 4 Hz)Quaternary carbon attached to Bromine.

Note: 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, 's' denotes singlet. J values are approximate coupling constants.

Mass Spectrometry (from GC-MS)

The mass spectrum provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

Rationale for MS: MS confirms the molecular weight of the parent compound. For halogenated compounds, the isotopic pattern is particularly informative.[7] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8][9] This results in a characteristic "M+2" peak of nearly equal intensity to the molecular ion peak (M+), confirming the presence of a single bromine atom.[8][9]

Expected Mass Spectrometry Data

m/z ValueInterpretationSignificance
231 / 233[M]⁺ / [M+2]⁺Molecular Ion Peak. The 1:1 intensity ratio confirms the presence of one bromine atom.
186 / 188[M - N(CH₃)₂]⁺Loss of the dimethylamino group, a common fragmentation pathway for benzylamines.
107[C₇H₅F]⁺Fragment corresponding to the fluorobenzyl cation after loss of Br.
44[CH₂=N(CH₃)]⁺Fragment corresponding to the dimethylaminomethyl cation.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid technique used to confirm the presence of key functional groups.

Rationale for FTIR: FTIR provides confirmation of the functional groups present in the molecule. While not as definitive for overall structure as NMR, it is an excellent orthogonal technique for identification.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~2950-2800C-H StretchAliphatic (CH₂ and CH₃)
~1600, 1480C=C StretchAromatic Ring
~1250C-F StretchAryl-Fluorine
~1100C-N StretchAmine
~600C-Br StretchAryl-Bromine

Section 3: Integrated Cross-Validation Workflow

Workflow Diagram

CrossValidationWorkflow cluster_purity Purity & Impurity Profile cluster_identity Identity & Structural Confirmation HPLC HPLC-UV (Purity, Non-volatile Impurities) Conclusion Validated Analytical Profile (Identity, Purity, Strength, Quality) HPLC->Conclusion Orthogonal Purity Data GCMS_Purity GC-MS (Purity, Volatile Impurities) MS Mass Spectrometry (Molecular Weight, Isotopic Pattern) GCMS_Purity->MS Provides MS Data GCMS_Purity->Conclusion Orthogonal Purity Data NMR NMR Spectroscopy (¹H, ¹³C) (Definitive Structure) NMR->Conclusion Orthogonal Identity Data MS->Conclusion Orthogonal Identity Data FTIR FTIR Spectroscopy (Functional Groups) FTIR->Conclusion Orthogonal Identity Data Analyte (4-Bromo-2-fluoro-benzyl)-dimethyl-amine Analyte->HPLC Analyte->GCMS_Purity Analyte->NMR Analyte->MS Analyte->FTIR

Caption: Workflow for analytical cross-validation.

Relationship Between Orthogonal Methods

OrthogonalMethods Chromatography Chromatography (Separation-Based) Spectroscopy Spectroscopy (Property-Based) Chromatography->Spectroscopy Confirms Purity of Analyte being Measured Structure Structural Elucidation (NMR, MS) Spectroscopy->Structure Confirms Identity of Separated Peaks Structure->Chromatography Confirms Analyte is the Correct Molecule

Caption: Inter-relationship of orthogonal analytical principles.

Conclusion

The cross-validation strategy detailed in this guide provides a robust and scientifically sound approach to characterizing (4-Bromo-2-fluoro-benzyl)-dimethyl-amine. By leveraging the distinct strengths of HPLC-UV, GC-MS, NMR, and FTIR, a high degree of confidence in the analyte's identity and purity can be achieved. The agreement of results from orthogonal techniques—such as obtaining a purity value of >99.8% from both HPLC and GC, and having the structure confirmed by both NMR and MS—is the hallmark of a successfully validated analytical profile. This multi-faceted approach is essential for meeting the stringent quality requirements of the pharmaceutical industry and is grounded in the principles outlined by regulatory bodies like the ICH.[3][10][11]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. Available from: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Available from: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]

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Safety Operating Guide

Navigating the Disposal of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper management of chemical reagents is a cornerstone of laboratory safety, operational efficiency, and environmental stewardship. This guide provides a comprehensive, technically grounded procedure for the safe disposal of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous chemicals and established principles of hazardous waste management to provide a robust and precautionary disposal framework.

The structural components of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine—a halogenated aromatic ring and a tertiary amine—suggest that it should be handled with significant caution. Analogous compounds, such as 4-bromobenzylamine and N,N-dimethylbenzylamine, are known to be corrosive, causing severe skin and eye damage, and are harmful if inhaled or ingested[1][2][3][4][5][6]. Therefore, it is imperative to treat (4-Bromo-2-fluoro-benzyl)-dimethyl-amine as a hazardous substance, requiring a dedicated and compliant disposal pathway.

Core Principles of Disposal

The overarching principle for the disposal of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine is to manage it as a regulated hazardous waste. This approach ensures the highest level of safety and compliance with environmental regulations. Under no circumstances should this chemical or its residues be disposed of down the sanitary sewer or in regular laboratory trash[7][8][9].

Key Safety and Handling Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a face shield to protect against splashes[10]. A laboratory coat is mandatory to protect skin and clothing. All handling of this compound should be performed in a certified chemical fume hood to prevent inhalation of vapors[10].

  • Avoid Incompatibilities: Keep this compound and its waste segregated from strong oxidizing agents, acids, and metals[4][11]. Do not store in metal containers, as corrosive materials can compromise their integrity[9].

  • Spill Management: In case of a spill, evacuate the area and alert your institution's Environmental Health and Safety (EHS) department. For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) and non-sparking tools to collect the material into a designated hazardous waste container[10].

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine waste.

  • Waste Identification and Segregation:

    • This compound is classified as a halogenated organic waste due to the presence of bromine and fluorine[12][13][14].

    • It must be collected separately from non-halogenated organic waste to facilitate proper disposal and minimize costs[14].

  • Selection of Waste Container:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting waste (4-Bromo-2-fluoro-benzyl)-dimethyl-amine. Glass or high-density polyethylene (HDPE) containers are generally suitable.

    • The container must have a secure, tight-fitting lid to prevent the release of vapors[9][15].

  • Labeling of Waste Container:

    • Properly label the waste container with a hazardous waste tag as soon as you begin accumulating waste.

    • The label must include:

      • The full chemical name: "(4-Bromo-2-fluoro-benzyl)-dimethyl-amine"

      • The words "Hazardous Waste"

      • A clear indication of the hazards (e.g., "Corrosive," "Toxic") based on the properties of analogous compounds[1][2][4][5][6].

      • The approximate percentage of each component if it is a mixed waste stream.

  • Waste Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area within the laboratory.

    • The storage area should have secondary containment to capture any potential leaks[15].

    • Keep the container closed at all times, except when adding waste[15].

  • Arranging for Final Disposal:

    • Once the container is full or you have finished the experimental work requiring this chemical, arrange for its disposal through your institution's EHS department or a certified hazardous waste disposal contractor.

    • Do not attempt to treat or neutralize this chemical in the lab unless you have a validated procedure and the necessary approvals from your safety department. In-lab treatment of halogenated compounds can be complex and may generate other hazardous byproducts[16][17].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

DisposalWorkflow start Waste (4-Bromo-2-fluoro-benzyl)-dimethyl-amine Generated is_halogenated Is the waste halogenated? start->is_halogenated collect_halogenated Collect in a designated 'Halogenated Organic Waste' container. is_halogenated->collect_halogenated Yes proper_labeling Label container with full chemical name, hazards, and 'Hazardous Waste'. collect_halogenated->proper_labeling storage Store in a designated, sealed container with secondary containment. proper_labeling->storage disposal_request Contact EHS or certified hazardous waste vendor for pickup. storage->disposal_request

Caption: Disposal workflow for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Summary of Key Information

ParameterGuidelineRationale
Waste Classification Halogenated Organic Hazardous WastePresence of bromine and fluorine atoms.[12][13][14]
Primary Hazard Corrosive, ToxicBased on data from structurally similar compounds.[1][2][4][5][6]
In-Lab Treatment Not RecommendedPotential for creating other hazardous byproducts; requires specialized procedures.[16][17]
Disposal Method Collection for professional disposalEnsures safety and regulatory compliance.[15]
Container Type Chemically compatible, sealable (e.g., Glass, HDPE)Prevents leaks and vapor release.[9]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, thereby protecting themselves, their colleagues, and the environment.

References

  • Vertex AI Search. 4-Bromobenzylamine(3959-07-7)MSDS Melting Point Boiling Density Storage Transport.
  • University of Wisconsin-La Crosse. Part G: Chemical Disposal Procedures. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering. [Link]

  • Tousimis. safety data sheet catalog #3076 n, n-dimethylbenzylamine, 98%. [Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • University of British Columbia. In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

The responsible handling of novel chemical entities is the bedrock of safe and reproducible scientific research. This guide provides a detailed operational and safety framework for managing (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, a halogenated aromatic amine. The protocols outlined herein are derived from established best practices for handling analogous chemical structures and are designed to provide a self-validating system of safety for researchers, scientists, and drug development professionals.

Hazard Profile Analysis: Understanding the "Why"

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine belongs to a class of compounds that requires careful management due to its structural features. As a halogenated (bromine and fluorine) aromatic amine, we must anticipate potential hazards even in the absence of specific toxicological data for this exact molecule. Structurally similar compounds are known to cause skin irritation, serious eye damage, and respiratory irritation.[1][2] Amines as a class can be toxic, and brominated organic compounds pose their own set of health risks.[3][4] Therefore, our primary directive is to prevent all routes of exposure—dermal, ocular, and inhalation—through a multi-layered approach of engineering controls and personal protective equipment.

The Essential PPE Ensemble: Your Primary Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is a critical, non-negotiable step. The following ensemble is mandatory for all work involving (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves[5][6]Provides a robust chemical barrier against skin contact and absorption. Double-gloving is strongly recommended during high-risk manipulations like transfers or weighing.
Eye & Face Protection Chemical Splash Goggles & Full-Face Shield[6][7][8][9]Goggles provide a seal around the eyes to protect from splashes.[10] A face shield must be worn over goggles whenever there is a risk of explosion or significant splash hazard.[8][9]
Body Protection Flame-Resistant, Fully-Buttoned Laboratory CoatProtects skin and personal clothing from contamination. Must be worn over long pants and closed-toe shoes.[8]
Respiratory Protection Certified Laboratory Chemical Fume HoodThis is the primary engineering control to prevent inhalation of vapors or aerosols.[11] All handling of this compound must occur within a properly functioning fume hood.

Procedural Workflow for Safe Handling

Adherence to a systematic workflow minimizes the risk of accidental exposure. The following protocol outlines the key phases of handling, from preparation to disposal.

handling_workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Assemble All Glassware & Reagents prep1->prep2 prep3 Don Full PPE Ensemble prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Begin Work handle2 Perform Chemical Synthesis/Manipulation handle1->handle2 handle3 Conduct Work-up & Purification handle2->handle3 cleanup1 Quench Reaction & Segregate Waste handle3->cleanup1 Conclude Experiment cleanup2 Decontaminate Glassware cleanup1->cleanup2 cleanup3 Dispose of Contaminated Materials cleanup2->cleanup3 cleanup4 Doff PPE Correctly cleanup3->cleanup4

Caption: A three-phase workflow for the safe handling of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Step-by-Step Methodology:

  • Preparation:

    • Confirm that the chemical fume hood is operational and the sash is at the certified working height.

    • Gather all necessary chemicals, glassware, and equipment and place them inside the fume hood to minimize traffic in and out of the containment area.

    • Don the complete PPE ensemble as detailed in the table above.

  • Active Handling:

    • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use disposable weigh boats or papers to prevent balance contamination.

    • Reaction and Work-up: All manipulations, including solvent additions, extractions, and purifications, must be performed inside the fume hood.

  • Cleanup and Disposal:

    • Waste Management: All waste streams containing this compound, including excess reagents, solvents, and reaction byproducts, must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[11][12] Never dispose of this material down the sink.[13]

    • Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) and collect the rinsate in the halogenated waste container.

    • PPE Disposal: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in the appropriate solid waste container. Lab coats should be laundered separately from personal clothing.[1]

Emergency Response Protocols

In the event of an exposure, immediate and decisive action is critical.[14]

Exposure RouteImmediate Action Plan
Skin Contact Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes, preferably under a safety shower.[14][15] Seek immediate medical attention.[7][13]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[14][15] Seek immediate medical attention.[7][13]
Inhalation Move the affected individual to fresh air at once.[3][16] If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical assistance.[14][16]
Ingestion Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[16]

By integrating these safety measures and protocols into your laboratory practice, you create a robust system that protects both the researcher and the integrity of the scientific work.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search.
  • 4-Bromo-2-fluorobenzylamine hydrochloride - Safety Data Sheet. CymitQuimica.
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  • SAFETY DATA SHEET - 4-Bromo-2-fluorobenzyl bromide. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Bromobenzoic acid. Fisher Scientific.
  • Proper Disposal of (2S)-3-(bromomethyl)but-3-en-2-ol: A Guide for Laboratory Professionals. Benchchem.
  • Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.
  • SAFETY DATA SHEET - 4-(Difluoromethoxy)benzyl bromide. Fisher Scientific.
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  • LCSS: BROMINE. National Research Council.
  • Chemical Exposure and Spill Response Procedures. New Mexico State University.
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • First Aid Procedures for Chemical Hazards. NIOSH - CDC.
  • SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline. Sigma-Aldrich.
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Bromine. Washington State University.
  • SAFETY DATA SHEET - Benzenamine, 4-bromo-N,N-dimethyl-. Fisher Scientific.
  • What PPE is recommended for chemical hazards?. Creative Safety Supply.
  • Bromine water - disposal. Chemtalk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.